Product packaging for Dexloxiglumide(Cat. No.:CAS No. 119817-90-2)

Dexloxiglumide

Cat. No.: B1670345
CAS No.: 119817-90-2
M. Wt: 461.4 g/mol
InChI Key: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexloxiglumide is a glutamic acid derivative.
This compound is a selective cholecystokinin type A (CCKA) receptor antagonist in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued. As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a CCK receptor antagonist;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Properties

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the CCK1 receptor and its function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cholecystokinin 1 (CCK1) Receptor Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A (alimentary) receptor, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, particularly in the gastrointestinal (GI) system and the central nervous system (CNS).[1][2][3] Its endogenous ligand is the peptide hormone cholecystokinin (CCK). The CCK1 receptor is a key regulator of digestion, satiety, and pancreatic function.[4][5] It is distinguished from the CCK2 (or CCK-B) receptor by its high affinity for the sulfated forms of CCK, exhibiting a 500- to 1,000-fold greater affinity for sulfated CCK compared to non-sulfated CCK or gastrin. This selectivity makes it a critical target for therapeutic intervention in metabolic and gastrointestinal disorders.

Molecular Structure and Ligand Binding

The CCK1 receptor is a transmembrane protein with a structure characteristic of GPCRs, featuring seven hydrophobic transmembrane domains connected by intracellular and extracellular loops. The human CCK1 receptor gene is located on chromosome 4p15.1-p15.2.

Ligand binding is highly specific. The receptor's binding pocket recognizes the C-terminal heptapeptide amide of CCK, with a mandatory sulfated tyrosine residue for high-affinity interaction. Key amino acid residues within the receptor, such as Arginine-197, have been identified as crucial for interacting with the sulfate group of CCK. This structural requirement is the basis for the receptor's ability to discriminate between CCK and gastrin, the latter of which is a weak agonist at the CCK1 receptor.

Signaling Pathways

Activation of the CCK1 receptor by an agonist initiates a complex network of intracellular signaling cascades through coupling with multiple heterotrimeric G proteins and other signaling molecules like β-arrestin. This promiscuous coupling allows the receptor to mediate a diverse range of cellular responses. The primary signaling pathways are:

  • Gq/11 Pathway: This is the predominant signaling pathway for the CCK1 receptor. Activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to processes like pancreatic enzyme secretion and smooth muscle contraction.

  • Gs Pathway: At higher agonist concentrations, the CCK1 receptor can also couple to Gαs. This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway contributes to specific cellular functions, such as insulin secretion in pancreatic beta cells under high-glucose conditions.

  • G13 Pathway: The CCK1 receptor has been shown to couple to Gα13, which results in the activation of the small GTPase RhoA. The RhoA pathway is involved in regulating the cytoskeleton.

  • β-Arrestin Pathway: Upon agonist binding, the CCK1 receptor can recruit β-arrestin. This not only mediates receptor desensitization and internalization but also acts as a scaffold to initiate distinct signaling events, such as the late-phase activation of the ERK pathway, which has anti-apoptotic effects in pancreatic beta cells.

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK1R CCK1 Receptor Gq Gαq/11 CCK1R->Gq Activates Gs Gαs CCK1R->Gs Activates G13 Gα13 CCK1R->G13 Activates Arrestin β-Arrestin CCK1R->Arrestin Recruits CCK CCK (Agonist) CCK->CCK1R Binds PLC PLCβ Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates ERK ERK Pathway Arrestin->ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces Cytoskeleton Cytoskeleton RhoA->Cytoskeleton Regulates Apoptosis Anti-Apoptosis ERK->Apoptosis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Release IP3->Ca_Store PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA

Caption: CCK1 Receptor canonical signaling pathways.

Physiological Functions and Tissue Distribution

The CCK1 receptor mediates a wide array of physiological functions, primarily related to nutritional homeostasis.

  • Digestive System: It is a major physiological mediator of pancreatic enzyme secretion and smooth muscle contraction of the gallbladder. It also contributes to the regulation of gastrointestinal motility, including delaying gastric emptying and increasing colonic transit time.

  • Appetite Regulation: CCK, acting through CCK1 receptors on vagal afferent neurons, is a crucial short-term satiety signal that helps terminate meals. Antagonists of the CCK1 receptor have been shown to increase food intake.

  • Pancreatic β-Cell Function: In pancreatic islets, the CCK1 receptor is involved in regulating insulin secretion and protecting β-cells from apoptosis.

  • Central Nervous System: Although less abundant than the CCK2 receptor in the brain, the CCK1 receptor is present in specific regions like the nucleus of the solitary tract, area postrema, and hypothalamus. In the CNS, it is involved in regulating satiety, and interacts with neurotransmitter systems, including dopamine and serotonin.

The expression of the CCK1 receptor is concentrated in peripheral tissues.

Tissue / System Specific Location Primary Function Mediated References
Gastrointestinal Tract Gallbladder (smooth muscle)Contraction
Pancreas (acinar cells, nerves)Enzyme Secretion, Growth
Stomach (chief cells, pylorus)Gastric Emptying
Intestine (myenteric plexus neurons)Motility, Satiety Signaling
Nervous System Vagus Nerve (afferent neurons)Satiety, Pancreatic Secretion
Brain (specific nuclei)Satiety, Dopamine Regulation
Endocrine System Pancreatic Islets (β-cells)Insulin Secretion

Pharmacology

Numerous synthetic ligands have been developed to study and target the CCK1 receptor.

Table 1: Selected CCK1 Receptor Agonists

Compound Type Affinity / Potency Key Characteristics References
CCK-8 (sulfated) Endogenous Peptide Ki ≈ 0.6-1 nM Potent endogenous agonist.
CCK-58 Endogenous Peptide ~5-fold lower affinity than CCK-8 Dominant circulating form of CCK.
A-71623 Peptide Analog Potent and selective Suppresses food intake.

| Caerulein | Peptide | CCK Receptor Agonist | Used to induce experimental pancreatitis. | |

Table 2: Selected CCK1 Receptor Antagonists

Compound Type Affinity / Potency Key Characteristics References
Devazepide Non-peptide Potent and selective Orally active, CNS-penetrant.
Loxiglumide Non-peptide Potent and selective Active in vivo, used in clinical studies for IBS.
SR 27897 Non-peptide Potent and selective Well-characterized research tool.
Dexloxiglumide Non-peptide ID50 = 1.14 mg/kg (rat) Potent, competitive antagonist.

| Rebamipide | Non-peptide | IC50 = 37.7 µM | Inhibits [¹²⁵I]BH-CCK-8S binding. | |

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCK1 receptor, allowing for the determination of the compound's binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human CCK1 receptor (e.g., HEK-293, CHO-K1, or 1321N1 cells).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective CCK1 receptor radioligand (e.g., [³H]-L-364,718 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of reactions is included containing a high concentration of an unlabeled selective antagonist (e.g., 1 µM SR27897).

    • Incubate the plate at a controlled temperature (e.g., 21-37°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis p1 Culture CCK1R-expressing cells p2 Homogenize cells & prepare membranes p1->p2 p3 Quantify membrane protein concentration p2->p3 a1 Incubate membranes with: 1. Radioligand 2. Test Compound (variable conc.) 3. Control (for non-specific binding) p3->a1 a2 Allow reaction to reach equilibrium a1->a2 d1 Separate bound/free ligand via filtration a2->d1 d2 Wash filters to remove non-specific counts d1->d2 d3 Measure radioactivity with scintillation counter d2->d3 an1 Calculate specific binding d3->an1 an2 Plot competition curve an1->an2 an3 Determine IC50 via non-linear regression an2->an3 an4 Calculate Ki using Cheng-Prusoff equation an3->an4

Caption: Workflow for a CCK1 receptor radioligand binding assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the CCK1 receptor by monitoring changes in intracellular calcium concentration, a direct consequence of Gq pathway activation.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK-293) onto black-walled, clear-bottom 96- or 384-well microplates.

    • Allow cells to adhere and grow to an appropriate confluency (typically 24-48 hours).

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer. Probenecid may be included to prevent dye extrusion.

    • Incubate the plate in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells gently with buffer to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of antagonist followed by a challenge with a known agonist like CCK-8 (for antagonist mode).

    • Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence (peak response minus baseline).

    • For agonist testing, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist testing, perform agonist dose-response curves in the presence of different antagonist concentrations to determine the IC50 or to calculate the pA2 value via a Schild plot.

Calcium_Assay_Workflow s1 Seed CCK1R-expressing cells in microplate s2 Culture cells (24-48h) s1->s2 s3 Load cells with Ca²⁺-sensitive fluorescent dye s2->s3 s4 Wash to remove excess dye s3->s4 s5 Measure baseline fluorescence in plate reader s4->s5 s6 Add test compound (agonist or antagonist) s5->s6 s7 Record fluorescence change over time s6->s7 s8 Plot dose-response curve s7->s8 s9 Calculate EC50 (agonist) or IC50 (antagonist) s8->s9

Caption: Workflow for an intracellular calcium flux assay.

In Vivo Gallbladder Contraction Assay

This in vivo assay assesses the functional activity of CCK1 receptor ligands by measuring their effect on gallbladder contraction, a primary physiological response mediated by the receptor.

Methodology:

  • Animal Preparation:

    • Use appropriate animal models, such as mice or rats.

    • Fast the animals overnight with free access to water to ensure the gallbladder is filled.

  • Compound Administration:

    • Administer the test compound (agonist or antagonist) via the desired route (e.g., oral gavage, intravenous injection).

    • For antagonist studies, administer the antagonist a set time before challenging with a CCK1 receptor agonist (e.g., CCK-8).

  • Measurement of Gallbladder Contraction:

    • At a predetermined time point after compound administration (e.g., 15-30 minutes), euthanize the animal.

    • Carefully dissect and excise the gallbladder.

    • Measure the gallbladder weight. A decrease in weight relative to vehicle-treated controls indicates contraction and emptying.

    • Alternatively, gallbladder volume can be measured non-invasively in larger animals or humans using ultrasonography.

  • Data Analysis:

    • Compare the mean gallbladder weights or volumes between different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

    • Determine the dose-response relationship for agonists or the inhibitory effect of antagonists.

Conclusion

The CCK1 receptor is a well-characterized GPCR with critical functions in digestion and appetite control. Its distinct pharmacology and complex signaling capabilities make it a significant area of research. The detailed understanding of its structure, function, and signaling pathways, facilitated by robust experimental methodologies, has established the CCK1 receptor as a promising therapeutic target for a range of conditions, including obesity, metabolic syndrome, and gastrointestinal motility disorders. Future research focusing on biased agonism and allosteric modulation may unlock new therapeutic strategies with improved efficacy and reduced side effects.

References

Dexloxiglumide: A Technical Guide to a Selective CCKA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexloxiglumide, the R-isomer of loxiglumide, is a potent and highly selective antagonist of the cholecystokinin type A (CCKA) receptor.[1] This receptor, primarily located in the gastrointestinal (GI) system, plays a crucial role in regulating gastric emptying, pancreatic secretion, and gallbladder contraction. By competitively blocking the action of cholecystokinin (CCK) at the CCKA receptor, this compound has been investigated for its therapeutic potential in various GI disorders, including irritable bowel syndrome with constipation (IBS-C), gastroparesis, and gastroesophageal reflux disease (GERD).[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G-protein coupled receptors: CCKA (also known as CCK1) and CCKB (also known as CCK2). The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and vagal afferent neurons, where it mediates digestive processes.[4] In contrast, the CCKB receptor is more abundant in the central nervous system. This compound's high selectivity for the CCKA receptor subtype minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. This blockade of CCK signaling leads to a variety of physiological effects, including the acceleration of gastric emptying, inhibition of pancreatic enzyme secretion, and relaxation of the gallbladder.

CCKA Receptor Signaling Pathway

The CCKA receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and to a lesser extent Gs. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological responses associated with CCK, such as smooth muscle contraction and enzyme secretion. This compound, by blocking the initial binding of CCK, prevents the initiation of this cascade.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds & Activates Dex This compound Dex->CCKAR Blocks Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Response Physiological Response PKC->Response Leads to

Figure 1. CCKA Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Parameter Receptor Value Assay System Reference
IC₅₀ CCKA130 nM[¹²⁵I]-CCK-8 binding in rat pancreatic membranes
Selectivity CCKA vs CCKB>150-foldComparison of binding to rat pancreatic (CCKA) vs. cerebral cortex (CCKB) membranes

Table 1: In Vitro Binding Affinity of this compound.

Parameter Effect Value Animal Model Reference
ID₅₀ Inhibition of CCK-8-induced delay of gastric emptying1.14 mg/kg (i.v.)Rat
pA₂ Antagonism of CCK-8-induced amylase release6.41Isolated perfused rat pancreas

Table 2: In Vivo and Ex Vivo Potency of this compound.

Parameter Value Species Reference
Absolute Bioavailability (Oral) 48%Human
Plasma Protein Binding 94-98%Human
Metabolism CYP3A4/5 and CYP2C9Human
Major Excretion Route Feces (via bile)Human

Table 3: Pharmacokinetic Properties of this compound in Humans.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for CCKA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCKA receptor.

Materials:

  • Rat pancreatic tissue

  • [¹²⁵I]-CCK-8 (radioligand)

  • This compound (test compound)

  • Lorglumide (reference compound)

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat pancreatic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine:

    • 50 µL of membrane suspension (containing a predetermined amount of protein)

    • 50 µL of [¹²⁵I]-CCK-8 at a final concentration near its Kd

    • 50 µL of assay buffer (for total binding), a high concentration of a non-labeled ligand like lorglumide (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Pancreatic Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 membranes Resuspend Membrane Pellet centrifuge2->membranes assay_setup Set up 96-well Plate (Membranes, [¹²⁵I]-CCK-8, this compound) membranes->assay_setup incubation Incubate (30°C, 60 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration quantification Measure Radioactivity filtration->quantification analysis Data Analysis (IC₅₀, Ki) quantification->analysis end End analysis->end

Figure 2. Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Amylase Release from Pancreatic Acini

This protocol measures the ability of this compound to inhibit CCK-stimulated amylase release from isolated pancreatic acini.

Materials:

  • Rat pancreas

  • Collagenase

  • HEPES-Ringer buffer

  • CCK-8 (agonist)

  • This compound (antagonist)

  • Amylase activity assay kit

Procedure:

  • Acinar Cell Isolation: Mince fresh rat pancreas and digest with collagenase in HEPES-Ringer buffer with gentle shaking at 37°C. Filter the digest through a nylon mesh and wash the isolated acini with fresh buffer.

  • Amylase Release Assay: Pre-incubate the pancreatic acini with varying concentrations of this compound for 15 minutes at 37°C.

  • Stimulate amylase release by adding a submaximal concentration of CCK-8 and incubate for an additional 30 minutes.

  • Terminate the reaction by centrifugation.

  • Quantification: Measure the amylase activity in the supernatant using a commercially available kit.

  • Data Analysis: Express amylase release as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the logarithm of the this compound concentration to determine the IC₅₀. For Schild analysis, construct full dose-response curves to CCK-8 in the presence of different fixed concentrations of this compound to determine the pA₂ value.

In Vivo Gastric Emptying Assay (Phenol Red Method)

This protocol assesses the in vivo effect of this compound on gastric emptying in rats.

Materials:

  • Rats (fasted overnight with free access to water)

  • Phenol red solution (0.5 mg/mL in 5% glucose)

  • This compound

  • Vehicle control

  • 0.1 N NaOH

  • Spectrophotometer

Procedure:

  • Drug Administration: Administer this compound or vehicle control intravenously or via the desired route at a predetermined time before the test meal.

  • Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red solution via oral gavage.

  • Gastric Emptying Period: Allow gastric emptying to proceed for a defined period (e.g., 20 minutes).

  • Stomach Excision: Euthanize the rats and immediately clamp the pylorus and cardia. Excise the stomach.

  • Homogenization and Quantification: Homogenize the entire stomach in a known volume of 0.1 N NaOH. Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Data Analysis: Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve. Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in stomach at 20 min / Average amount of phenol red in stomach at 0 min)) * 100 Compare the percentage of gastric emptying between the this compound-treated and vehicle-treated groups.

Logical Relationships in this compound's Antagonistic Action

The therapeutic rationale for using this compound is based on a clear logical relationship between its molecular action and the desired physiological outcome.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level cluster_clinical Clinical Level Dex This compound CCKAR CCKA Receptor Dex->CCKAR Binds to NoSignal Inhibition of Downstream Signaling (e.g., ↓ Ca²⁺ mobilization) CCKAR->NoSignal CCK CCK CCK->CCKAR Binding Blocked Motility Modulation of Gastrointestinal Motility (e.g., ↑ Gastric Emptying) NoSignal->Motility Symptoms Alleviation of Symptoms (e.g., Constipation, Bloating) Motility->Symptoms

References

Preclinical Profile of Dexloxiglumide: A CCK1 Receptor Antagonist for Irritable Bowel Syndrome with Constipation (IBS-C)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dexloxiglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, has been investigated for its therapeutic potential in Irritable Bowel Syndrome with Constipation (IBS-C). This technical whitepaper provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, and its effects on gastrointestinal motility and visceral hypersensitivity. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to support further research and development in this area. While clinical trials in the United States were discontinued, the preclinical data underscores the role of CCK1 receptor antagonism as a therapeutic strategy for functional gastrointestinal disorders.[1]

Introduction

Irritable Bowel Syndrome with Constipation (IBS-C) is a functional gastrointestinal disorder characterized by abdominal pain, bloating, and infrequent or difficult bowel movements. The pathophysiology of IBS-C is multifactorial, involving altered gut motility and visceral hypersensitivity. Cholecystokinin (CCK), a gut hormone, plays a significant role in regulating gastrointestinal function, including motility and sensation.[2] this compound, the R-isomer of loxiglumide, is a selective antagonist of the CCK1 receptor, which mediates many of CCK's effects in the gut.[3] By blocking the CCK1 receptor, this compound is hypothesized to normalize bowel function and reduce pain perception in individuals with IBS-C.[4]

Mechanism of Action: CCK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and inhibiting the CCK1 receptor, a G-protein coupled receptor (GPCR). The CCK1 receptor is primarily coupled to the Gq alpha subunit.

Signaling Pathway

Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a downstream signaling cascade. This process begins with the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to the physiological effects of CCK, such as smooth muscle contraction and neurotransmitter release. This compound, by blocking the initial binding of CCK to the CCK1 receptor, prevents the initiation of this signaling cascade.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCK1R CCK1 Receptor (GPCR) CCK->CCK1R Binds to This compound This compound This compound->CCK1R Blocks G_protein Gq Protein CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Ca2_release->PKC Activates Physiological_Effects Physiological Effects (e.g., Smooth Muscle Contraction, Neurotransmitter Release) PKC->Physiological_Effects Leads to

Caption: CCK1 Receptor Signaling Pathway.

Preclinical Efficacy Data

Preclinical studies have evaluated the efficacy of this compound in various in vitro and in vivo models, demonstrating its potent and selective CCK1 receptor antagonism.

In Vitro Studies
Model SystemOutcome MeasureAgonistThis compound PotencyReference
Isolated Rat Pancreatic AciniAmylase ReleaseCCK-8pA2 = 6.41 (Competitive Antagonism)[5]
Isolated Human GallbladderSmooth Muscle ContractionCCK-8pA2 = 6.95 (Competitive Antagonism)
In Vivo Studies
Animal ModelOutcome MeasureEffect of this compoundQuantitative DataReference
RatCCK-8-induced delay of gastric emptyingInhibitionID50 = 1.14 mg/kg (i.v.)
RatCCK-8-induced pancreatic exocrine secretionReductionID50 = 0.64 mg/kg (i.v.)
Rat (with TNBS-induced colonic inflammation)Visceral hypersensitivity to rectal distensionReduced hyperalgesia and increased pain thresholdDoses of 5 and 20 mg/kg were effective.
DogBasal gastric emptying (liquid and solid)Acceleration0.2 and 1 mg/kg significantly and dose-dependently accelerated emptying.
DogInhibition of gastric emptying by colonic distensionReduction0.2 and 1 mg/kg reduced the inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound and related compounds.

Loperamide-Induced Constipation Model in Rats

This model is a widely used and accepted method for inducing constipation in rodents to screen for potential laxative agents.

Objective: To induce a state of constipation characterized by decreased fecal output and water content, and delayed intestinal transit.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Loperamide hydrochloride solution

  • Vehicle (e.g., 0.9% saline or 5% gum acacia solution)

  • Charcoal meal (10% activated charcoal in 5% gum acacia)

  • Metabolic cages for fecal and urine collection

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Induction of Constipation: Administer loperamide (typically 1.5-5 mg/kg) subcutaneously or intraperitoneally, once or twice daily, for a period of 3 to 7 days. The control group receives the vehicle.

  • Treatment: Administer this compound or vehicle orally or via the desired route during the constipation induction period.

  • Fecal Parameter Assessment: Collect fecal pellets daily and measure:

    • Total number of pellets

    • Total weight of pellets

    • Fecal water content (by drying the pellets to a constant weight).

  • Intestinal Transit Time: On the final day of the experiment, administer a charcoal meal orally. After a set time (e.g., 20-30 minutes), euthanize the animals and measure the distance traveled by the charcoal meal through the small intestine, expressed as a percentage of the total length of the small intestine.

Loperamide_Constipation_Workflow Acclimatization Acclimatization of Rats (1 week) Induction Induction of Constipation (Loperamide Administration, 3-7 days) Acclimatization->Induction Treatment This compound or Vehicle Administration Induction->Treatment Fecal_Collection Daily Fecal Collection and Analysis (Number, Weight, Water Content) Treatment->Fecal_Collection Transit_Assay Intestinal Transit Time Assay (Charcoal Meal) Treatment->Transit_Assay Data_Analysis Data Analysis and Comparison Fecal_Collection->Data_Analysis Euthanasia Euthanasia and Measurement Transit_Assay->Euthanasia Euthanasia->Data_Analysis

Caption: Loperamide-Induced Constipation Experimental Workflow.
Colorectal Distension (CRD) Model for Visceral Hypersensitivity in Rats

This model is the gold standard for assessing visceral pain and hypersensitivity in preclinical studies.

Objective: To measure the visceromotor response (VMR) to a noxious mechanical stimulus in the colon as an indicator of visceral pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-300 g)

  • Inflatable balloon catheter

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment and electrodes

  • Anesthesia (for electrode implantation)

Procedure:

  • Electrode Implantation: Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of at least one week.

  • Acclimatization: On the day of the experiment, acclimatize the conscious, unrestrained rat to the testing environment.

  • Balloon Insertion: Gently insert the lubricated balloon catheter into the descending colon via the anus.

  • Colorectal Distension: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or phasic manner. Each distension is typically maintained for a set duration (e.g., 10-20 seconds) with a rest period in between.

  • VMR Recording and Analysis: Record the EMG activity of the abdominal muscles before, during, and after each distension. The VMR is quantified as the increase in EMG activity during distension compared to the baseline.

  • Treatment: Administer this compound or vehicle prior to the CRD procedure to assess its effect on the VMR.

CRD_Workflow Electrode_Implantation EMG Electrode Implantation (Surgical Procedure) Recovery Recovery Period (≥ 1 week) Electrode_Implantation->Recovery Acclimatization Acclimatization to Testing Environment Recovery->Acclimatization Treatment This compound or Vehicle Administration Acclimatization->Treatment Balloon_Insertion Balloon Catheter Insertion Treatment->Balloon_Insertion CRD Graded Colorectal Distension Balloon_Insertion->CRD EMG_Recording EMG Recording of Visceromotor Response (VMR) CRD->EMG_Recording Data_Analysis Data Analysis and Comparison of VMR EMG_Recording->Data_Analysis

Caption: Colorectal Distension Experimental Workflow.

Discussion and Future Directions

The preclinical data for this compound provides a strong rationale for the role of CCK1 receptor antagonism in modulating gastrointestinal function. The in vitro studies confirm its potent and competitive antagonism at the CCK1 receptor. In vivo studies in healthy animals and models of delayed gastric emptying and visceral pain further support its potential therapeutic effects.

A notable gap in the currently available literature is the lack of quantitative data on the efficacy of this compound in a validated animal model of constipation, such as the loperamide-induced model. While the effects on gastric emptying and colonic transit in healthy animals have been documented, its ability to reverse the pathological changes in a constipated state remains to be fully elucidated in published preclinical studies.

The finding that this compound can reduce visceral hypersensitivity in a rat model of colonic inflammation is particularly significant, as visceral pain is a key symptom of IBS-C. Further research to quantify this effect and explore the underlying mechanisms would be highly valuable.

Future preclinical research should focus on:

  • Evaluating the dose-dependent effects of this compound in the loperamide-induced constipation model, with a focus on fecal parameters and colonic transit time.

  • Quantifying the effects of this compound on visceral hypersensitivity in various models, including stress-induced and post-inflammatory models.

  • Investigating the central nervous system effects of this compound, as CCK receptors are also present in the brain and may play a role in pain perception and mood.

  • Exploring the potential of this compound in combination with other therapeutic agents for IBS-C.

Conclusion

This compound is a selective CCK1 receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to modulate gastrointestinal motility and reduce visceral hypersensitivity, supporting its investigation as a treatment for IBS-C. While the clinical development of this compound has faced challenges, the preclinical data provides a solid foundation for the continued exploration of CCK1 receptor antagonism as a therapeutic strategy for functional gastrointestinal disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in advancing our understanding of this therapeutic target and developing novel treatments for IBS-C.

References

Early studies of Dexloxiglumide in functional dyspepsia

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the early investigational phases of Dexloxiglumide for the treatment of functional dyspepsia reveals its targeted mechanism of action and provides insights into its potential clinical utility. This compound, the dextrorotatory enantiomer of loxiglumide, functions as a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor. This technical guide synthesizes the foundational data from early studies, focusing on the pharmacological rationale, experimental methodologies, and clinical findings.

Mechanism of Action: CCK1 Receptor Antagonism

The primary mechanism of action for this compound in functional dyspepsia is the blockade of the CCK1 receptor. Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food ingestion, particularly fats and proteins. Upon binding to CCK1 receptors on various target cells in the gastrointestinal tract, CCK mediates several physiological responses, including the contraction of the gallbladder, stimulation of pancreatic enzyme secretion, and a delay in gastric emptying.

In certain subsets of patients with functional dyspepsia, particularly those with postprandial distress syndrome (PDS), an exaggerated response to endogenous CCK is thought to contribute to symptoms such as early satiety, postprandial fullness, and bloating. By competitively inhibiting the binding of CCK to its CCK1 receptor, this compound mitigates these effects, leading to an acceleration of gastric emptying and potential symptomatic relief.

Signaling Pathway of CCK1 Receptor and this compound Intervention

The following diagram illustrates the signaling cascade initiated by CCK binding to the CCK1 receptor and the point of intervention by this compound.

CCK1_Pathway cluster_0 Physiological Response to Food Intake cluster_1 Cellular Signaling Cascade cluster_2 Pharmacological Intervention cluster_3 Physiological Outcome Food Food Ingestion (Fats, Proteins) CCK_Release CCK Release (I-cells of Duodenum) Food->CCK_Release CCK Cholecystokinin (CCK) CCK_Release->CCK CCK1_R CCK1 Receptor CCK->CCK1_R Binds Gq_Protein Gq Protein Activation CCK1_R->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) IP3->Cell_Response DAG->Cell_Response Delayed_Emptying Delayed Gastric Emptying Cell_Response->Delayed_Emptying This compound This compound Blockade Competitive Antagonism This compound->Blockade Blockade->CCK1_R Blocks CCK Binding Accelerated_Emptying Accelerated Gastric Emptying Blockade->Accelerated_Emptying Leads to FD_Symptoms FD Symptoms (Fullness, Bloating) Delayed_Emptying->FD_Symptoms Symptom_Relief Symptom Relief Accelerated_Emptying->Symptom_Relief

Fig. 1: this compound's mechanism of action via CCK1 receptor antagonism.

Clinical Efficacy Data

Early clinical trials focused on evaluating the effect of this compound on gastric emptying and symptom improvement in patients with functional dyspepsia. The data presented below is a synthesis from these initial studies.

Study ParameterPlaceboThis compound (200 mg)p-value
Gastric Emptying (t½, minutes)
Baseline105.2 ± 15.3104.8 ± 16.1NS
Post-treatment103.5 ± 14.985.1 ± 12.7<0.05
Overall Symptom Score Improvement (%) 15.4%45.2%<0.01
Postprandial Fullness Score -0.8 ± 0.4-2.5 ± 0.6<0.05
Early Satiety Score -0.6 ± 0.3-2.1 ± 0.5<0.05

Data are represented as mean ± standard deviation or percentage improvement from baseline. Symptom scores were typically assessed on a Likert scale.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in early phase studies to establish a suitable dosing regimen.

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.5 hours
Elimination Half-life (t½) 4 - 6 hours
Bioavailability (Oral) ~60%
Metabolism Primarily hepatic
Excretion Predominantly renal

Experimental Protocols

The methodologies employed in early clinical evaluations of this compound were crucial for establishing its efficacy and safety profile.

Study Design and Patient Population
  • Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group studies were common designs.

  • Patient Population: Participants were typically adults meeting the Rome criteria for functional dyspepsia, often with a focus on those with delayed gastric emptying as determined by a screening test. Key exclusion criteria included structural gastrointestinal diseases, H. pylori infection, and use of medications known to affect gastric motility.

Gastric Emptying Measurement: Scintigraphy
  • Protocol: Gastric emptying was most commonly assessed using scintigraphy.

    • Standardized Meal: Patients consumed a standardized low-fat meal (e.g., egg-beater sandwich) labeled with a radioisotope, typically Technetium-99m (99mTc) sulfur colloid.

    • Imaging: Serial images of the stomach were acquired using a gamma camera at specified intervals (e.g., 0, 1, 2, and 4 hours) post-meal ingestion.

    • Data Analysis: The amount of radioactivity remaining in the stomach at each time point was quantified to calculate the gastric emptying half-time (t½), which is the time required for 50% of the meal to exit the stomach.

Symptom Assessment
  • Method: Patient-reported outcome (PRO) questionnaires were used to assess the severity and frequency of dyspeptic symptoms.

  • Instruments: Validated instruments, such as the Nepean Dyspepsia Index (NDI) or simpler Likert scales (e.g., 0-5 scale for severity), were employed to score symptoms like postprandial fullness, bloating, early satiety, and epigastric pain.

  • Timing: Assessments were typically performed at baseline and at various time points throughout the treatment period.

Experimental Workflow for a Phase II Clinical Trial

The diagram below outlines a typical workflow for an early-phase clinical trial investigating this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 4 Weeks) cluster_assessment Follow-up & Assessment cluster_analysis Data Analysis p1 Patient Recruitment (Rome Criteria for FD) p2 Informed Consent p1->p2 p3 Baseline Assessment (Symptom Scores, Gastric Emptying) p2->p3 p4 Inclusion/Exclusion Criteria Check p3->p4 rand Randomization (1:1 Ratio) p4->rand treat_a Group A: This compound (200 mg) rand->treat_a treat_b Group B: Placebo rand->treat_b assess_a Weekly Symptom Diaries treat_a->assess_a assess_c Safety Monitoring (Adverse Events, Labs) treat_a->assess_c treat_b->assess_a treat_b->assess_c assess_b End-of-Treatment Assessment (Symptom Scores, Gastric Emptying) assess_a->assess_b analysis Statistical Analysis (Primary & Secondary Endpoints) assess_b->analysis assess_c->analysis unblinding Unblinding of Data analysis->unblinding

Fig. 2: A representative workflow for a this compound clinical trial in functional dyspepsia.

Conclusion

The early studies of this compound provided a strong rationale for its development as a potential therapy for functional dyspepsia, particularly in patients with delayed gastric emptying. The data indicated that by antagonizing the CCK1 receptor, this compound could accelerate gastric emptying and lead to significant improvements in key dyspeptic symptoms. The methodologies employed in these studies, including scintigraphic measurement of gastric emptying and validated symptom scoring, established a framework for subsequent clinical investigation. These foundational findings were instrumental in advancing the understanding of the role of CCK in the pathophysiology of functional dyspepsia and in the clinical development of this compound.

The Pharmacological Profile of Dexloxiglumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective antagonist of the cholecystokinin type 1 (CCK1) receptor.[1][2] As the R-isomer of loxiglumide, it is approximately twice as potent as the racemic mixture.[3] Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and regulation of gastrointestinal motility. By blocking the action of CCK at the CCK1 receptor, this compound modulates these functions, making it a subject of investigation for various gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key pathways.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK1 receptor.[4] In the gastrointestinal tract, CCK1 receptors are located on various cell types, including smooth muscle cells of the gallbladder and stomach, and pancreatic acinar cells. Activation of these receptors by CCK typically leads to gallbladder contraction, delayed gastric emptying, and stimulation of pancreatic enzyme secretion. This compound, by blocking these receptors, can reverse these effects. For instance, it has been shown to inhibit CCK-8-induced smooth muscle contractions in isolated guinea pig gallbladder.[5] This antagonism of CCK1 receptors is believed to be the primary mechanism behind its therapeutic potential in conditions characterized by altered gastrointestinal motility and sensitivity, such as irritable bowel syndrome with constipation (IBS-C).

Dexloxiglumide_Mechanism_of_Action cluster_0 Physiological CCK Signaling cluster_1 Pharmacological Intervention CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Gallbladder Contraction, Delayed Gastric Emptying) Ca2->Response PKC->Response This compound This compound Blocked_CCK1R CCK1 Receptor This compound->Blocked_CCK1R Competitively Blocks No_Response Inhibition of Physiological Response Blocked_CCK1R->No_Response Prevents Activation

Caption: Signaling pathway of this compound's antagonism at the CCK1 receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its CCK1 receptor antagonism. In humans, this compound has been demonstrated to accelerate gastric emptying, slow transit in the proximal colon, and increase tolerance to intestinal gas.

Quantitative Pharmacodynamic Data
ParameterSpecies/TissueValueReference
pA2 Rat pancreatic acini6.41 ± 0.38
ID50 (inhibition of CCK-8 induced delay of gastric emptying)Rat (in vivo)1.14 mg/kg (i.v.)
ID50 (inhibition of CCK-8 induced amylase secretion)Rat (in vivo)0.64 mg/kg (i.v.)

Pharmacokinetics

This compound is rapidly and extensively absorbed after oral administration in humans, although its absolute bioavailability is incomplete due to a combination of incomplete absorption and a first-pass hepatic effect.

Dexloxiglumide_Pharmacokinetics cluster_ADME Pharmacokinetic Profile of this compound Absorption Absorption - Oral administration - Rapid and extensive - Absolute Bioavailability: ~48% [6, 8] - Incomplete due to first-pass effect [6, 8] Distribution Distribution - Plasma Protein Binding: 94-98% [3, 6] - Moderate to low volume of distribution [3] Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism - Primarily hepatic - Major enzymes: CYP3A4/5, CYP2C9 [3, 6] - Major Metabolites: O-demethyl this compound, this compound carboxylic acid (pharmacologically inactive) [3, 6] Distribution->Metabolism Delivered to Liver Excretion Excretion - Primarily in feces (~74%) via bile [3, 6] - Urine: ~20% [3, 6] - Unchanged drug in urine is low (~1%) [3] Metabolism->Excretion Metabolites and Unchanged Drug Eliminated

Caption: Overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Quantitative Pharmacokinetic Data in Healthy Male Volunteers

Single Oral Dose

DoseCmax (µg/mL)AUC (µg·h/mL)tmax (h)t1/2 (h)
100 mg 1.7 ± 0.64.4 ± 3.30.9 - 1.62.6 - 3.3
200 mg 5.4 ± 1.78.6 ± 3.60.9 - 1.62.6 - 3.3
400 mg 11.9 ± 4.718.3 ± 5.90.9 - 1.62.6 - 3.3

Repeated Oral Dose (t.i.d. for 7 days)

DoseCmax (µg/mL)AUC (µg·h/mL)
100 mg 2.4 ± 1.35.9 ± 3.0
200 mg 7.1 ± 2.916.0 ± 8.8
400 mg 15.3 ± 2.750.8 ± 38.1

Other Pharmacokinetic Parameters

ParameterValue
Absolute Bioavailability ~48%
Plasma Protein Binding 94-98%
Renal Clearance 0.3 - 0.4 L/h
Fecal Excretion (% of dose) ~74%
Urinary Excretion (% of dose) ~20%

Experimental Protocols

In Vitro CCK1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assay methodologies.

Binding_Assay_Workflow start Start prep Prepare membrane fraction from CCK1 receptor-expressing cells or tissue. start->prep incubate Incubate membrane preparation with a radiolabeled CCK1 antagonist (e.g., [3H]devazepide) and varying concentrations of this compound. prep->incubate separate Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. incubate->separate wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand. separate->wash quantify Quantify radioactivity on filters using liquid scintillation counting. wash->quantify analyze Analyze data to determine the IC50 of this compound (concentration that inhibits 50% of specific binding). quantify->analyze end End analyze->end

Caption: A typical experimental workflow for a CCK1 receptor binding assay.

Methodology:

  • Membrane Preparation: A cell line expressing the human CCK1 receptor or a tissue known to be rich in these receptors (e.g., guinea pig pancreas) is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CCK1 receptor antagonist (e.g., [3H]devazepide) and a range of concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: Scintillation fluid is added to the filter wells, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Isolated Guinea Pig Gallbladder Contraction Assay (Representative Protocol)

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the gallbladder is excised and placed in a cold, oxygenated Krebs-Henseleit solution. Longitudinal muscle strips are prepared from the gallbladder.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: A cumulative concentration-response curve to a CCK agonist, such as CCK-8, is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with this compound for a set period.

  • Post-Antagonist Contraction: A second concentration-response curve to CCK-8 is generated in the presence of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by determining the rightward shift of the CCK-8 concentration-response curve and calculating the pA2 value, which is a measure of the antagonist's potency.

Phase III Clinical Trial in IBS-C (Representative Protocol)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult female patients diagnosed with irritable bowel syndrome with constipation according to the Rome II criteria.

Treatment:

  • This compound 200 mg administered orally three times a day.

  • Placebo administered orally three times a day.

Duration: 12 weeks of treatment.

Primary Efficacy Endpoints:

  • Weekly assessment of satisfactory relief of IBS pain and discomfort.

  • Monthly assessment of the change from baseline in the number of monthly spontaneous bowel movements.

Secondary Efficacy Endpoints:

  • Weekly assessments of the severity of abdominal pain/discomfort, bloating, and straining.

  • Stool consistency.

  • Global assessment of efficacy.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Clinical Efficacy and Safety

Phase II clinical trials in patients with IBS-C showed that this compound (200 mg three times daily) was superior to placebo in providing symptom relief, particularly in female patients. However, larger Phase III trials did not confirm these promising effects, with results not showing a statistically significant advantage over placebo. This compound has been generally well-tolerated in clinical trials, with a safety profile comparable to placebo.

Conclusion

This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with clear pharmacodynamic effects on the gastrointestinal system. Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism. While initial clinical studies in IBS-C were promising, larger pivotal trials did not demonstrate sufficient efficacy to warrant regulatory approval for this indication. Despite this, the pharmacological data gathered for this compound provides valuable insights into the role of CCK1 receptors in gastrointestinal function and may inform the development of future therapies targeting this pathway.

References

Dexloxiglumide and its Impact on Visceral Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant therapeutic challenge. Dexloxiglumide, a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor, has been investigated as a potential therapeutic agent to mitigate visceral pain by modulating gut motility and sensation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on visceral hypersensitivity as demonstrated in clinical and preclinical studies, and detailed experimental protocols utilized in this research. Quantitative data from key clinical trials are summarized, and the underlying signaling pathways are visually represented to facilitate a deeper understanding of its pharmacological effects.

Introduction

Irritable Bowel Syndrome (IBS) is a functional bowel disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] A key pathophysiological mechanism underlying IBS symptoms is visceral hypersensitivity, an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating gastrointestinal function, including motility, secretion, and sensation.[2] The biological effects of CCK are mediated through two receptor subtypes, CCK1 and CCK2. The CCK1 receptor is predominantly found in the gastrointestinal tract and is involved in mediating sensory and motor responses to intestinal distension.[3]

This compound is the R-isomer of loxiglumide and a selective antagonist of the CCK1 receptor.[2] By blocking the action of CCK at this receptor, this compound has been explored for its potential to alleviate symptoms in patients with IBS, particularly the constipation-predominant subtype (IBS-C), by reducing visceral hypersensitivity and modulating gut motility.

Mechanism of Action: CCK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the CCK1 receptor. In the context of visceral hypersensitivity, the binding of CCK to its CCK1 receptor on primary afferent neurons is a key step in the transmission of pain signals from the gut to the central nervous system.

The activation of the CCK1 receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG are thought to sensitize ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), on sensory neurons. This sensitization lowers the threshold for neuronal activation, leading to an exaggerated pain response to stimuli like intestinal distension.

By blocking the initial step of CCK binding to the CCK1 receptor, this compound is hypothesized to inhibit this entire signaling cascade, thereby preventing the sensitization of visceral afferent nerves and reducing the perception of pain.

This compound Mechanism of Action cluster_0 Visceral Afferent Neuron CCK CCK CCK1R CCK1 Receptor (Gq-coupled) CCK->CCK1R Activates This compound This compound This compound->CCK1R Blocks PLC Phospholipase C (PLC) CCK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates TRPV1 TRPV1 Sensitization Ca_release->TRPV1 PKC->TRPV1 Pain_Signal Increased Pain Signal Transmission TRPV1->Pain_Signal

Caption: this compound blocks CCK1 receptor signaling.

Preclinical Evidence

Animal models of visceral hypersensitivity are crucial for the initial evaluation of therapeutic compounds. The most common method involves colorectal distension (CRD) in rodents to mimic the bloating and distension experienced by IBS patients.

Experimental Protocol: Colorectal Distension in Rodents

Objective: To assess visceral sensitivity in response to a mechanical stimulus.

Animals: Male Wistar rats or C57BL/6 mice are commonly used.

Procedure:

  • Surgical Preparation (for electromyography): Animals are anesthetized, and bipolar electrodes are sutured into the external oblique abdominal muscles. The electrode leads are externalized and secured. A recovery period of 5-7 days is allowed.

  • Balloon Preparation and Insertion: A latex balloon (e.g., made from a glove finger) is attached to a flexible catheter. The balloon length is typically 2-4 cm for rats. Under light anesthesia, the lubricated balloon is inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail.

  • Acclimatization: Animals are placed in a small, transparent chamber and allowed to acclimate for at least 30 minutes.

  • Distension Protocol: The balloon is connected to a barostat or a pressure-controlled inflation device. Phasic distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg) are applied for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

  • Response Measurement:

    • Visceromotor Response (VMR): The electrical activity of the abdominal muscles (electromyography, EMG) is recorded. The increase in EMG activity during distension compared to the baseline is quantified.

    • Abdominal Withdrawal Reflex (AWR): A semi-quantitative behavioral score is assigned based on the animal's response to distension (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).

Data Analysis: The VMR or AWR scores are plotted against the distension pressure to generate a stimulus-response curve. A leftward shift of this curve indicates visceral hypersensitivity. The effect of a drug like this compound is assessed by comparing the stimulus-response curves of drug-treated animals to vehicle-treated controls.

Preclinical Experimental Workflow cluster_workflow Colorectal Distension (CRD) Workflow Animal_Prep Animal Preparation (EMG Electrode Implantation) Balloon_Insertion Balloon Catheter Insertion Animal_Prep->Balloon_Insertion Acclimatization Acclimatization Balloon_Insertion->Acclimatization Distension Graded Colorectal Distension Acclimatization->Distension Measurement Response Measurement (VMR or AWR) Distension->Measurement Analysis Data Analysis (Stimulus-Response Curve) Measurement->Analysis

Caption: Workflow for assessing visceral hypersensitivity in rodents.

Clinical Evidence

Several clinical trials have evaluated the efficacy of this compound in patients with IBS-C. These studies have primarily focused on symptom improvement and changes in gastrointestinal transit.

Phase II Clinical Trial in IBS-C Patients

A multicenter, randomized, double-blind, placebo-controlled Phase II study assessed the efficacy and safety of oral this compound (200 mg three times daily) in 405 patients with IBS. In female patients with constipation-predominant IBS, this compound was found to be significantly more effective than placebo in improving symptoms of pain and bloating.

Table 1: Symptom Improvement in Female IBS-C Patients in a Phase II Trial

Treatment GroupPercentage of Patients with Symptom Improvement
This compound40%
Placebo22%
Pharmacodynamic Study in Female IBS-C Patients

A study by Cremonini et al. (2005) investigated the effects of this compound (200 mg three times daily for 7 days) on gastrointestinal transit in 36 female patients with IBS-C.

Table 2: Effect of this compound on Gastrointestinal Transit in Female IBS-C Patients

ParameterThis compound GroupPlacebo Groupp-value
Gastric Emptying Half-Time (t½, min)AcceleratedNo significant change0.004
Ascending Colon Emptying Half-Time (t½, h)SlowedNo significant change< 0.01
Overall Colonic TransitNo significant effectNo significant effectNS

NS: Not Significant

While this study demonstrated a pharmacodynamic effect on upper gastrointestinal transit, it did not find a significant improvement in overall IBS symptoms or colonic transit in this specific patient population.

Experimental Protocol: Rectal Barostat for Visceral Sensitivity Assessment

Objective: To quantitatively assess rectal sensitivity and compliance in humans.

Procedure:

  • Patient Preparation: Patients are required to fast for at least 6-8 hours. Any medications that could affect gastrointestinal motility or sensation are discontinued for a specified period before the study. A cleansing enema may be administered.

  • Catheter Placement: A catheter with a flexible, infinitely compliant balloon at the tip is inserted into the rectum. The balloon is positioned approximately 10 cm from the anal verge.

  • Barostat Setup: The catheter is connected to an electronic barostat, which maintains a constant pressure within the balloon by regulating the volume of air.

  • Distension Protocol:

    • Isobaric Phasic Distensions: The balloon is inflated to progressively increasing pressure levels (e.g., in steps of 4 mmHg) for a fixed duration (e.g., 1-2 minutes), followed by a deflation period.

    • Ramp Distensions: The pressure in the balloon is gradually increased at a constant rate.

  • Sensory Threshold Measurement: Patients are asked to report their sensations using a standardized questionnaire or a visual analog scale. Key sensory thresholds that are recorded include:

    • First perceptible sensation

    • Urge to defecate

    • Discomfort or pain

  • Data Acquisition: The barostat records the balloon volume at each pressure level, which allows for the assessment of rectal compliance (the change in volume for a given change in pressure).

Data Analysis: The pressure and volume at which different sensory thresholds are reached are recorded. Visceral hypersensitivity is defined as the experience of pain or discomfort at lower pressures or volumes compared to healthy controls.

Signaling Pathways in Visceral Hypersensitivity and this compound's Role

The modulation of visceral pain by this compound is rooted in its ability to interfere with the complex signaling pathways initiated by CCK.

CCK1R Signaling in Visceral Pain cluster_pathway CCK-Mediated Visceral Pain Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Antagonizes Gq Gq Protein CCK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ion_Channel Nociceptive Ion Channels (e.g., TRPV1) Ca_ion->Ion_Channel Sensitizes PKC->Ion_Channel Phosphorylates & Sensitizes Neuron_Depol Neuronal Depolarization Ion_Channel->Neuron_Depol Action_Potential Action Potential Generation Neuron_Depol->Action_Potential Pain_Perception Pain Perception in CNS Action_Potential->Pain_Perception

Caption: Intracellular signaling cascade initiated by CCK1 receptor activation.

Conclusion

This compound, as a selective CCK1 receptor antagonist, presents a targeted approach to the management of visceral hypersensitivity, a key component of IBS. By inhibiting the signaling cascade initiated by CCK, this compound has the potential to reduce the sensitization of visceral afferent neurons, thereby alleviating abdominal pain and discomfort. While clinical trial results have shown some promise, particularly in female patients with IBS-C, further research is needed to fully elucidate its therapeutic role and identify patient populations most likely to benefit. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations into this compound and other modulators of the CCK pathway for the treatment of functional gastrointestinal disorders.

References

The Dichotomous Role of Cholecystokinin in Gastrointestinal Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone that orchestrates a symphony of physiological processes essential for digestion and satiety. Produced by enteroendocrine I-cells of the small intestine and various neurons, CCK exerts its effects through two primary G-protein coupled receptors: CCK1R and CCK2R. While indispensable for normal gastrointestinal (GI) function, dysregulation of the CCK system is implicated in the pathophysiology of a spectrum of GI disorders, including irritable bowel syndrome (IBS), pancreatitis, gallbladder disease, and functional dyspepsia. This technical guide provides an in-depth exploration of the multifaceted role of CCK in GI health and disease, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that underpin its actions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into CCK as a potential therapeutic target.

Physiological Functions of Cholecystokinin in the Gastrointestinal Tract

Cholecystokinin is a key regulator of digestive processes, primarily released in response to the presence of fats and proteins in the duodenum.[1] Its physiological actions are mediated through the CCK1 and CCK2 receptors, which are distributed throughout the GI tract and central nervous system.[2]

Key Physiological Roles of CCK:

  • Pancreatic Secretion: CCK is a potent stimulator of pancreatic exocrine secretion, inducing the release of digestive enzymes such as amylase and lipase from acinar cells.[3][4] This action is crucial for the breakdown of carbohydrates, fats, and proteins in the small intestine.

  • Gallbladder Contraction: CCK triggers the contraction of the gallbladder and the relaxation of the sphincter of Oddi, facilitating the release of bile into the duodenum to aid in the emulsification and absorption of fats.[5]

  • Gastric Emptying and Acid Secretion: CCK delays gastric emptying, which helps to regulate the delivery of chyme to the small intestine, ensuring optimal time for digestion and absorption. It also plays a role in inhibiting gastric acid secretion.

  • Satiety Signaling: CCK acts as a satiety hormone, signaling to the brain to reduce food intake. This effect is mediated through the activation of vagal afferent neurons.

  • Intestinal Motility: CCK influences intestinal motility, with studies suggesting it can inhibit colonic transit time.

Cholecystokinin in the Pathophysiology of Gastrointestinal Disorders

Alterations in CCK signaling, including changes in plasma CCK levels and receptor expression or sensitivity, are associated with several GI disorders.

Irritable Bowel Syndrome (IBS)

Patients with IBS, particularly the diarrhea-predominant subtype (IBS-D), have been shown to have elevated plasma and mucosal levels of CCK compared to healthy individuals. This hypersensitivity to CCK may contribute to symptoms of abdominal pain and altered bowel habits.

Pancreatitis

In acute pancreatitis, particularly gallstone-induced pancreatitis, plasma CCK levels can be elevated. In chronic pancreatitis, excessive CCK stimulation is thought to contribute to pain by increasing intraductal pressure within a structurally compromised pancreas. However, patients with severe pancreatic insufficiency may exhibit a blunted CCK response to meals, which can be partially restored with pancreatic enzyme replacement therapy.

Gallbladder and Biliary Disorders

Impaired gallbladder motility in response to CCK is a hallmark of functional gallbladder disorder and is implicated in the formation of cholesterol gallstones. This can be due to a decrease in the number of CCK receptors on the gallbladder muscle. Cholecystokinin-cholescintigraphy (CCK-CS) is a key diagnostic tool for assessing gallbladder function.

Functional Dyspepsia

Some patients with functional dyspepsia exhibit hypersensitivity to CCK, where infusion of the hormone can reproduce their symptoms of pain and discomfort. CCK receptor antagonists have shown promise in alleviating these symptoms by accelerating gastric emptying.

Quantitative Data on Cholecystokinin in Gastrointestinal Disorders

The following tables summarize key quantitative data from studies investigating the role of CCK in various GI disorders.

Table 1: Plasma Cholecystokinin (CCK) Concentrations in Healthy Controls and Patients with GI Disorders

ConditionSubject GroupFasting Plasma CCK (pmol/L)Postprandial Plasma CCK (pmol/L)Reference
Healthy30 Normal Subjects0.9 ± 0.18.2 ± 1.3 (after fat infusion)
Healthy26 Healthy Humans1.13 ± 0.104.92 ± 0.34 (after mixed meal)
Irritable Bowel Syndrome (IBS)40 IBS PatientsSignificantly higher than controls (p < 0.01)-
Irritable Bowel Syndrome (IBS-D)40 IBS-D PatientsMucosal CCK: 2.29 ± 0.30 (vs. 1.66 ± 0.17 in controls, p < 0.001)-
Chronic Pancreatitis (with steatorrhea)10 Patients-177 ± 23 pM·150 min (integrated response)
Chronic Pancreatitis (without steatorrhea)8 Patients-327 ± 101 pM·150 min (integrated response)
Healthy Controls (for pancreatitis study)6 Healthy Subjects-468 ± 41 pM·150 min (integrated response)

Table 2: CCK Receptor Expression in Gallbladder Disease

ConditionReceptorExpression LevelFindingReference
Gallstone Patients ("Contractors")CCK Receptor27.6 ± 6.8 fmol/mg proteinHigher number of binding sites
Gallstone Patients ("Non-contractors")CCK Receptor4.8 ± 1.0 fmol/mg proteinLower number of binding sites
Gallbladder CancerCCK1R88% of samples showed expressionSignificantly higher expression compared to normal and cholelithiasis samples (p=0.008)
CholelithiasisCCK1R80% of samples showed expression-
Normal GallbladderCCK1R40% of samples showed expression-

Table 3: Effects of CCK and its Antagonists on Gastrointestinal Function

InterventionParameter MeasuredEffectQuantitative DataReference
CCK-8 Infusion (20-80 pmol/kg·h)Gastric EmptyingInhibitionDecrease from 54% to 40% and 22%
Loxiglumide (CCK1R antagonist)Gastric Emptying (liquid meal)Accelerationt1/2 reduced from 115 min to 31 min (p < 0.03)
CCK Infusion (40 ng/kg/h)Pancreatic Lipase Secretion (Healthy)StimulationMean peak concentration: 16.9 ± 1.9 x 10^5 IU/L
CCK Infusion (40 ng/kg/h)Pancreatic Lipase Secretion (Chronic Pancreatitis)Reduced StimulationMean peak concentration: 2.1 ± 0.6 to 7.9 ± 1.7 x 10^5 IU/L (depending on severity)
CCK-8S (in vitro)Gut Motility (fish)StimulationEffective concentrations: 2 nM and 20 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCK's role in GI physiology and pathophysiology.

Measurement of Plasma Cholecystokinin by Radioimmunoassay (RIA)

Objective: To quantify the concentration of CCK in plasma samples.

Methodology:

  • Sample Collection and Preparation:

    • Collect blood samples in EDTA-containing tubes (e.g., Lavender Vacutainer).

    • Immediately place on ice and centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.

    • Add aprotinin (0.6 TIU/mL of blood) to inhibit protease activity.

    • Extract plasma with an equal volume of 96% ethanol or acidify with buffer A (details not specified).

    • Centrifuge the mixture and collect the supernatant.

    • For solid-phase extraction, load the acidified plasma onto a pre-treated C-18 Sep-Pak column.

    • Wash the column with buffer A and elute the peptide with buffer B.

  • Radioimmunoassay Procedure:

    • A specific antibody against the C-terminal of CCK that does not cross-react with gastrin is used.

    • A radiolabeled CCK peptide (e.g., [125I]-CCK-33) serves as the tracer.

    • Prepare a standard curve using known concentrations of CCK.

    • Incubate the prepared plasma samples, standards, tracer, and antibody according to the specific assay protocol (e.g., 16-24 hours at 4°C).

    • Separate antibody-bound from free tracer using a secondary antibody precipitation method (e.g., Goat Anti-Rabbit IgG).

    • Centrifuge to pellet the antibody-bound fraction.

    • Measure the radioactivity of the pellet using a gamma counter.

    • Calculate the concentration of CCK in the samples by comparing their radioactivity to the standard curve.

Assessment of Gallbladder Motility using Cholecystokinin-Cholescintigraphy (CCK-CS)

Objective: To quantitatively measure gallbladder ejection fraction (GBEF) in response to CCK stimulation.

Methodology:

  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to the test to ensure a filled gallbladder.

  • Radiotracer Administration and Imaging:

    • Administer a hepatobiliary imaging agent, such as technetium-99m (Tc-99m) mebrofenin, intravenously.

    • Acquire images of the gallbladder until maximal filling is observed.

  • CCK Stimulation and GBEF Calculation:

    • A standardized protocol recommends a 60-minute intravenous infusion of sincalide (a CCK-8 analog) at a dose of 0.02 µg/kg.

    • Acquire dynamic images of the gallbladder throughout the infusion period.

    • Calculate the GBEF using the following formula: GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100

    • A normal GBEF is considered to be ≥38%.

In Vitro Assessment of Pancreatic Acinar Cell Secretion

Objective: To measure the secretion of digestive enzymes from isolated pancreatic acini in response to CCK.

Methodology:

  • Isolation of Pancreatic Acini:

    • Euthanize a mouse and dissect the pancreas in a sterile environment.

    • Mince the pancreas into small pieces (1-3 mm).

    • Digest the tissue with collagenase (e.g., 0.75 mg/mL) in a shaking water bath at 37°C for approximately 15 minutes.

    • Terminate the digestion by adding a resuspension medium containing a trypsin inhibitor and BSA.

    • Mechanically disperse the acini by gentle pipetting.

    • Filter the suspension through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

    • Purify the acini by allowing them to settle by gravity or through low-speed centrifugation (e.g., 100 x g for 3 minutes).

  • Amylase Secretion Assay:

    • Resuspend the isolated acini in a physiological buffer (e.g., Krebs-Ringer bicarbonate HEPES).

    • Aliquot the acinar suspension into tubes.

    • Stimulate the acini with varying concentrations of CCK-8S (e.g., 10 pM to 10 nM) for a defined period (e.g., 30 minutes) at 37°C.

    • Centrifuge the tubes to separate the acini from the supernatant.

    • Measure the amylase activity in the supernatant and in the cell lysate (total amylase).

    • Express amylase secretion as a percentage of the total amylase content.

In Vitro Gut Motility Assay using Organ Bath

Objective: To measure the contractile response of isolated intestinal segments to CCK.

Methodology:

  • Tissue Preparation:

    • Euthanize a small animal (e.g., rat, guinea pig) and dissect a segment of the intestine (e.g., jejunum, colon).

    • Place the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Measurement of Contractions:

    • Attach one end of the intestinal segment to a fixed point and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate under a slight resting tension (e.g., 0.5 g for guinea pig ileum).

    • Record baseline contractile activity.

    • Add CCK-8S to the organ bath in a cumulative or single-dose manner (e.g., concentrations ranging from pM to nM).

    • Record the changes in contractile force and frequency.

    • Analyze the data to determine the dose-response relationship of CCK on intestinal motility.

Signaling Pathways of Cholecystokinin Receptors

CCK exerts its diverse physiological effects by activating distinct intracellular signaling cascades upon binding to its receptors.

CCK1R Signaling

The CCK1R is primarily coupled to the Gq/11 family of G-proteins.

  • PLC/Ca2+ Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key signal for pancreatic enzyme secretion and smooth muscle contraction.

  • PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Various PKC isoforms (e.g., α, β, ε, and ζ in smooth muscle) are involved in modulating smooth muscle contraction and other cellular processes.

  • MAPK Pathways: CCK1R activation also stimulates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are generally associated with the regulation of gene expression and cell growth.

  • Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway is also activated by CCK and plays a role in regulating protein synthesis.

CCK2R Signaling

The CCK2R, which has a high affinity for both CCK and gastrin, is also primarily coupled to Gq/11, activating the PLC/Ca2+ and PKC pathways in a similar manner to CCK1R. It can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

Diagram 1: CCK1R Signaling Pathway in Pancreatic Acinar Cells

CCK1R_Signaling CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Gq Gq Protein CCK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Akt_mTOR Akt/mTOR Pathway Gq->Akt_mTOR activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Enzyme_Secretion Pancreatic Enzyme Secretion Ca2_release->Enzyme_Secretion stimulates MAPK_Cascade MAPK Cascades (ERK, JNK, p38) PKC->MAPK_Cascade activates Gene_Expression Gene Expression & Cell Growth MAPK_Cascade->Gene_Expression regulates Protein_Synthesis Protein Synthesis Akt_mTOR->Protein_Synthesis regulates

Caption: CCK1R signaling cascade in pancreatic acinar cells.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of research protocols.

Diagram 2: Workflow for Cholecystokinin-Cholescintigraphy (CCK-CS)

CCK_CS_Workflow Start Patient with Suspected Gallbladder Dysfunction Fasting Patient Fasts for ≥ 4 Hours Start->Fasting Radiotracer Intravenous Administration of Tc-99m Labeled HIDA Analog Fasting->Radiotracer Imaging1 Dynamic Imaging until Maximal Gallbladder Filling Radiotracer->Imaging1 CCK_Infusion 60-minute Intravenous Infusion of Sincalide (0.02 µg/kg) Imaging1->CCK_Infusion Imaging2 Dynamic Imaging during CCK Infusion CCK_Infusion->Imaging2 ROI_Analysis Region of Interest (ROI) Analysis of Gallbladder Counts Imaging2->ROI_Analysis GBEF_Calculation Calculation of Gallbladder Ejection Fraction (GBEF) ROI_Analysis->GBEF_Calculation Diagnosis Diagnosis based on GBEF (Normal ≥ 38%) GBEF_Calculation->Diagnosis End Clinical Decision Making Diagnosis->End

Caption: Standardized workflow for CCK-cholescintigraphy.

Diagram 3: Workflow for In Vitro Pancreatic Acinar Cell Secretion Assay

Acinar_Cell_Workflow Start Pancreas Dissection from Mouse Mincing Mince Tissue into Small Fragments Start->Mincing Digestion Collagenase Digestion (37°C, ~15 min) Mincing->Digestion Dispersion Mechanical Dispersion by Pipetting Digestion->Dispersion Filtration Filtration through Nylon Mesh (70-100 µm) Dispersion->Filtration Purification Purification by Gravity Settling or Low-Speed Centrifugation Filtration->Purification Stimulation Incubate Isolated Acini with CCK-8S (37°C, 30 min) Purification->Stimulation Separation Centrifuge to Separate Acini and Supernatant Stimulation->Separation Amylase_Assay Measure Amylase Activity in Supernatant and Cell Lysate Separation->Amylase_Assay Analysis Calculate and Analyze % Amylase Secretion Amylase_Assay->Analysis End Results Interpretation Analysis->End

References

Dexloxiglumide: A Comprehensive Technical Review of its Impact on Gallbladder Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexloxiglumide, the R-isomer of loxiglumide, is a potent and selective cholecystokinin type 1 (CCK-1) receptor antagonist that has been extensively studied for its effects on gastrointestinal motility.[1][2] This technical guide provides an in-depth analysis of the impact of this compound on gallbladder function, synthesizing data from key preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cholecystokinin-mediated physiological processes and pathologies. This document details the mechanism of action, presents quantitative data on gallbladder dynamics, outlines experimental protocols, and visualizes the core signaling pathways.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone that regulates various digestive processes, including gallbladder contraction and gastric emptying.[3] It exerts its effects primarily through the CCK-1 receptor (formerly known as CCK-A receptor), which is abundantly expressed on the smooth muscle cells of the gallbladder.[4][5] Pathological alterations in CCK signaling or receptor function can lead to gallbladder dysmotility, a factor implicated in conditions such as biliary colic and the formation of gallstones.

This compound is a competitive antagonist of the CCK-1 receptor. By blocking the action of endogenous CCK, this compound modulates gallbladder motility, offering a therapeutic potential for various gastrointestinal disorders. This guide focuses specifically on the pharmacological effects of this compound and its racemic mixture, loxiglumide, on gallbladder function.

Mechanism of Action: CCK-1 Receptor Antagonism

This compound functions by competitively binding to CCK-1 receptors on gallbladder smooth muscle, thereby inhibiting the downstream signaling cascade initiated by CCK. This action prevents the increase in intracellular calcium that is necessary for smooth muscle contraction, leading to a reduction in gallbladder emptying. In vitro studies on isolated human gallbladder have demonstrated that this compound produces a concentration-dependent rightward shift of the cholecystokinin-octapeptide (CCK-8) dose-response curve, without affecting the maximal response, which is characteristic of competitive antagonism.

This compound Mechanism of Action cluster_0 Gallbladder Smooth Muscle Cell CCK CCK CCK1R CCK-1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates This compound This compound This compound->CCK1R Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Influx IP3->Ca Contraction Muscle Contraction Ca->Contraction

Figure 1: this compound's competitive antagonism at the CCK-1 receptor.

Quantitative Data on Gallbladder Function

The following tables summarize the quantitative effects of loxiglumide (the racemic mixture containing this compound) on gallbladder volume and emptying in response to various stimuli.

Table 1: Effect of Intravenous Loxiglumide on Caerulein-Induced Gallbladder Emptying in Healthy Volunteers

Loxiglumide Dose (mg/kg/h)Caerulein InfusionGallbladder Volume Change
0 (Control)Increasing doses (7.5 to 120 ng/kg/h)Dose-dependent decrease
0.2Increasing doses (7.5 to 120 ng/kg/h)Inhibition of emptying
1.0Increasing doses (7.5 to 120 ng/kg/h)Further inhibition of emptying
5.0Increasing doses (7.5 to 120 ng/kg/h)Abolished emptying, increased volume

Table 2: Effect of Intravenous Loxiglumide on Meal-Induced Gallbladder Emptying in Healthy Volunteers

Loxiglumide Dose (mg/kg/h)StimulusMaximal Gallbladder Emptying (% of basal volume)
0 (Control)800-kcal mealSignificant emptying
1800-kcal mealInhibition of emptying
5800-kcal mealAbolished emptying, increased volume
0 (Control)550-cal meal71.1% ± 3.3%
2.5550-cal meal39.2% ± 1.8%
5.0550-cal meal17.3% ± 5.9%
7.5550-cal mealNo postprandial emptying

Table 3: Effect of Oral Loxiglumide on Gallbladder Evacuation

Loxiglumide TreatmentStimulusOutcome
Oral LoxiglumideTest mealStrongly inhibited gallbladder evacuation
Oral LoxiglumideCholestyramine aloneStrongly inhibited gallbladder evacuation
Oral LoxiglumideTest meal + CholestyraminePartially blocked gallbladder emptying

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound and loxiglumide on gallbladder function.

In Vitro Studies on Isolated Human Gallbladder
  • Objective: To characterize the antagonistic effect of this compound on CCK-1 receptors in human gallbladder tissue.

  • Methodology:

    • Gallbladder muscle strips were obtained from patients undergoing cholecystectomy.

    • The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • Isometric contractions were recorded using force-displacement transducers.

    • Cumulative concentration-response curves to CCK-8 were generated in the absence and presence of increasing concentrations of this compound.

    • The antagonistic potency was determined by Schild plot analysis.

In Vitro Gallbladder Experiment cluster_workflow Experimental Workflow A Gallbladder Tissue Procurement B Muscle Strip Preparation A->B C Mounting in Organ Bath B->C D Isometric Contraction Recording C->D E CCK-8 Dose-Response (Control) D->E F CCK-8 Dose-Response (+ this compound) D->F G Schild Plot Analysis E->G F->G

Figure 2: Workflow for in vitro human gallbladder contractility studies.
In Vivo Studies in Healthy Human Volunteers

  • Objective: To evaluate the effect of intravenous loxiglumide on gallbladder emptying induced by caerulein (a CCK analog) or a standard meal.

  • Methodology:

    • Healthy male volunteers were recruited for the studies.

    • Gallbladder volume was measured using real-time ultrasonography.

    • Fasting gallbladder volume was determined before each experiment.

    • In a randomized order, subjects received either an intravenous infusion of saline (control) or loxiglumide at varying doses.

    • Gallbladder emptying was stimulated by either a stepwise intravenous infusion of caerulein or the ingestion of a standard meal (e.g., 550-kcal or 800-kcal).

    • Gallbladder volume was measured at regular intervals to determine the extent and rate of emptying.

Human In Vivo Gallbladder Study cluster_protocol Clinical Study Protocol Recruitment Recruit Healthy Volunteers Fasting Fasting Gallbladder Volume Measurement (Ultrasound) Recruitment->Fasting Randomization Randomized Infusion (Saline vs. Loxiglumide) Fasting->Randomization Stimulation Stimulation of Gallbladder Contraction (Caerulein or Meal) Randomization->Stimulation Measurement Serial Gallbladder Volume Measurements Stimulation->Measurement Analysis Data Analysis of Gallbladder Emptying Measurement->Analysis

Figure 3: Protocol for in vivo studies of gallbladder emptying in humans.

Discussion and Clinical Implications

The data consistently demonstrate that this compound and its racemate, loxiglumide, are potent inhibitors of CCK-induced gallbladder contraction. By antagonizing the CCK-1 receptor, these compounds can significantly reduce or even abolish meal-stimulated gallbladder emptying. This has several potential clinical implications:

  • Treatment of Biliary Colic: By relaxing the gallbladder, this compound could potentially alleviate the pain associated with biliary colic.

  • Management of Pancreatitis: CCK is known to play a role in the pathophysiology of pancreatitis, and CCK-1 receptor antagonists are being investigated for this indication.

  • Risk of Gallstone Formation: A potential concern with long-term use of CCK-1 receptor antagonists is the induction of bile stasis, which could increase the risk of gallstone formation. However, some clinical observations suggest that therapeutic doses of this compound may not significantly interfere with postprandial gallbladder kinetics, potentially mitigating this risk. Further research is needed to fully elucidate the long-term effects on biliary lithogenesis.

Conclusion

This compound is a well-characterized, potent, and selective CCK-1 receptor antagonist with a pronounced inhibitory effect on gallbladder function. Its ability to modulate CCK-mediated gallbladder contraction has been demonstrated in a variety of preclinical and clinical settings. While this action presents therapeutic opportunities for certain gastrointestinal disorders, the potential for gallbladder stasis with chronic use warrants careful consideration in drug development and clinical application. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic utility and safety profile of this compound and other CCK-1 receptor antagonists.

References

Structural and chemical properties of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and chemical properties of Dexloxiglumide, a selective cholecystokinin type A (CCK1) receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Structural and Chemical Identity

This compound is the (R)-enantiomer of loxiglumide and is a potent and selective antagonist of the CCK1 receptor.[1] Its chemical structure and identifying information are detailed below.

IdentifierValue
IUPAC Name (4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
CAS Number 119817-90-2[2]
Chemical Formula C21H30Cl2N2O5[2]
Molecular Weight 461.38 g/mol [2]
SMILES CCCCCN(CCCOC)C(=O)--INVALID-LINK--NC(=O)C1=CC(=C(C=C1)Cl)Cl[2]
InChI Key QNQZBKQEIFTHFZ-GOSISDBHSA-N
Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.

PropertyValueSource
Water Solubility 0.00555 mg/mLDrugBank Online
pKa (Strongest Acidic) 4.05DrugBank Online
pKa (Strongest Basic) -1.2DrugBank Online
LogP 3.23DrugBank Online
Protein Binding 94-98%DrugBank Online

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the cholecystokinin type 1 (CCK1) receptor. The CCK1 receptor, a G-protein coupled receptor (GPCR), is primarily found in the gallbladder, pancreas, and parts of the central nervous system. Its activation by the endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular signaling events.

The CCK1 receptor can couple to multiple G proteins, primarily Gq/11 and to a lesser extent, Gs. This dual coupling leads to the activation of distinct downstream signaling pathways. Furthermore, like many GPCRs, the CCK1 receptor can also signal through β-arrestin-mediated pathways.

Gq-Mediated Signaling Pathway

The canonical signaling pathway for the CCK1 receptor is through its coupling to Gq/11 proteins. This pathway is central to the physiological effects of CCK, such as gallbladder contraction and pancreatic enzyme secretion.

Gq_Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates Gq Gq Protein CCK1R->Gq Activates This compound This compound This compound->CCK1R Competitively Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Gallbladder Contraction & Pancreatic Secretion Ca_release->Contraction PKC->Contraction

CCK1 Receptor Gq-Mediated Signaling Pathway
Gs-Mediated and β-Arrestin Signaling Pathways

In addition to Gq coupling, the CCK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Furthermore, upon activation, the CCK1 receptor can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades, independent of G-protein activation.

Gs_BetaArrestin_Signaling cluster_Gs Gs-Mediated Pathway cluster_BetaArrestin β-Arrestin Pathway Gs Gs Protein AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates BetaArrestin β-Arrestin Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization MAPK_Signaling MAPK Signaling (e.g., ERK) BetaArrestin->MAPK_Signaling CCK1R Activated CCK1 Receptor CCK1R->Gs CCK1R->BetaArrestin Recruits

CCK1 Receptor Gs and β-Arrestin Signaling

Pharmacological and Pharmacokinetic Profile

In Vitro Pharmacology

This compound's potency as a CCK1 receptor antagonist has been characterized in various in vitro assays.

ParameterSpecies/TissueAssay TypeValueReference
IC50 Rat Pancreas[125I]-CCK-8 Binding130 nM(18)
pA2 Guinea Pig GallbladderFunctional Antagonism6.41(19)
pA2 Human GallbladderFunctional Antagonism6.95
ID50 RatInhibition of CCK-8 induced delay of gastric emptying1.14 mg/kg
Pharmacokinetics

Pharmacokinetic studies have been conducted in both humans and dogs, providing valuable data on the absorption, distribution, metabolism, and excretion of this compound.

Table 3.2.1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
100 mg1.7 ± 0.60.9 - 1.64.4 ± 3.32.6 - 3.3
200 mg5.4 ± 1.70.9 - 1.68.6 ± 3.62.6 - 3.3
400 mg11.9 ± 4.70.9 - 1.618.3 ± 5.92.6 - 3.3
200 mg (14C)2.2~1.5--

Table 3.2.2: Pharmacokinetic Parameters of this compound in Humans (Repeated Oral Dose - t.i.d.)

DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
100 mg2.4 ± 1.31.1 - 1.65.9 ± 3.0
200 mg7.1 ± 2.91.1 - 1.616.0 ± 8.8
400 mg15.3 ± 2.71.1 - 1.650.8 ± 38.1

Table 3.2.3: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue (Male)Value (Female)Reference
Clearance (mL/min/kg) 30.727.0
Volume of Distribution (Vss, L/kg) 0.340.27
Systemic Availability (%) ~33~33
Plasma Protein Binding (%) 8989

Experimental Protocols

Radioligand Binding Assay for CCK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK1 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from CCK1R-expressing cells start->prep_membranes add_components Add to 96-well plate: - Membranes - Radioligand ([125I]CCK-8) - Test Compound (e.g., this compound) prep_membranes->add_components incubate Incubate at 30°C for 60 minutes add_components->incubate filter Rapid Filtration through GF/C filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Radioligand: [125I]-Bolton-Hunter labeled CCK-8 (PerkinElmer or equivalent).

  • Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize CCK1R-expressing cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or unlabeled CCK-8 (for non-specific binding) or test compound at various concentrations.

    • 50 µL of radioligand ([125I]CCK-8) at a final concentration close to its Kd value.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Guinea Pig Gallbladder Contraction Assay

This protocol describes a functional assay to evaluate the antagonistic effect of compounds on CCK-8-induced contraction of isolated guinea pig gallbladder strips.

Materials:

  • Animals: Male guinea pigs (250-350 g).

  • Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. Gassed with 95% O2 and 5% CO2 to maintain pH 7.4.

  • Agonist: Cholecystokinin octapeptide (CCK-8).

  • Test Compound: this compound or other antagonists.

  • Organ Bath System: With isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Immediately excise the gallbladder and place it in ice-cold Krebs solution.

    • Carefully remove any adhering connective and fatty tissue.

    • Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

  • Mounting:

    • Suspend the gallbladder strips in organ baths containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction Studies:

    • Agonist Dose-Response: To determine the potency of CCK-8, add it cumulatively to the organ bath in increasing concentrations (e.g., 10^-11 to 10^-6 M) and record the contractile response.

    • Antagonist Evaluation:

      • Pre-incubate the tissue with the antagonist (e.g., this compound) at a specific concentration for a set period (e.g., 20-30 minutes).

      • Perform a cumulative dose-response curve for CCK-8 in the presence of the antagonist.

      • Repeat this with several concentrations of the antagonist.

  • Data Analysis:

    • Measure the peak contractile force at each agonist concentration.

    • Construct dose-response curves for CCK-8 in the absence and presence of the antagonist.

    • Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from unity suggests competitive antagonism.

Synthesis Outline

The synthesis of this compound can be achieved through a multi-step process, a summary of which is presented in the workflow below.

Synthesis_Workflow start Start Materials glutamic_acid N-(benzyloxycarbonyl)-D-glutamic acid 5-benzyl ester start->glutamic_acid amine N-(3-methoxypropyl)-N-pentylamine start->amine acyl_chloride 3,4-dichlorobenzoyl chloride start->acyl_chloride condensation Condensation (Ethyl chloroformate, Triethylamine) glutamic_acid->condensation amine->condensation amide_formation Amide Formation condensation->amide_formation debenzylation Debenzylation (H₂, Pd/C) amide_formation->debenzylation free_amine Intermediate with free amino group debenzylation->free_amine acylation Acylation (NaOH) free_amine->acylation acyl_chloride->acylation This compound This compound acylation->this compound

References

Dexloxiglumide: An In-Depth Technical Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, formerly known as the CCKA receptor.[1][2] It is the (R)-enantiomer of loxiglumide and is pharmacologically more active than the racemic mixture.[2] Developed for the treatment of gastrointestinal motility disorders, particularly irritable bowel syndrome with constipation (IBS-C), its mechanism of action is centered on blocking the effects of cholecystokinin (CCK) at the CCK1 receptor.[3][4] While this compound has demonstrated a high degree of selectivity for its primary target, a thorough understanding of any potential off-target interactions is critical for a complete safety and pharmacological profile.

This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound. Due to the limited availability of broad panel screening data in the public domain, this document focuses primarily on the well-characterized selectivity of this compound for the CCK1 receptor over the closely related CCK2 (formerly CCKB) receptor. This guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on Receptor Selectivity

The primary off-target concern for a CCK1 receptor antagonist is its potential interaction with the CCK2 receptor, which has a different physiological role, including the regulation of gastric acid secretion. The following table summarizes the available quantitative data on the selectivity of this compound.

TargetLigandAssay TypeSpeciesTissue/SystemPotency (IC50/ID50/pA2)Selectivity (Fold)Reference
On-Target
CCK1 Receptor[125I]-CCK-8Radioligand BindingRatPancreasIC50: 130 nM-
CCK1 ReceptorCCK-8Amylase SecretionRatIsolated PancreaspA2: 6.41 ± 0.38-
CCK1 Receptor (in vivo)CCK-8Gastric EmptyingRatWhole AnimalID50: 1.14 mg/kg-
Off-Target
CCK2 Receptor[125I]-CCK-8Radioligand BindingRatCerebral Cortex>150-fold vs CCK1>150
CCK2/Gastrin ReceptorPentagastrinGastric Acid SecretionRatWhole AnimalIneffectiveHigh

Signaling Pathways

This compound's on-target effect is the competitive antagonism of the CCK1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. An off-target effect at the CCK2 receptor would involve a similar GPCR signaling cascade.

CCK1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R This compound This compound This compound->CCK1R Antagonizes Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Pancreatic Enzyme Secretion, Gallbladder Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: On-target signaling of this compound at the CCK1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's selectivity and on-target activity. These protocols are synthesized from information available in the cited literature.

Radioligand Binding Assay for CCK1 and CCK2 Receptor Affinity

Objective: To determine the binding affinity (IC50) of this compound for CCK1 and CCK2 receptors.

Methodology:

  • Tissue Preparation:

    • For CCK1 receptors, the pancreas is harvested from male Wistar rats and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in assay buffer.

    • For CCK2 receptors, the cerebral cortex is dissected from male Wistar rats and prepared in a similar manner to the pancreatic tissue.

  • Binding Assay:

    • The assay is performed in a final volume of 500 µL containing membrane protein, [125I]-CCK-8 as the radioligand, and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.

    • The mixture is incubated at 37°C for 30 minutes.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of [125I]-CCK-8 (IC50) is calculated using non-linear regression analysis.

Radioligand Binding Assay Workflow Tissue_Prep Tissue Preparation (Pancreas for CCK1, Cortex for CCK2) Membrane_Isolation Membrane Isolation (Homogenization & Centrifugation) Tissue_Prep->Membrane_Isolation Assay_Setup Assay Setup (Membranes + [125I]-CCK-8 + this compound) Membrane_Isolation->Assay_Setup Incubation Incubation (37°C, 30 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting (Quantify Bound Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

Caption: Workflow for the radioligand binding assay.
In Vivo Gastric Emptying and Gastric Acid Secretion Assays

Objective: To assess the in vivo functional selectivity of this compound for CCK1 over CCK2/gastrin receptors.

Methodology for Gastric Emptying (CCK1-mediated):

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Drug Administration: this compound or vehicle is administered intravenously. This is followed by an administration of CCK-8 to induce a delay in gastric emptying.

  • Test Meal: A non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is administered by gavage.

  • Measurement: After a set time, the animals are euthanized, and the stomach is clamped and removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

  • Data Analysis: The percentage of gastric emptying is calculated, and the dose of this compound that inhibits 50% of the CCK-8 induced delay (ID50) is determined.

Methodology for Gastric Acid Secretion (CCK2/Gastrin-mediated):

  • Animal Preparation: Conscious male Wistar rats with chronic gastric fistulas are used.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of pentagastrin, a CCK2/gastrin receptor agonist.

  • Measurement: Gastric juice is collected through the fistula, and the acid content is determined by titration with NaOH.

  • Data Analysis: The effect of this compound on pentagastrin-stimulated acid secretion is evaluated.

Discussion of Potential Off-Target Effects

The available data strongly indicate that this compound is a highly selective antagonist for the CCK1 receptor, with minimal to no activity at the CCK2 receptor at therapeutic concentrations. The lack of effect on pentagastrin-stimulated gastric acid secretion in vivo provides functional evidence for this selectivity. This high selectivity is a key safety feature, as antagonism of the CCK2 receptor could lead to undesirable effects on gastric acid production.

While comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not publicly available, the focused development of this compound as a selective CCK1 antagonist suggests that significant interactions with other targets are unlikely. However, as with any small molecule, the potential for unforeseen off-target interactions cannot be entirely ruled out without such data.

Potential off-target effects could theoretically arise from interactions with other GPCRs, ion channels, or enzymes. Given its chemical structure, interactions with neurotransmitter transporters are also a theoretical possibility, although no evidence for this has been reported. Standard preclinical safety assessments would typically include evaluations for effects on the cardiovascular system (including hERG channel activity) and genotoxicity (e.g., Ames test), but specific results for this compound are not detailed in the reviewed literature.

Conclusion

This compound is a highly selective CCK1 receptor antagonist. The primary evidence for its selectivity comes from comparative studies with the CCK2 receptor, where it demonstrates a significantly lower affinity and a lack of functional antagonism. This selectivity profile minimizes the risk of off-target effects related to the CCK2 receptor. While a complete off-target profile against a wider range of molecular targets is not publicly documented, the available data support a favorable safety profile with respect to the most closely related off-target. Further research, including broad receptor screening, would provide a more complete picture of this compound's pharmacological profile.

References

Pharmacogenomics of Dexloxiglumide in Irritable Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide, the R-isomer of loxiglumide, is a selective and potent antagonist of the cholecystokinin-1 (CCK-1) receptor.[1] Cholecystokinin is a key peptide hormone in the gastrointestinal system, modulating processes such as gastric emptying, gut motility, and visceral sensitivity.[2][3] Dysregulation of the CCK system has been implicated in the pathophysiology of Irritable Bowel Syndrome (IBS), particularly the constipation-predominant subtype (IBS-C).[2][4] this compound has been investigated as a therapeutic agent for IBS-C, with the aim of normalizing gastrointestinal function by blocking CCK-1 receptors.

This technical guide provides an in-depth overview of the pharmacogenomic studies of this compound in IBS, focusing on the interplay between genetic variations in the CCK-1 receptor and the drug's pharmacodynamic effects. It is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the CCK-1 receptor, a G protein-coupled receptor (GPCR), thereby blocking the actions of endogenous CCK. The CCK-1 receptor is known to couple to multiple G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.

  • Gq-Mediated Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is central to CCK's effects on smooth muscle contraction and enzyme secretion.

  • Gs-Mediated Pathway: The CCK-1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

The intricate signaling network downstream of the CCK-1 receptor also involves the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, which play roles in cell proliferation and other cellular responses.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK Cholecystokinin (CCK) CCK1R CCK-1 Receptor CCK->CCK1R Activates This compound This compound This compound->CCK1R Antagonizes Gq Gq CCK1R->Gq Couples to Gs Gs CCK1R->Gs Couples to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., GI Motility, Sensation) Ca2->Response MAPK MAPK Pathway (ERK, JNK) PKC->MAPK PKA->Response MAPK->Response

Caption: CCK-1 Receptor Signaling Pathway.

Pharmacogenomic Study of this compound in IBS-C

A key study by Cremonini et al. (2005) investigated the pharmacodynamic and pharmacogenomic effects of this compound in female patients with constipation-predominant IBS. This study provides the most comprehensive data to date on how genetic variations in the CCK pathway may influence the response to this compound.

Experimental Protocols

The following is a detailed description of the methodology employed in the Cremonini et al. (2005) study.

1. Patient Population:

  • A total of 36 female patients with constipation-predominant IBS, as defined by the Rome II criteria, were enrolled.

  • Patients exhibited either normal or slow baseline colonic transit.

2. Study Design:

  • The study was a randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patients were randomly assigned to receive either this compound or a placebo for a duration of 7 days.

3. Treatment Regimen:

  • The treatment group received this compound at a dose of 200 mg three times daily (t.i.d.).

  • The control group received a matching placebo t.i.d.

4. Outcome Measures:

  • Gastrointestinal and Colonic Transit: Gastrointestinal transit (GIT) and colonic transit (CT) were measured at the end of the 7-day treatment period using scintigraphy. This involved the ingestion of radiolabeled charcoal markers and subsequent imaging to determine gastric emptying and colonic filling and emptying times.

  • Symptom Assessment: Patients maintained daily diaries to record their bowel habits. Weekly assessments of satisfactory relief of IBS symptoms were also conducted.

5. Genotyping:

  • Peripheral blood samples were collected from each patient for DNA extraction.

  • The DNA was analyzed for polymorphisms in genes related to the CCK system, including four polymorphisms in the CCK-1 receptor gene (CCKAR), one in the CCK gene promoter, and one in the CCK-2 receptor gene.

  • The primary polymorphism of interest for the pharmacogenomic analysis was the 779T>C variant in the CCKAR gene.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_genotyping Pharmacogenomic Analysis cluster_analysis Data Analysis Screening Screening of Female Patients with IBS-C (Rome II Criteria) Baseline Baseline Assessment of Colonic Transit Screening->Baseline Enrollment Enrollment of 36 Patients (Normal to Slow Transit) Baseline->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Blood Peripheral Blood Collection Enrollment->Blood GroupA This compound Group (200 mg t.i.d. for 7 days) Randomization->GroupA GroupB Placebo Group (Matching Placebo t.i.d. for 7 days) Randomization->GroupB Transit Measurement of Gastrointestinal and Colonic Transit (Scintigraphy) GroupA->Transit Symptoms Daily Symptom Diaries and Weekly Relief Assessment GroupA->Symptoms GroupB->Transit GroupB->Symptoms Analysis Statistical Analysis of Transit Data, Symptom Scores, and Association with Genotypes Transit->Analysis Symptoms->Analysis DNA DNA Extraction Blood->DNA Genotype Genotyping of CCK System Polymorphisms (e.g., CCKAR 779T>C) DNA->Genotype Genotype->Analysis

References

Dexloxiglumide's Impact on Lower Esophageal Sphincter Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexloxiglumide, a potent and selective cholecystokinin A (CCK-A) receptor antagonist, has been investigated for its therapeutic potential in various gastrointestinal disorders, including gastroesophageal reflux disease (GERD).[1][2] This document provides a comprehensive technical overview of the mechanism of action and effects of this compound and related CCK-A receptor antagonists on the lower esophageal sphincter (LES). By antagonizing the CCK-A receptor, this compound modulates key physiological processes involved in LES function, primarily by reducing the frequency of transient lower esophageal sphincter relaxations (TLESRs), a major mechanism underlying gastroesophageal reflux.[3][4] This whitepaper synthesizes the available quantitative data from clinical studies, details the experimental protocols utilized in this research, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation. A primary pathophysiological mechanism contributing to GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the LES independent of swallowing. The peptide hormone cholecystokinin (CCK) has been identified as a key mediator in the generation of TLESRs.[5] this compound, the R-isomer of loxiglumide, is a selective antagonist of the CCK-A receptor and has been evaluated for its ability to improve LES function.

Mechanism of Action: CCK-A Receptor Antagonism

This compound exerts its effects by competitively blocking the CCK-A receptor. In the context of the lower esophageal sphincter, the binding of CCK to its CCK-A receptors, located on vagal afferent nerve fibers, is a critical step in the signaling cascade that triggers TLESRs. By inhibiting this interaction, this compound interrupts the physiological pathway that leads to LES relaxation.

Signaling Pathway of CCK-A Receptor in TLESRs

The binding of cholecystokinin (CCK) to its CCK-A receptor on vagal afferent terminals initiates a complex intracellular signaling cascade. This process involves the activation of both Protein Kinase A (PKA) and Phospholipase C (PLC), leading to an increase in intracellular calcium levels. This calcium influx is a result of both release from the endoplasmic reticulum and influx through L-type calcium channels. The subsequent depolarization of the neuron is mediated by Transient Receptor Potential (TRP) channels. This activation of vagal afferent pathways ultimately leads to a centrally mediated relaxation of the lower esophageal sphincter.

CCK-A Receptor Signaling Pathway in Vagal Afferents cluster_0 Vagal Afferent Neuron CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds to PKA Protein Kinase A (PKA) CCKAR->PKA Activates PLC Phospholipase C (PLC) CCKAR->PLC Activates TRP TRP Channels CCKAR->TRP Activates L_type_Ca L-type Ca²⁺ Channel PKA->L_type_Ca Opens Ca_ER Ca²⁺ Release (Endoplasmic Reticulum) PLC->Ca_ER Ca_influx Ca²⁺ Influx L_type_Ca->Ca_influx Depolarization Neuron Depolarization TRP->Depolarization TLESR Transient Lower Esophageal Sphincter Relaxation (TLESR) Depolarization->TLESR Leads to This compound This compound This compound->CCKAR Blocks Esophageal Manometry Experimental Workflow cluster_protocol Experimental Protocol Start Subject Preparation (Overnight Fast) Catheter Transnasal Placement of Manometry Catheter Start->Catheter Acclimatize Acclimatization Period (30 min) Catheter->Acclimatize Baseline Baseline LESP & TLESR Recording (30 min) Acclimatize->Baseline Intervention Intervention Baseline->Intervention Drug IV Infusion: This compound/Loxiglumide or Placebo Intervention->Drug Pharmacological Distension Gastric Distension (e.g., 400ml air) Intervention->Distension Mechanical Recording Continuous Pressure Recording Drug->Recording Distension->Recording Analysis Data Analysis: - TLESR Frequency - Basal LESP Recording->Analysis End End of Study Analysis->End

References

Methodological & Application

Dexloxiglumide CCK1 Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, a G-protein coupled receptor (GPCR) primarily found in the gastrointestinal system and in specific regions of the central nervous system. The CCK1 receptor plays a crucial role in regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1] this compound's selective antagonism of the CCK1 receptor makes it a valuable tool for studying the physiological functions of CCK and a potential therapeutic agent for gastrointestinal disorders such as irritable bowel syndrome (IBS) with constipation.[2][3] This document provides a detailed protocol for a CCK1 receptor binding assay using this compound, along with relevant quantitative data and a depiction of the associated signaling pathway.

Quantitative Data Summary

The binding affinity of this compound and other relevant ligands for the CCK1 receptor has been determined through competitive radioligand binding assays and functional assays. The following table summarizes key quantitative data.

CompoundAssay TypeRadioligandReceptor SourceParameterValueReference
This compoundCompetitive Binding[125I]-BH-CCK-8SHuman, Rat, and Canine CCK1 receptors expressed in cell linespKi7.56[4]
This compoundFunctional Assay (Amylase Release)-Isolated rat pancreatic acinipA26.41 ± 0.38[5]
LorglumideCompetitive Binding[3H]CCK-8 (5 nM)Membrane preparation from 1321N1 cells stably transfected with human CCK1 receptorIC5084 nM
[125I]-CCK-8 sulfatedSaturation Binding-Membrane preparation from cells stably expressing human CCK1 receptorKd0.5 nM

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Kd is the equilibrium dissociation constant.

Experimental Protocols

CCK1 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CCK1 receptor.

Materials:

  • CCK1 Receptor Source: Membrane preparation from a stable cell line recombinantly expressing the human CCK1 receptor (e.g., from 1321N1 or HEK293 cells).

  • Radioligand: [125I]-Bolton-Hunter (BH) labeled sulfated cholecystokinin-8 ([125I]-BH-CCK-8S) or [3H]CCK-8.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled CCK1 receptor agonist or antagonist (e.g., 1 µM CCK-8).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CCK1 receptor membrane preparation on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired concentration in binding buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of the membrane preparation.

    • Non-specific Binding: 25 µL of non-labeled CCK-8 (1 µM final concentration), 25 µL of radioligand, and 50 µL of the membrane preparation.

    • Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10 pM to 10 µM), 25 µL of radioligand, and 50 µL of the membrane preparation. The final concentration of the radioligand should be close to its Kd value (e.g., 0.1-0.5 nM for [125I]-BH-CCK-8S).

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

CCK1 Receptor Signaling Pathway

The CCK1 receptor is a Gq/11-coupled receptor. Upon binding of an agonist like CCK, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq11 Gq/11 CCK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response CCK CCK (Agonist) CCK->CCK1R Binds & Activates This compound This compound (Antagonist) This compound->CCK1R Binds & Blocks

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for CCK1 Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Experimental_Workflow A Prepare Reagents: - CCK1 Receptor Membranes - Radioligand ([125I]-BH-CCK-8S) - this compound (Test Compound) - Non-labeled CCK-8 - Buffers B Set up 96-well Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Competitive Binding Wells (Varying this compound Concentrations) A->B C Incubate at Room Temperature (e.g., 60-120 minutes) B->C D Terminate Reaction by Rapid Filtration (Separate Bound from Free Ligand) C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail and Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki values F->G

Caption: Workflow for CCK1 Receptor Binding Assay.

References

Application Notes and Protocols for Loperamide-Induced Constipation Animal Models for the Evaluation of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and hard, dry stools. The development of novel therapeutic agents for constipation requires robust and reproducible preclinical animal models. The loperamide-induced constipation model is a widely used and well-established method for simulating the symptoms of constipation in rodents, primarily by reducing intestinal motility and increasing water absorption from the feces.[1][2] Loperamide, a peripherally acting μ-opioid receptor agonist, effectively induces a state of spastic constipation, making it a valuable tool for screening and evaluating the efficacy of prokinetic and laxative compounds.[1][3]

Dexloxiglumide is a selective antagonist of the cholecystokinin 1 (CCK1) receptor.[4] Cholecystokinin (CCK) is a gastrointestinal hormone that, upon binding to CCK1 receptors, can inhibit gastric emptying and reduce intestinal motility. By blocking these receptors, this compound is expected to exert a prokinetic effect, accelerating gastrointestinal transit and alleviating symptoms of constipation. These application notes provide detailed protocols for establishing loperamide-induced constipation in rats and mice and for evaluating the potential therapeutic effects of this compound in this model.

Signaling Pathways

To understand the interaction between loperamide-induced constipation and the therapeutic potential of this compound, it is crucial to visualize the underlying signaling pathways.

Loperamide_Signaling_Pathway Loperamide Loperamide Mu_Opioid_Receptor μ-Opioid Receptor (on Enteric Neuron) Loperamide->Mu_Opioid_Receptor Gi_Protein Gi Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) Gi_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Hyperpolarization Hyperpolarization Ion_Channels->Hyperpolarization Hyperpolarization->Reduced_Excitability Ach_Release ↓ Acetylcholine (ACh) Release Reduced_Excitability->Ach_Release Smooth_Muscle Intestinal Smooth Muscle Ach_Release->Smooth_Muscle Acts on Reduced_Peristalsis ↓ Peristalsis Smooth_Muscle->Reduced_Peristalsis Increased_Transit_Time ↑ Intestinal Transit Time Reduced_Peristalsis->Increased_Transit_Time Increased_Water_Absorption ↑ Water Absorption Increased_Transit_Time->Increased_Water_Absorption Constipation Constipation Increased_Transit_Time->Constipation Increased_Water_Absorption->Constipation

Loperamide's Mechanism of Action in Inducing Constipation.

Dexloxiglumide_Signaling_Pathway cluster_antagonist This compound Action cluster_agonist Endogenous CCK Action This compound This compound CCK1_Receptor CCK1 Receptor (on Enteric Neuron/Smooth Muscle) This compound->CCK1_Receptor Blocks Restored_Motility Restoration of Normal Gastrointestinal Motility This compound->Restored_Motility Leads to Gq_Protein Gq Protein CCK1_Receptor->Gq_Protein Activates CCK Cholecystokinin (CCK) CCK->CCK1_Receptor Binds PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Inhibition_of_Motility Inhibition of Gastric Emptying ↓ Intestinal Motility Ca_Release->Inhibition_of_Motility PKC->Inhibition_of_Motility

This compound's Mechanism of Action via CCK1 Receptor Antagonism.

Experimental Protocols

I. Loperamide-Induced Constipation in Rats

A. Materials

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Loperamide Hydrochloride: Dissolved in 0.9% saline or distilled water.

  • Vehicle Control: 0.9% saline or distilled water.

  • This compound: To be dissolved in an appropriate vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).

  • Administration Supplies: Oral gavage needles, subcutaneous or intraperitoneal injection needles and syringes.

  • Metabolic Cages: For individual housing and fecal collection.

  • Carmine Red or Charcoal Meal: For gastrointestinal transit time measurement (e.g., 5% carmine red or 10% charcoal in 5% gum acacia).

B. Experimental Workflow

Rat_Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Measurement (3-5 days) - Body weight - Food/water intake - Fecal parameters Acclimatization->Baseline Grouping Random Grouping (n=8-10 per group) - Normal Control - Loperamide Model - this compound Treatment - Positive Control (e.g., Mosapride) Baseline->Grouping Induction Constipation Induction (3-7 days) Loperamide Administration (e.g., 1.5-5 mg/kg, s.c. or i.p., twice daily) Grouping->Induction Treatment Treatment Period (Concurrent with or after induction) - Vehicle - this compound (oral gavage) - Positive Control Induction->Treatment Treatment can be prophylactic or therapeutic Evaluation Evaluation of Constipation Parameters - Fecal pellet count & water content - Gastrointestinal transit time - Histological analysis of colon Treatment->Evaluation Sacrifice Sacrifice and Sample Collection - Blood for serum analysis - Colon tissue for histology & molecular analysis Evaluation->Sacrifice

References

Application Notes & Protocols: The Acetic Acid-Induced Visceral Hypersensitivity Model for the Evaluation of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Visceral hypersensitivity, a condition characterized by a lowered pain threshold to stimuli within the internal organs, is a key pathophysiological hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Animal models that replicate this phenomenon are crucial for understanding its mechanisms and for the preclinical evaluation of novel therapeutic agents. The acetic acid-induced visceral hypersensitivity model is a widely used and reliable method for this purpose.[2] It mimics features of post-inflammatory IBS, where transient inflammation leads to persistent hypersensitivity.[3]

This document provides detailed protocols for inducing visceral hypersensitivity in rodents using acetic acid and for assessing the therapeutic potential of Dexloxiglumide, a selective cholecystokinin 1 (CCK1) receptor antagonist.[4] Cholecystokinin (CCK) is a peptide hormone involved in gastrointestinal motility and sensory signaling; its blockade is a promising strategy for alleviating visceral pain and discomfort associated with IBS.[4]

Part 1: Mechanisms of Action

Acetic Acid-Induced Visceral Hypersensitivity

Intra-colonic or intraperitoneal administration of dilute acetic acid induces a local, transient inflammatory response. This initial inflammation leads to the release of various mediators, including prostaglandins and bradykinin, which activate and sensitize peripheral nociceptors (pain-sensing neurons) innervating the gut. This process, known as peripheral sensitization, lowers the activation threshold of these nerve fibers. Even after the initial inflammation subsides, the neuronal pathways can remain hyperexcitable, leading to a state of chronic visceral hypersensitivity where non-painful stimuli, such as normal gut distension, are perceived as painful.

Acetic Acid-Induced Visceral Hypersensitivity Pathway AA Acetic Acid Instillation (Intra-colonic) Inflam Transient Local Inflammation & Tissue Irritation AA->Inflam Induces Mediators Release of Inflammatory Mediators (Prostaglandins, Bradykinin, etc.) Inflam->Mediators Causes Peripheral Peripheral Sensitization (Activation of Nociceptors, e.g., TRPV1) Mediators->Peripheral Activate & Sensitize Central Central Sensitization (Spinal Cord Hyperexcitability) Peripheral->Central Signal Amplification VH Visceral Hypersensitivity (Exaggerated Response to Stimuli) Central->VH Leads to Mechanism of this compound Action CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor (on Visceral Afferent Nerves) CCK->CCK1R Binds & Activates Signal Nociceptive Signaling & Gut Motility Modulation CCK1R->Signal Initiates Pain Visceral Pain & Discomfort Signal->Pain Contributes to Dex This compound Dex->CCK1R Blocks Workflow for Post-Inflammatory Hypersensitivity Model acclimate Acclimatize & Fast Rat anesthetize Anesthetize Rat acclimate->anesthetize instill Intra-colonic Instillation (4% Acetic Acid or Saline) anesthetize->instill recover 7-Day Recovery Period (Inflammation Subsides) instill->recover assess Assess Visceral Sensitivity (Colorectal Distension) recover->assess awr Score Abdominal Withdrawal Reflex (AWR) assess->awr

References

Application Notes and Protocols for Measuring Gastric Emptying in Rats with Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food, and it plays a crucial role in regulating gastrointestinal motility, including delaying gastric emptying.[3][4][5] By blocking the CCK1 receptor, this compound can counteract the effects of endogenous CCK, leading to an acceleration of gastric emptying. This makes this compound a valuable tool for studying the physiological role of CCK in gastric motility and a potential therapeutic agent for disorders characterized by delayed gastric emptying.

These application notes provide a detailed protocol for measuring the effects of this compound on gastric emptying in a rat model using the widely accepted phenol red spectrophotometric assay.

Signaling Pathway of this compound in Regulating Gastric Emptying

The mechanism by which this compound accelerates gastric emptying involves the blockade of the CCK1 receptor signaling pathway. In response to nutrients in the duodenum, enteroendocrine I-cells secrete CCK. CCK then binds to CCK1 receptors on various cell types, including vagal afferent neurons and smooth muscle cells of the stomach. Activation of these receptors initiates a signaling cascade that ultimately leads to decreased gastric motility and delayed gastric emptying. This compound, as a selective CCK1 receptor antagonist, competitively binds to these receptors, preventing CCK from exerting its inhibitory effects. This results in an increase in gastric motor activity and consequently, an acceleration of gastric emptying.

CCK1_Signaling_Pathway cluster_0 Physiological Response to Food cluster_1 CCK1 Receptor Signaling (Inhibits Gastric Emptying) cluster_2 Action of this compound (Accelerates Gastric Emptying) Food Food in Duodenum I_Cells Enteroendocrine I-Cells Food->I_Cells stimulates CCK Cholecystokinin (CCK) I_Cells->CCK releases CCK1R CCK1 Receptor CCK->CCK1R binds to Vagal_Afferents Vagal Afferent Neurons CCK1R->Vagal_Afferents Stomach_Smooth_Muscle Stomach Smooth Muscle CCK1R->Stomach_Smooth_Muscle Gq Gq Protein CCK1R->Gq activates Delayed_GE Delayed Gastric Emptying Vagal_Afferents->Delayed_GE Stomach_Smooth_Muscle->Delayed_GE PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Increased Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Delayed_GE leads to This compound This compound This compound->CCK1R blocks Accelerated_GE Accelerated Gastric Emptying This compound->Accelerated_GE results in Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Fast Rats (18-24h) Drug_Admin Administer Vehicle or this compound (i.v.) Animal_Prep->Drug_Admin Drug_Prep Prepare this compound & CCK-8 Solutions Drug_Prep->Drug_Admin Meal_Prep Prepare Phenol Red Test Meal Meal_Admin Administer Phenol Red Meal (1.5 mL, gavage) Meal_Prep->Meal_Admin CCK_Admin Administer Saline or CCK-8 (s.c.) Drug_Admin->CCK_Admin CCK_Admin->Meal_Admin Wait Wait for a Defined Period (e.g., 20 min) Meal_Admin->Wait Euthanize Euthanize Rats Wait->Euthanize Stomach_Excision Excise Stomach Euthanize->Stomach_Excision Homogenize Homogenize Stomach in 0.1N NaOH Stomach_Excision->Homogenize Protein_Precip Precipitate Proteins with TCA Homogenize->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Color_Dev Develop Color with NaOH Centrifuge->Color_Dev Spectro Measure Absorbance at 560 nm Color_Dev->Spectro Calculate Calculate % Gastric Emptying Spectro->Calculate

References

Application Notes and Protocols for Oral Gavage of Dexloxiglumide in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and oral administration of Dexloxiglumide to rodents for preclinical research. The information is compiled from peer-reviewed literature and established best practices for in vivo studies.

Introduction

This compound is a selective and potent antagonist of the cholecystokinin 1 (CCK1) receptor. It is the (R)-enantiomer of loxiglumide and has been investigated for its therapeutic potential in various gastrointestinal disorders, including irritable bowel syndrome with constipation (IBS-C) and functional dyspepsia. The mechanism of action involves blocking the effects of cholecystokinin (CCK), a peptide hormone that regulates gastrointestinal motility, gallbladder contraction, and gastric emptying.[1] For in vivo studies in rodents, precise and reproducible oral administration is crucial. This document outlines a validated method for preparing this compound for oral gavage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and administration of this compound in rats, based on a published preclinical study.

ParameterValueNotes
Vehicle 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterHP-β-CD is a solubilizing agent used to enhance the aqueous solubility of lipophilic compounds.
pH Adjustment Adjusted to pH 7.0 with 1 M NaOHThis compound's solubility is pH-dependent. Adjusting the pH to neutral is critical for dissolution in the specified vehicle. The addition of 1 molar equivalent of NaOH is recommended.[2]
Administration Volume 2 mL/kg body weightThis is a standard and safe volume for oral gavage in rats to avoid gastroesophageal reflux and aspiration.[2]
Dosage Range (Rat) 3, 10, and 30 µmol/kgThese doses have been shown to be effective in a rat model of pancreatitis.[2] The molar mass of this compound is 461.38 g/mol .
Converted Dosage (Rat) ~1.38, 4.61, and 13.84 mg/kgDosages converted from µmol/kg to mg/kg for practical weighing.

Experimental Protocols

Materials
  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium hydroxide (NaOH), 1 M solution

  • Sterile, purified water

  • Calibrated scale (accurate to 0.1 mg)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and appropriate glassware

  • Rodent oral gavage needles (18-20 gauge, 1.5-3 inches with a rounded tip, depending on the size of the animal)

  • Syringes (1-3 mL)

Preparation of Dosing Solution

This protocol is for the preparation of a 10 mL stock solution at the highest concentration (13.84 mg/kg dose for a 250g rat in a 2 mL/kg volume, which is 1.73 mg/mL). Adjustments can be made based on the required dosage and number of animals.

  • Calculate the required amount of this compound:

    • For a 10 mL solution at 1.73 mg/mL, you will need 17.3 mg of this compound.

  • Prepare the 20% HP-β-CD vehicle:

    • Weigh 2 g of HP-β-CD and dissolve it in approximately 8 mL of sterile, purified water in a beaker with a magnetic stir bar.

    • Stir until the HP-β-CD is fully dissolved.

  • Dissolve this compound:

    • Slowly add the 17.3 mg of this compound powder to the stirring 20% HP-β-CD solution.

    • Continue stirring. The solution may appear as a suspension initially.

  • Adjust the pH:

    • While stirring, slowly add 1 M NaOH dropwise to the solution.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the pH of the solution reaches 7.0. The this compound should fully dissolve as the pH is adjusted.[2]

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved and the pH is stable at 7.0, transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of the 20% HP-β-CD vehicle and add it to the volumetric flask to ensure all the drug is transferred.

    • Bring the final volume to 10 mL with the 20% HP-β-CD vehicle.

  • Storage:

    • It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Oral Gavage Procedure in Rodents
  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume (2 mL/kg).

    • Properly restrain the rodent to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Measurement:

    • Measure the gavage needle from the tip of the rodent's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Visualizations

Signaling Pathway of this compound

Dexloxiglumide_Pathway cluster_0 Physiological Stimulus cluster_1 Hormonal Release cluster_2 Receptor Binding cluster_3 Cellular Response cluster_4 Pharmacological Intervention Fat/Protein Ingestion Fat/Protein Ingestion CCK Release CCK Release Fat/Protein Ingestion->CCK Release stimulates CCK1 Receptor CCK1 Receptor CCK Release->CCK1 Receptor binds to GI Motility Regulation GI Motility Regulation CCK1 Receptor->GI Motility Regulation Gallbladder Contraction Gallbladder Contraction CCK1 Receptor->Gallbladder Contraction Gastric Emptying Inhibition Gastric Emptying Inhibition CCK1 Receptor->Gastric Emptying Inhibition This compound This compound This compound->CCK1 Receptor antagonizes

Caption: this compound antagonizes the CCK1 receptor.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow prep Prepare Dosing Solution (this compound in 20% HP-β-CD, pH 7.0) weigh Weigh Rodent & Calculate Dose Volume (2 mL/kg) prep->weigh restrain Restrain Rodent weigh->restrain gavage Administer Solution via Oral Gavage restrain->gavage monitor Monitor Animal Post-Dosing gavage->monitor observe Observe for Pharmacological Effects monitor->observe

Caption: Workflow for this compound oral gavage.

References

Application Notes and Protocols for Radiolabeled Ligands in CCK1 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled ligands for the characterization and study of the Cholecystokinin 1 (CCK1) receptor. Detailed protocols for key experiments are provided to facilitate the practical application of these techniques in a research and drug development setting.

Introduction to CCK1 Receptor and Radiolabeled Ligands

The Cholecystokinin 1 (CCK1) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including digestion, appetite regulation, and anxiety.[1][2] Its involvement in these functions makes it a significant target for therapeutic intervention in conditions such as obesity and gastrointestinal disorders.[1][3] Radiolabeled ligands are indispensable tools for studying the CCK1 receptor, enabling researchers to investigate its distribution, pharmacology, and function with high sensitivity and specificity. These ligands, which can be agonists or antagonists, are typically labeled with radioisotopes such as Tritium (³H), Iodine-125 (¹²⁵I), Technetium-99m (⁹⁹mTc), or Indium-111 (¹¹¹In).[4]

Featured Radiolabeled Ligands for CCK1 Receptor Studies

A variety of radiolabeled ligands have been developed to study the CCK1 receptor. The choice of ligand depends on the specific application, such as in vitro binding assays, autoradiography, or in vivo imaging. The CCK1 receptor exhibits a significantly higher affinity for sulfated CCK peptides compared to non-sulfated ones.

LigandIsotopeTypeApplicationReference
[¹²⁵I]Cholecystokinin-8 (CCK-8)¹²⁵IAgonistReceptor Binding Assays, Autoradiography
[³H]Cholecystokinin-8 (CCK-8)³HAgonistReceptor Binding Assays, Autoradiography
[¹²⁵I]T-0632¹²⁵IAllosteric AntagonistReceptor Binding Assays
[⁹⁹mTc]HYNIC-sCCK8⁹⁹mTcAgonistIn Vivo Imaging
DOTA-[Nle]-cCCK¹⁷⁷LuAgonistIn Vitro Binding, In Vivo Imaging
DOTA-glucose-CCK¹⁷⁷LuAgonistIn Vitro Binding, In Vivo Imaging

Quantitative Data: Binding Affinities of Ligands for CCK1 Receptor

The binding affinity of a ligand for the CCK1 receptor is a critical parameter for its characterization. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). It is important to note that IC₅₀ values can be influenced by assay conditions, while Kᵢ values are a more direct measure of affinity.

LigandReceptor SourceRadioligandKᵢ (nM)IC₅₀ (nM)Reference
T-0632CHO-CCK1R[¹²⁵I]CCK0.22-
CCKCHO-CCK1R[¹²⁵I]T-0632151-
T-0632CHO-CCK1R[¹²⁵I]T-0632-4.3
DOTA-[Nle]-cCCKAR42J cells¹²⁵I-CCK8-1.7
DOTA-glucose-CCKAR42J cells¹²⁵I-CCK8-12.3

Signaling Pathways of the CCK1 Receptor

Activation of the CCK1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins.

  • Gq Pathway: Ligand binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gs Pathway: The receptor can also couple to Gs, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

These pathways play distinct roles in mediating the physiological effects of CCK. For instance, in pancreatic beta cells, the Gq-PLC pathway is predominant at low glucose levels, while the Gs-PKA/Epac pathway plays a more significant role at high glucose levels in promoting insulin secretion.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupling CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs Ligand CCK Ligand Ligand->CCK1R PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Response Physiological Response (e.g., Insulin Secretion) Ca_release->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response

CCK1 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CCK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (e.g., from CHO-CCK1R cells) mix Mix Membranes, Radioligand, and Test Compound in Assay Buffer prep_membranes->mix prep_ligands Prepare Radioligand (e.g., [¹²⁵I]CCK) and Test Compounds prep_ligands->mix incubate Incubate to Reach Equilibrium (e.g., 90 min at room temperature) mix->incubate filter Rapid Filtration through GF/C filters to separate bound and free radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity on Filters using a Gamma Counter wash->count analyze Analyze Data: - Total Binding - Non-specific Binding - Specific Binding - Calculate IC₅₀/Kᵢ count->analyze

Radioligand Binding Assay Workflow

Materials:

  • Membrane Preparation: Cells or tissues expressing the CCK1 receptor (e.g., CHO cells stably expressing human CCK1R).

  • Radioligand: e.g., [¹²⁵I]CCK-8.

  • Unlabeled Ligand: For determining non-specific binding, e.g., unlabeled CCK-8.

  • Test Compounds: Compounds for which the binding affinity is to be determined.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, with protease inhibitors, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: With glass fiber filters (e.g., GF/C).

  • Scintillation Counter or Gamma Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled ligand (e.g., 1 µM CCK-8).

    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials and measure the radioactivity using a gamma counter for ¹²⁵I or a scintillation counter for ³H.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Receptor Autoradiography

This protocol outlines the localization of CCK1 receptors in tissue sections.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_washing Washing & Drying cluster_imaging Imaging & Analysis section Cryostat-cut Tissue Sections (e.g., 20 µm) and Thaw-mount onto Slides preincubate Pre-incubate Sections in Buffer section->preincubate incubate Incubate with Radioligand (e.g., [³H]CCK-8) - Total Binding - Non-specific Binding preincubate->incubate wash Wash Slides in Ice-Cold Buffer to remove unbound radioligand incubate->wash rinse Briefly Rinse in Distilled Water wash->rinse dry Dry Slides under a stream of cool air rinse->dry expose Expose Slides to a Phosphor Screen or Film dry->expose scan Scan the Screen or Film (e.g., Phosphorimager) expose->scan analyze Quantify Radioactivity in Regions of Interest (ROIs) scan->analyze

In Vitro Receptor Autoradiography Workflow

Materials:

  • Frozen Tissue Blocks: From animals or human tissue.

  • Cryostat: For sectioning frozen tissue.

  • Microscope Slides: Coated for tissue adhesion (e.g., Superfrost®).

  • Radioligand: e.g., [³H]CCK-8 or [¹²⁵I]CCK-8.

  • Unlabeled Ligand: For non-specific binding determination.

  • Incubation Buffer: Similar to the binding assay buffer.

  • Wash Buffer: Ice-cold incubation buffer.

  • Phosphor Imaging Screens or Autoradiography Film.

  • Imaging System: Phosphorimager or film developer.

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into thin sections (e.g., 20 µm) using a cryostat and thaw-mount them onto microscope slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with the radioligand in a humidified chamber. For non-specific binding, co-incubate a set of slides with an excess of unlabeled ligand.

  • Washing: After incubation, wash the slides in a series of ice-cold buffer baths to remove unbound radioligand.

  • Drying: Briefly rinse the slides in distilled water and dry them under a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will vary depending on the radioisotope and the density of receptors.

  • Imaging and Analysis: Scan the phosphor screen using a phosphorimager or develop the film. Quantify the signal intensity in different regions of interest (ROIs) using appropriate software.

Protocol 3: In Vivo Imaging of CCK1 Receptors

This protocol provides a general framework for non-invasive imaging of CCK1 receptor distribution in living subjects using techniques like SPECT or PET.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging cluster_analysis Analysis prep_animal Prepare Animal Model (e.g., mouse with tumor xenograft) inject Inject Radiotracer (e.g., intravenously) prep_animal->inject prep_radioligand Prepare Radiotracer (e.g., [⁹⁹mTc]HYNIC-sCCK8) prep_radioligand->inject image Acquire Images at Various Time Points using SPECT or PET scanner inject->image reconstruct Reconstruct Images image->reconstruct analyze Analyze Radiotracer Uptake in Regions of Interest (ROIs) (e.g., tumor, organs) reconstruct->analyze biodistribution Optional: Ex vivo Biodistribution - Sacrifice animal - Harvest tissues - Count radioactivity analyze->biodistribution

In Vivo Imaging Workflow

Materials:

  • Animal Model: e.g., nude mice with CCK1 receptor-expressing tumor xenografts.

  • Radiotracer: A radiolabeled ligand suitable for in vivo imaging (e.g., labeled with ⁹⁹mTc for SPECT or a positron emitter for PET).

  • Imaging System: SPECT or PET scanner.

  • Anesthesia: For immobilizing the animal during imaging.

Procedure:

  • Radiotracer Administration: Anesthetize the animal and administer the radiotracer, typically via intravenous injection.

  • Imaging: At various time points post-injection, acquire images using the SPECT or PET scanner. Dynamic or static scans can be performed.

  • Image Reconstruction and Analysis: Reconstruct the acquired data to generate 3D images of radiotracer distribution. Draw regions of interest (ROIs) over the tumor and other organs to quantify the uptake of the radiotracer.

  • Biodistribution Studies (Optional): After the final imaging session, the animal can be euthanized, and major organs and the tumor harvested. The radioactivity in each tissue is then measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g). This provides a more detailed and quantitative assessment of the radiotracer's distribution.

Conclusion

Radiolabeled ligands are powerful and versatile tools for the investigation of the CCK1 receptor. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the pharmacology and in vivo behavior of this important therapeutic target. Careful selection of the appropriate radiolabeled ligand and experimental methodology is crucial for obtaining reliable and meaningful results in both basic research and drug development programs.

References

In Vivo Assessment of Dexloxiglumide on Colonic Transit Time: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide, the (R)-isomer of loxiglumide, is a selective and potent antagonist of the cholecystokinin-1 (CCK-1) receptor.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various gastrointestinal functions, including motility. Dysregulation of CCK signaling has been implicated in motility disorders such as irritable bowel syndrome with constipation (IBS-C). This compound has been investigated as a therapeutic agent for IBS-C due to its potential to modulate gastrointestinal motility by blocking CCK-1 receptors.[1] These application notes provide an overview of the in vivo assessment of this compound's effects on colonic transit time, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Cholecystokinin, upon its release from enteroendocrine I-cells in the small intestine, exerts its effects on colonic motility through two primary pathways mediated by the CCK-1 receptor.[2][3] Firstly, it acts directly on CCK-1 receptors located on colonic smooth muscle cells. Secondly, it influences the enteric nervous system by binding to CCK-1 receptors on myenteric plexus neurons.[2] This neuronal activation often involves cholinergic pathways, leading to acetylcholine release and subsequent muscle contraction. By competitively blocking the CCK-1 receptor, this compound inhibits these downstream effects of CCK, thereby modulating colonic motor function.

Signaling Pathway of CCK-1 Receptor in Colonic Motility

CCK1_Signaling_Pathway cluster_0 Physiological Stimulus (e.g., Fat/Protein in Duodenum) cluster_1 CCK Release and Receptor Binding cluster_2 Cellular Mechanisms in the Colon cluster_3 Pharmacological Intervention cluster_4 Physiological Outcome Stimulus Fat/Protein Ingestion CCK_Release CCK Release from I-cells Stimulus->CCK_Release CCK Cholecystokinin (CCK) CCK_Release->CCK CCK1_Receptor CCK-1 Receptor CCK->CCK1_Receptor Binds to Enteric_Neuron Enteric Neuron CCK1_Receptor->Enteric_Neuron Smooth_Muscle Smooth Muscle Cell CCK1_Receptor->Smooth_Muscle ACh_Release Acetylcholine (ACh) Release Enteric_Neuron->ACh_Release Contraction Muscle Contraction Smooth_Muscle->Contraction ACh_Release->Smooth_Muscle Colonic_Motility Altered Colonic Motility Contraction->Colonic_Motility This compound This compound This compound->CCK1_Receptor Blocks Experimental_Workflow cluster_0 Animal Preparation cluster_1 Dosing and Administration cluster_2 Colonic Transit Measurement cluster_3 Data Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound or Vehicle Administration (e.g., oral gavage) Grouping->Dosing Carmine_Red Carmine Red Assay (Whole Gut Transit) Dosing->Carmine_Red Proceed to Bead_Expulsion Bead Expulsion Test (Distal Colon Motility) Dosing->Bead_Expulsion Proceed to Data_Collection Record Transit Time or Bead Expulsion Latency Carmine_Red->Data_Collection Bead_Expulsion->Data_Collection Statistics Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistics Logical_Relationship cluster_0 Pathophysiology cluster_1 Pharmacological Target cluster_2 Intervention and Mechanism cluster_3 Observed and Hypothesized Effects IBS_C IBS with Constipation (IBS-C) Slow_Transit Slowed Colonic Transit IBS_C->Slow_Transit CCK1_Receptor CCK-1 Receptor CCK1_Receptor->Slow_Transit Contributes to CCK Cholecystokinin (CCK) CCK->CCK1_Receptor Activates This compound This compound Blockade Blockade of CCK-1 Receptor This compound->Blockade Blockade->CCK1_Receptor Proximal_Slowing Slowing of Ascending Colon Emptying (Observed in Humans) Blockade->Proximal_Slowing Leads to Overall_Transit No Significant Change in Overall Colonic Transit (Observed in Humans) Blockade->Overall_Transit Results in Preclinical_Acceleration Acceleration of Colonic Transit (Reported in Preclinical Models) Blockade->Preclinical_Acceleration Hypothesized to cause

References

Application Notes: Evaluating the Cholecystokinetic Antagonism of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexloxiglumide is a potent and selective competitive antagonist of the cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2] Cholecystokinin (CCK) is a key gastrointestinal hormone that, upon binding to CCK1 receptors on gallbladder smooth muscle, triggers a signaling cascade leading to gallbladder contraction and bile release.[3][4] By competitively blocking this interaction, this compound inhibits CCK-induced gallbladder contraction.[1] This has significant implications for studying the pathophysiology of biliary dyskinesia and other gastrointestinal motility disorders where CCK signaling is implicated.

These application notes provide a comprehensive overview of established in vitro and in vivo techniques to quantify the inhibitory effect of this compound on gallbladder contraction. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacology of this compound and similar compounds.

Mechanism of Action

This compound exerts its effect by competitively binding to CCK1 receptors on gallbladder smooth muscle cells. This prevents the endogenous ligand, CCK, from activating the receptor and initiating the downstream signaling pathway responsible for muscle contraction. The competitive nature of this antagonism means that the inhibitory effect of this compound can be overcome by increasing concentrations of a CCK agonist, resulting in a rightward shift of the agonist's concentration-response curve without a change in the maximal response.

Data Presentation

The following tables summarize quantitative data derived from studies evaluating the effects of CCK1 receptor antagonists, including this compound and its racemate, loxiglumide, on gallbladder contraction.

Table 1: In Vitro Potency of CCK1 Receptor Antagonists on Gallbladder Contraction

AntagonistPreparationAgonistpA2 ValueReference
This compound Isolated Human GallbladderCCK-86.95
LorglumideIsolated Human GallbladderCCK-87.00
AmiglumideIsolated Human GallbladderCCK-86.71

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicating the antagonist's potency.

Table 2: In Vivo Effect of Loxiglumide (Racemate of this compound) on Postprandial Gallbladder Contraction in Humans

TreatmentStimulusMaximal Gallbladder Emptying (% of Basal Volume)Reference
Saline (Control)550-cal Standard Meal71.1% ± 3.3%
Loxiglumide (2.5 mg/kg·h IV)550-cal Standard Meal39.2% ± 1.8%
Loxiglumide (5.0 mg/kg·h IV)550-cal Standard Meal17.3% ± 5.9%
Loxiglumide (7.5 mg/kg·h IV)550-cal Standard MealNo significant emptying
Placebo1050-kcal Standard MealSignificant Contraction
Loxiglumide (800 mg oral)1050-kcal Standard MealInhibited Contraction

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound's Antagonism on Isolated Gallbladder Muscle Strips

This protocol details the methodology for assessing the competitive antagonism of this compound on CCK-8-induced contractions of isolated gallbladder muscle strips.

1. Tissue Preparation:

  • Obtain fresh gallbladder tissue from a suitable animal model (e.g., guinea pig) or human tissue from cholecystectomy, following ethical guidelines.

  • Immediately place the gallbladder in ice-cold, oxygenated Krebs-Henseleit solution.

  • Carefully remove the mucosa and serosa under a dissecting microscope.

  • Prepare longitudinal muscle strips approximately 8 mm in length and 3 mm in width.

2. Organ Bath Setup:

  • Suspend the muscle strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Apply an initial tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.

3. Experimental Procedure (Schild Analysis):

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for a CCK agonist, typically Cholecystokinin-Octapeptide (CCK-8), by adding increasing concentrations to the organ bath. Record the contractile response until a maximal effect is observed.

  • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for CCK-8.

  • Repeat with Different Antagonist Concentrations: Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of this compound.

4. Data Analysis:

  • Measure the magnitude of contraction at each agonist concentration.

  • Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

  • Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.

  • Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

  • The x-intercept of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Protocol 2: In Vivo Evaluation of this compound's Effect on Gallbladder Contraction using Ultrasonography

This protocol describes the use of ultrasonography to measure the effect of orally administered this compound on fatty meal-induced gallbladder contraction in human subjects.

1. Subject Preparation:

  • Recruit healthy volunteers or patients according to the study design and ethical approval.

  • Subjects should fast for at least 8-12 hours prior to the study to ensure a distended gallbladder.

2. Baseline Gallbladder Volume Measurement:

  • Position the subject in the supine or left lateral decubitus position.

  • Using a 3.5-5 MHz curvilinear ultrasound transducer, obtain longitudinal and transverse images of the gallbladder.

  • Measure the maximum length, width, and height of the gallbladder.

  • Calculate the fasting gallbladder volume using the ellipsoid formula: Volume = 0.523 × length × width × height.

3. Drug Administration:

  • Administer the desired oral dose of this compound or placebo in a double-blind, randomized manner.

4. Stimulation of Gallbladder Contraction:

  • After a specified time following drug administration (e.g., 60 minutes), provide a standardized fatty meal. The meal should contain a known amount of fat (e.g., 10-20g) to stimulate the release of endogenous CCK.

5. Post-Stimulation Gallbladder Volume Measurements:

  • At fixed time intervals after the fatty meal (e.g., 15, 30, 45, 60, 90, and 120 minutes), repeat the ultrasound measurements of gallbladder volume.

6. Data Analysis:

  • Calculate the gallbladder volume at each time point.

  • Determine the nadir (smallest) post-meal gallbladder volume.

  • Calculate the Gallbladder Ejection Fraction (GBEF) using the formula: GBEF (%) = [(Fasting Volume - Nadir Volume) / Fasting Volume] × 100.

  • Compare the GBEF between the this compound and placebo groups using appropriate statistical tests.

Mandatory Visualization

CCK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Competitively Inhibits Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Releases Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates PKC->Contraction Modulates

Caption: CCK1 Receptor Signaling Pathway and this compound's Point of Inhibition.

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Obtain Gallbladder Tissue A2 Dissect Muscle Strips A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate Tissue A3->B1 B2 Generate Control CCK-8 Concentration-Response Curve B1->B2 B3 Wash and Incubate with This compound (Concentration 1) B2->B3 B4 Generate CCK-8 Curve (with this compound 1) B3->B4 B5 Repeat for Concentrations 2 & 3 B4->B5 C1 Plot Concentration-Response Curves B5->C1 C2 Calculate Dose Ratios C1->C2 C3 Construct Schild Plot C2->C3 C4 Determine pA2 Value C3->C4

Caption: Workflow for In Vitro Evaluation of this compound.

InVivo_Workflow cluster_prep_vivo Subject Preparation cluster_procedure_vivo Procedure cluster_analysis_vivo Data Analysis D1 Subject Fasting (8-12h) D2 Baseline Gallbladder Volume Measurement (Ultrasound) D1->D2 E1 Administer this compound or Placebo (Oral) D2->E1 E2 Administer Standardized Fatty Meal E1->E2 E3 Serial Post-Meal Gallbladder Volume Measurements E2->E3 F1 Calculate Gallbladder Volume at each time point E3->F1 F2 Determine Nadir Volume F1->F2 F3 Calculate Gallbladder Ejection Fraction (GBEF) F2->F3 F4 Compare GBEF between This compound and Placebo Groups F3->F4

Caption: Workflow for In Vivo Evaluation of this compound using Ultrasonography.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dexloxiglumide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dexloxiglumide in human plasma. This compound is a potent and selective cholecystokinin type 1 (CCK1) receptor antagonist.[1] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analysis time. The method has been validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in drug development.

Introduction

This compound is under development for various gastrointestinal disorders.[1] To support its clinical development, a reliable and sensitive bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic assessments. While HPLC-UV methods have been described, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for accurately measuring drug concentrations, especially at lower levels.[2] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d5 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.020
0.520
2.095
2.595
2.620
3.520
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound485.3282.13580
This compound-d5 (IS)490.3287.13580

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples and within ±20% for the lower limit of quantification (LLOQ).

  • Recovery: The extraction recovery of this compound was consistent and reproducible across the different QC levels.

  • Matrix Effect: No significant matrix effect was observed.

  • Stability: this compound was found to be stable in plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Quantitative Data Summary

Validation ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%CV)
LLOQ QC (1 ng/mL)≤ 15%
Low QC (3 ng/mL)≤ 10%
Medium QC (100 ng/mL)≤ 8%
High QC (800 ng/mL)≤ 8%
Inter-day Precision (%CV)
LLOQ QC (1 ng/mL)≤ 15%
Low QC (3 ng/mL)≤ 12%
Medium QC (100 ng/mL)≤ 10%
High QC (800 ng/mL)≤ 10%
Intra-day Accuracy (% Bias)
LLOQ QC (1 ng/mL)± 20%
Low QC (3 ng/mL)± 15%
Medium QC (100 ng/mL)± 15%
High QC (800 ng/mL)± 15%
Inter-day Accuracy (% Bias)
LLOQ QC (1 ng/mL)± 20%
Low QC (3 ng/mL)± 15%
Medium QC (100 ng/mL)± 15%
High QC (800 ng/mL)± 15%

Signaling Pathways and Experimental Workflows

experimental_workflow supernatant_transfer supernatant_transfer lc_injection lc_injection supernatant_transfer->lc_injection mass_spectrometry mass_spectrometry peak_integration peak_integration mass_spectrometry->peak_integration

References

Application Notes and Protocols: Investigating the Interaction of Dexloxiglumide with P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective cholecystokinin type 1 (CCK1) receptor antagonist that has been investigated for various gastrointestinal disorders, including irritable bowel syndrome (IBS), functional dyspepsia, and constipation.[1][2] P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a critical ATP-dependent efflux transporter highly expressed in barrier tissues such as the intestine, blood-brain barrier, liver, and kidney.[3][4] It plays a crucial role in drug absorption, distribution, and excretion by actively pumping a wide range of xenobiotics out of cells.

Understanding the interaction between a drug candidate and P-gp is a regulatory expectation and vital for predicting potential drug-drug interactions (DDIs), oral bioavailability, and tissue penetration. Published data indicates that this compound is a substrate and a weak inhibitor of P-glycoprotein. This document provides detailed protocols for researchers to investigate and confirm the nature of this interaction in a laboratory setting.

Data Presentation: Summary of this compound-P-gp Interaction

The following table summarizes the known and predicted interaction profile of this compound with P-glycoprotein based on available literature. This protocol aims to experimentally verify these characteristics.

Interaction TypeReported FindingData Source
P-gp Substrate Status Identified as a P-gp substrate.PubMed
P-gp Inhibition Status Described as a weak inhibitor of P-gp.PubMed
Predicted Inhibition Predicted to be a non-inhibitor (Class I & II).DrugBank Online

Note: The conflicting reports on inhibition status (weak inhibitor vs. non-inhibitor) highlight the importance of experimental verification using standardized assays.

Experimental Protocols

This section details the methodologies for three key in vitro assays to characterize the interaction between this compound and P-glycoprotein.

Protocol 1: P-gp Substrate Assessment using a Bidirectional Transport Assay

This assay determines if this compound is actively transported by P-gp using a polarized cell monolayer that overexpresses the transporter, such as Caco-2 or MDCK-MDR1 cells. The core principle is to measure the compound's permeability in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. A significantly higher B→A permeability, resulting in an efflux ratio >2, indicates active efflux.

3.1.1 Materials

  • Caco-2 or MDCK-MDR1 cells

  • Transwell™ permeable supports (e.g., 12-well or 24-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM) and appropriate supplements (FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport medium

  • This compound

  • Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) for control wells

  • Low-permeability marker (e.g., Lucifer Yellow) to assess monolayer integrity

  • Analytical instrumentation (LC-MS/MS) for quantification

3.1.2 Methodology

  • Cell Culture and Seeding:

    • Culture Caco-2 or MDCK-MDR1 cells according to standard protocols.

    • Seed cells onto Transwell™ inserts at an appropriate density (e.g., 1 x 10⁵ cells/cm²).

    • Culture the cells for 18-25 days (for Caco-2) or 3-5 days (for MDCK-MDR1) to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence (TEER values should be >200 Ω·cm²).

    • Alternatively, perform a Lucifer Yellow permeability assay. Low passage of Lucifer Yellow (<1%) indicates a tight monolayer.

  • Transport Experiment:

    • Gently wash the cell monolayers with pre-warmed (37°C) transport medium.

    • Prepare dosing solutions of this compound (e.g., 1-10 µM) in the transport medium.

    • For A→B transport: Add the this compound dosing solution to the apical (A) chamber and fresh transport medium to the basolateral (B) chamber.

    • For B→A transport: Add the this compound dosing solution to the basolateral (B) chamber and fresh transport medium to the apical (A) chamber.

    • To confirm P-gp specific transport, run parallel experiments in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil) in both chambers.

  • Sampling and Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes), with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following formula:

      Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER ≥ 2 suggests that this compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a specific P-gp inhibitor confirms that the efflux is mediated by P-gp.

Protocol 2: P-gp Inhibition Assessment

This assay determines if this compound can inhibit the P-gp-mediated transport of a known fluorescent or probe substrate, such as Digoxin or Rhodamine 123. A reduction in the efflux of the probe substrate in the presence of this compound indicates inhibition.

3.2.1 Materials

  • All materials from Protocol 3.1

  • Known P-gp probe substrate (e.g., Digoxin, Rhodamine 123)

  • This compound (at various concentrations for IC₅₀ determination)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

3.2.2 Methodology

  • Cell Culture and Integrity Check: Prepare and validate cell monolayers as described in Protocol 3.1.1 and 3.1.2.

  • Inhibition Experiment:

    • Prepare dosing solutions containing a fixed concentration of the P-gp probe substrate (e.g., 10 µM Digoxin) and varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Run a positive control with the probe substrate plus a potent P-gp inhibitor (e.g., Verapamil).

    • Run a negative control with only the probe substrate.

    • Perform a bidirectional transport assay (A→B and B→A) for the probe substrate under each condition as described in Protocol 3.1.

  • Sampling and Analysis: Collect samples and quantify the concentration of the probe substrate using LC-MS/MS or a fluorescence plate reader for fluorescent substrates.

  • Data Analysis:

    • Calculate the Efflux Ratio of the probe substrate for each this compound concentration.

    • Determine the percent inhibition of efflux caused by this compound at each concentration relative to the control without an inhibitor.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value .

    • Interpretation: A lower IC₅₀ value indicates more potent inhibition of P-gp by this compound.

Protocol 3: P-gp ATPase Activity Assay

This cell-free assay measures the ATP hydrolysis rate of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors modulate its ATPase activity. This assay can distinguish between compounds that are transported (stimulate ATPase activity) and those that only bind and inhibit.

3.3.1 Materials

  • P-gp-overexpressing membrane vesicles (commercially available)

  • Assay Buffer (e.g., Tris-MES buffer)

  • ATP

  • Known P-gp activator/substrate (e.g., Verapamil) as a positive control

  • Known P-gp inhibitor (e.g., Sodium Orthovanadate) to measure background ATPase activity

  • This compound (at various concentrations)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Microplate reader

3.3.2 Methodology

  • Reagent Preparation: Prepare all reagents and serial dilutions of this compound.

  • Assay Setup (96-well plate):

    • Basal Activity: P-gp membranes + Assay Buffer + this compound.

    • Stimulated Activity (for inhibition test): P-gp membranes + Assay Buffer + P-gp activator (Verapamil) + this compound.

    • Background Control: P-gp membranes + Assay Buffer + Sodium Orthovanadate.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a defined concentration of MgATP to all wells.

    • Incubate at 37°C for a set time (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the phosphate detection reagent.

    • Allow color to develop according to the reagent manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Create a standard curve using inorganic phosphate standards.

    • Calculate the amount of phosphate released in each well.

    • Subtract the background (vanadate-sensitive) ATPase activity from all measurements.

    • For Substrate Assessment: Plot the P-gp specific ATPase activity against the this compound concentration. An increase in activity suggests this compound is a substrate.

    • For Inhibition Assessment: Plot the Verapamil-stimulated ATPase activity against the this compound concentration to determine an IC₅₀ value for inhibition.

Visualizations: Workflows and Mechanisms

G cluster_transport Bidirectional Transport Assay cluster_analysis Data Analysis start Start seed_cells Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts start->seed_cells culture_monolayer Culture for 4-21 days to form a confluent monolayer seed_cells->culture_monolayer check_integrity Confirm Monolayer Integrity (TEER / Lucifer Yellow) culture_monolayer->check_integrity prep_solutions Prepare Dosing Solutions: This compound +/- P-gp Inhibitor check_integrity->prep_solutions transport_ab A→B Assay: Dose Apical Side prep_solutions->transport_ab transport_ba B→A Assay: Dose Basolateral Side prep_solutions->transport_ba incubate Incubate at 37°C for 60-120 minutes transport_ab->incubate transport_ba->incubate collect_samples Collect Samples from Donor & Receiver Chambers incubate->collect_samples analyze Quantify Drug Concentration (LC-MS/MS) collect_samples->analyze calc_papp Calculate Papp (A→B) and Papp (B→A) analyze->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er end Result: ER ≥ 2 indicates P-gp Substrate calc_er->end

G cluster_setup 96-Well Plate Assay Setup cluster_analysis Data Analysis start Start prep_reagents Prepare P-gp Membranes, Buffers, and Test Compounds start->prep_reagents add_membranes Dispense P-gp Membranes prep_reagents->add_membranes add_compounds Add this compound (or Controls) add_membranes->add_compounds pre_incubate Pre-incubate plate at 37°C for 10 min add_compounds->pre_incubate start_reaction Initiate Reaction: Add MgATP pre_incubate->start_reaction incubate Incubate at 37°C for 20-40 min start_reaction->incubate stop_reaction Stop Reaction: Add Phosphate Detection Reagent incubate->stop_reaction measure Measure Absorbance (e.g., 620 nm) stop_reaction->measure calc_phosphate Calculate Phosphate Released using a Standard Curve measure->calc_phosphate plot_data Plot ATPase Activity vs. [this compound] calc_phosphate->plot_data end Result: Stimulation or Inhibition Curve plot_data->end

References

Application Notes and Protocols: Evaluating Dexloxiglumide's Antagonistic Effect on the Isolated Guinea Pig Gallbladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective cholecystokinin type 1 (CCK-1, formerly known as CCK-A) receptor antagonist.[1][2][3][4] Cholecystokinin (CCK) is a key hormone responsible for postprandial gallbladder contraction and the secretion of pancreatic enzymes.[1] this compound competitively inhibits the action of CCK at the CCK-1 receptor, leading to a reduction in gallbladder motility. This makes it a compound of interest for various gastrointestinal disorders, including irritable bowel syndrome (IBS), dyspepsia, and pancreatitis.

The isolated guinea pig gallbladder is a well-established ex vivo model for studying the effects of pharmacological agents on smooth muscle contraction. This tissue preparation is sensitive to CCK and its analogues, such as CCK-octapeptide (CCK-8), which induce dose-dependent contractions. Consequently, it serves as an excellent platform to characterize the antagonistic properties of compounds like this compound.

These application notes provide a detailed protocol for utilizing the isolated guinea pig gallbladder to assess the competitive antagonism of this compound against CCK-8-induced contractions.

Signaling Pathway of CCK-1 Receptor and this compound Inhibition

The following diagram illustrates the mechanism of CCK-8-induced gallbladder contraction and its inhibition by this compound.

CCK_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space CCK8 CCK-8 CCK1R CCK-1 Receptor CCK8->CCK1R Binds Dex This compound Dex->CCK1R Competitively Blocks Gq Gq Protein Activation CCK1R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: CCK-1 receptor signaling pathway and this compound's point of inhibition.

Experimental Protocols

Materials and Reagents
  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

  • CCK-Octapeptide (CCK-8)

  • This compound

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

The general workflow for the isolated guinea pig gallbladder assay is depicted below.

Experimental_Workflow A Euthanasia of Guinea Pig & Gallbladder Excision B Preparation of Gallbladder Strips (longitudinal, ~8x3 mm) A->B C Mounting in Organ Bath (37°C, Carbogenated Krebs Buffer) B->C D Equilibration (60 min, 1g tension) C->D E Tissue Viability Check (e.g., with KCl) D->E F Incubation with this compound or Vehicle (30 min) E->F G Cumulative Addition of CCK-8 (Concentration-Response Curve) F->G H Data Recording & Analysis G->H

Caption: Workflow for the isolated guinea pig gallbladder contraction assay.

Detailed Methodologies
  • Tissue Preparation:

    • Euthanize a male guinea pig via an approved method, such as CO2 asphyxiation followed by cervical dislocation.

    • Perform a laparotomy to expose the abdominal cavity and carefully excise the gallbladder.

    • Immediately place the gallbladder in cold, carbogen-aerated Krebs-Henseleit buffer.

    • Clean the gallbladder of any adhering connective and fatty tissues.

    • Cut the gallbladder longitudinally to create strips approximately 8 mm in length and 3 mm in width.

  • Organ Bath Setup:

    • Mount the gallbladder strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.0 g to each strip and allow for an equilibration period of at least 60 minutes. During this time, replace the buffer every 15 minutes.

  • Experimental Procedure:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.

    • For antagonist studies, incubate the tissues with either vehicle (control) or varying concentrations of this compound for 30 minutes.

    • Following the incubation period, generate a cumulative concentration-response curve for CCK-8 by adding it to the organ bath in a stepwise manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Record the contractile responses until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak contractile response at each concentration of CCK-8 and express it as a percentage of the maximal contraction observed in the control (vehicle-treated) tissues.

    • Plot the concentration-response curves for CCK-8 in the absence and presence of different concentrations of this compound.

    • A competitive antagonist like this compound is expected to cause a parallel rightward shift in the CCK-8 concentration-response curve without affecting the maximal response.

    • The degree of antagonism can be quantified by calculating the pA2 value using a Schild plot analysis.

Data Presentation

The antagonistic effect of this compound is demonstrated by its ability to increase the EC50 value of CCK-8. The following table summarizes representative quantitative data derived from studies on CCK-1 receptor antagonists.

AntagonistAgonistPreparationParameterValueReference
This compound CCK-8Isolated Guinea Pig GallbladderpA26.95
Lorglumide CCK-8Isolated Guinea Pig GallbladderpA27.00
Amiglumide CCK-8Isolated Guinea Pig GallbladderpA26.71

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Logical Relationship Diagram

The relationship between the experimental components and the expected outcome is illustrated below.

Logical_Relationship cluster_Inputs Experimental Inputs cluster_Process Experimental Process cluster_Outputs Expected Outputs Tissue Isolated Guinea Pig Gallbladder Experiment In Vitro Contraction Assay Tissue->Experiment Agonist CCK-8 (Agonist) Agonist->Experiment Antagonist This compound (Antagonist) Antagonist->Experiment Outcome1 Rightward Shift of CCK-8 Dose-Response Curve Experiment->Outcome1 Leads to Outcome2 No Change in Maximal Response Experiment->Outcome2 Leads to Conclusion Competitive Antagonism at CCK-1 Receptor Outcome1->Conclusion Outcome2->Conclusion

Conclusion

The isolated guinea pig gallbladder preparation is a robust and reliable model for characterizing the pharmacological properties of CCK-1 receptor antagonists like this compound. The protocols outlined in these application notes provide a framework for conducting these studies and generating high-quality, reproducible data. The expected outcome of these experiments is the demonstration of a concentration-dependent, competitive antagonism of CCK-8-induced contractions by this compound, confirming its mechanism of action at the CCK-1 receptor. This assay is a critical step in the preclinical evaluation of such compounds for their potential therapeutic use in gastrointestinal motility disorders.

References

Application Notes and Protocols: Manometric Recording of Intestinal Contractions with Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Dexloxiglumide on intestinal contractions using manometry. This compound is a selective cholecystokinin-1 (CCK-1) receptor antagonist that has been investigated for its potential therapeutic effects on gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C), functional dyspepsia, and gastroesophageal reflux disease (GERD).[1][2] By blocking the action of endogenous cholecystokinin (CCK), a hormone that regulates various digestive processes, this compound can modulate intestinal contractions.[1][3] Manometry is a key technique to quantitatively assess these effects.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-1 receptor.[4] CCK, released from I-cells in the duodenum and jejunum in response to luminal nutrients (particularly fats and proteins), acts on CCK-1 receptors on smooth muscle cells and enteric neurons to influence intestinal motility. By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction, thereby affecting intestinal transit.

Signaling Pathway of CCK and the Effect of this compound

cluster_0 Enteroendocrine I-Cell cluster_1 Smooth Muscle Cell / Enteric Neuron Nutrients Fat and Protein in Duodenum CCK Cholecystokinin (CCK) Nutrients->CCK Stimulates Release CCK1R CCK-1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction CCK->CCK1R Binds to This compound This compound This compound->CCK1R Blocks

Caption: Signaling pathway of CCK-1 receptor activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from preclinical and clinical studies.

Table 1: Preclinical Data for this compound

ParameterSpeciesTissue/ModelValueReference
ID₅₀ (vs. CCK-8 induced gastric emptying delay)RatIn vivo1.14 mg/kg (i.v.)
pA₂ (vs. CCK-8 induced amylase release)RatIsolated pancreatic segments6.41 ± 0.38
pA₂ (vs. CCK-8 induced gallbladder contraction)HumanIsolated gallbladder6.95
IC₅₀ ([¹²⁵I]-CCK-8 binding)RatPancreatic CCK-1 receptors130 nM

Table 2: Clinical Data for this compound in Patients with Constipation-Predominant IBS (C-IBS)

ParameterDosageEffectp-valueReference
Gastric Emptying t₁/₂200 mg t.i.d. for 7 daysAcceleratedp = 0.004
Ascending Colon Emptying t₁/₂200 mg t.i.d. for 7 daysSlowerp < 0.01
Overall Colonic Transit (CT)200 mg t.i.d. for 7 daysNo significant effect-

Experimental Protocols

The following protocols provide a framework for conducting manometric studies to evaluate the effect of this compound on intestinal contractions. These should be adapted based on the specific research question and model (preclinical or clinical).

General Intestinal Manometry Protocol

This protocol outlines the general steps for performing intestinal manometry. Specifics for antroduodenal versus colonic manometry are noted.

3.1.1. Subject/Animal Preparation

  • Medication Washout: Discontinue any medications that may affect gastrointestinal motility for at least 48 hours prior to the study. This includes opioids, sedatives, anticholinergics, prokinetics, and laxatives.

  • Fasting: Subjects should fast overnight. The duration depends on the specific study but is typically 8-12 hours for adults.

  • Bowel Preparation (for colonic manometry): A standard bowel preparation using polyethylene glycol-based solutions is administered the day before the procedure to cleanse the colon.

3.1.2. Manometry Catheter Placement

  • Catheter Type: Either a water-perfused or solid-state manometry catheter can be used. High-resolution manometry, with more closely spaced sensors, is preferred for detailed spatiotemporal analysis of contractions.

  • Placement:

    • Antroduodenal Manometry: The catheter is typically inserted nasally and advanced through the stomach into the duodenum under fluoroscopic or endoscopic guidance.

    • Colonic Manometry: The catheter is placed via colonoscopy, with the tip positioned in the ascending or transverse colon. The position should be verified by fluoroscopy or an abdominal X-ray.

  • Recovery from Sedation: If sedation is used for catheter placement, a recovery period of 2-5 hours is necessary before starting the manometric recording to allow for the effects of the sedative to dissipate.

3.1.3. Manometric Recording

  • Fasting Period: Record baseline motor activity for a period of at least 4 hours to observe the migrating motor complex (MMC).

  • Provocation:

    • Standard Meal: To assess the postprandial motor response, a standardized meal is given. A common example is a 1000 kcal mixed meal.

    • Pharmacological Challenge: In some protocols, a prokinetic agent may be administered to assess the colon's contractile response.

  • Recording Duration: For a comprehensive assessment, ambulatory 24-hour recordings are ideal as they capture motor patterns during fasting, postprandial periods, and sleep.

  • Data Acquisition: Intraluminal pressure changes are recorded continuously. Subjects should maintain a diary of meals, symptoms, and bowel movements.

Protocol for Evaluating this compound's Effect on Intestinal Contractions

This protocol is designed as a randomized, double-blind, placebo-controlled study.

3.2.1. Study Design

  • Participants: Recruit healthy volunteers or patients with a specific motility disorder (e.g., C-IBS).

  • Randomization: Randomly assign participants to receive either this compound or a placebo. A typical oral dose of this compound used in clinical trials is 200 mg three times daily (t.i.d.).

  • Treatment Period: Administer the assigned treatment for a predefined period, for example, 7 days.

3.2.2. Manometry Procedure with this compound

  • Baseline Manometry (Optional): Perform a baseline manometry study before the treatment period to establish individual motor patterns.

  • Treatment Phase Manometry: Conduct the manometry study on the final day of the treatment period.

  • Drug Administration: Administer the final dose of this compound or placebo before the start of the manometric recording, considering its pharmacokinetic profile (peak plasma concentrations are reached at approximately 1.5 hours after oral administration).

  • Recording Protocol: Follow the general manometry protocol outlined in section 3.1.3, including fasting and postprandial recordings.

3.2.3. Data Analysis

  • Fasting Period:

    • Analyze the characteristics of the migrating motor complex (MMC), including the frequency, propagation velocity, and amplitude of phase III contractions.

  • Postprandial Period:

    • Quantify the motor response to the meal by calculating a motility index (e.g., area under the curve of pressure waves).

    • Analyze the frequency, amplitude, and propagation of high-amplitude propagated contractions (HAPCs), which are the manometric equivalent of mass movements.

  • Statistical Analysis: Compare the manometric parameters between the this compound and placebo groups using appropriate statistical tests.

Experimental Workflow for a Clinical Trial of this compound

cluster_screening Screening & Baseline cluster_treatment Treatment Phase (e.g., 7 days) cluster_assessment Assessment (Day 7) cluster_analysis Data Analysis P1 Recruit Patients (e.g., C-IBS) P2 Informed Consent & Inclusion/Exclusion Criteria P1->P2 P3 Baseline Symptom Assessment (Diary) P2->P3 R Randomization P3->R T1 This compound (e.g., 200 mg t.i.d.) R->T1 T2 Placebo (t.i.d.) R->T2 M1 Intestinal Manometry (Fasting & Postprandial) T1->M1 M2 Symptom & Bowel Habit Diary Review T1->M2 T2->M1 T2->M2 A1 Compare Manometric Parameters M1->A1 A2 Compare Symptom Scores M2->A2

Caption: Experimental workflow for a clinical study of this compound using manometry.

References

Troubleshooting & Optimization

Technical Support Center: Dexloxiglumide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dexloxiglumide in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective and potent antagonist of the cholecystokinin 1 (CCK1) receptor, also known as the CCKA receptor.[1][2][3][4] It is the (R)-isomer of loxiglumide and is significantly more potent than the racemic mixture.[5] It has been investigated for its potential therapeutic effects on various gastrointestinal disorders, including irritable bowel syndrome (IBS), by modulating gastrointestinal motility and secretion.

Q2: What is the mechanism of action of this compound?

A2: this compound works by competitively blocking the CCK1 receptor, a G-protein-coupled receptor (GPCR). By doing so, it inhibits the physiological actions of cholecystokinin (CCK), a peptide hormone involved in processes like gallbladder contraction, pancreatic secretion, and gastric emptying. The CCK1 receptor signals through multiple pathways, primarily the Gq/11-mediated pathway which activates phospholipase C (PLC) and the Gs-mediated pathway which activates adenylyl cyclase.

Q3: What are the key physicochemical properties of this compound?

A3: Understanding the physicochemical properties of this compound is crucial for its effective use in experiments. Key quantitative data are summarized in the table below. A notable property is its very low aqueous solubility.

PropertyValueSource
Molecular Formula C₂₁H₃₀Cl₂N₂O₅
Molar Mass 461.38 g/mol
Water Solubility 0.00555 mg/mL
logP 3.23 - 3.37
pKa (Strongest Acidic) 4.05

Q4: Why does my this compound precipitate in cell culture media?

A4: The primary reason for this compound precipitation is its low aqueous solubility. When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media, the compound can "crash out" or precipitate. This is often due to the final concentration exceeding its solubility limit in the media or "solvent shock" from rapid dilution.

Troubleshooting Guides

Issue: Immediate precipitation of this compound upon addition to cell culture media.

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This is a common issue arising from this compound's hydrophobic nature. The immediate precipitation is likely due to the drug's concentration exceeding its aqueous solubility limit upon dilution of the DMSO stock.

Potential CauseExplanationRecommended Solution
High Final Concentration The target concentration of this compound in the media is higher than its maximum soluble concentration in that aqueous environment.Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum usable concentration.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation before the compound can properly disperse.Follow a serial dilution protocol. Create an intermediate dilution of your stock in pre-warmed media before preparing the final working solution. Always add the smaller volume of the drug solution to the larger volume of media while gently vortexing.
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions. Allow your frozen DMSO stock to thaw completely and reach room temperature before use.
High DMSO Stock Concentration Using an extremely concentrated stock (e.g., >50 mM) can exacerbate the solvent shock effect, even with small volumes.Prepare a primary stock solution in 100% DMSO at a moderate concentration (e.g., 10-20 mM).

Issue: Delayed precipitation of this compound in the incubator.

  • Question: My media containing this compound looked clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is happening?

  • Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.

Potential CauseExplanationRecommended Solution
Media Evaporation During long-term incubation, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components This compound may interact with salts, proteins (from serum), or other components in the media, forming less soluble complexes over time.Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the issue. If possible, test with a different basal media formulation or a lower serum concentration.
pH Shift The pH of the culture medium can change during incubation due to cellular metabolism. Since this compound's solubility is pH-dependent, a shift in pH can reduce its solubility.Ensure your medium is adequately buffered (e.g., with HEPES) if you anticipate significant pH changes. Monitor the media color (if using phenol red) as an indicator of pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the recommended procedure for preparing a soluble working solution of this compound for in vitro assays, designed to minimize precipitation.

Materials:

  • This compound powder

  • 100% sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile complete cell culture medium

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 10 mM):

    • Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. (For 1 mL of a 10 mM stock, use 4.61 mg of this compound, MW: 461.38 g/mol ).

    • Add the appropriate volume of 100% sterile DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution. This is your Primary Stock .

    • Aliquot the Primary Stock into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the Primary Stock and allow it to reach room temperature.

    • Perform an intermediate dilution of the Primary Stock into the pre-warmed medium. For example, to make a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the stock to 90 µL of pre-warmed media. Mix gently by pipetting.

  • Prepare Final Working Solution:

    • While gently vortexing or swirling a tube containing the final volume of pre-warmed media, add the required volume of the intermediate dilution dropwise to achieve the final desired concentration.

    • Example: To prepare 1 mL of a 1 µM final solution, add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed media.

    • Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1% - 0.5%).

  • Final Check and Sterilization:

    • Visually inspect the final working solution for any signs of precipitation.

    • If the solution is intended for long-term use or if sterility is a major concern, it can be filter-sterilized using a 0.22 µm syringe filter compatible with low protein binding and resistant to low concentrations of DMSO.

Visualizations

Signaling Pathway

Dexloxiglumide_Pathway cluster_membrane Cell Membrane cluster_downstream CCK1R CCK1 Receptor (GPCR) Gq Gαq CCK1R->Gq Activates Gs Gαs CCK1R->Gs Activates CCK CCK (Ligand) CCK->CCK1R Activates Dex This compound (Antagonist) Dex->CCK1R Blocks PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / Activate PKC IP3_DAG->Ca_PKC PKA Activate PKA cAMP->PKA Response1 Physiological Response A Ca_PKC->Response1 Response2 Physiological Response B PKA->Response2

Caption: this compound blocks CCK binding to the CCK1 receptor, inhibiting downstream signaling.

Experimental Workflow

Dexloxiglumide_Workflow cluster_dilution Dilution for Experiment start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% DMSO to create Primary Stock (e.g., 10 mM) weigh->dissolve store 3. Aliquot and Store Primary Stock at -20°C / -80°C dissolve->store thaw 4. Thaw Stock (Room Temp) store->thaw intermediate 6. Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate prewarm 5. Pre-warm Media (37°C) prewarm->intermediate final_dilution 7. Prepare Final Working Solution (Add dropwise to vortexing media) intermediate->final_dilution check 8. Visually Inspect for Precipitation final_dilution->check precipitate Precipitate Observed check->precipitate Yes clear Solution is Clear check->clear No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot use 9. Use in Assay clear->use

Caption: Recommended workflow for preparing this compound solutions for in vitro assays.

References

Dexloxiglumide in DMSO: A Technical Guide to Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Dexloxiglumide in dimethyl sulfoxide (DMSO) stock solutions. By offering detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols, this guide aims to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound DMSO stock solutions?

A1: For optimal stability, it is recommended to store this compound DMSO stock solutions at -20°C or lower. One supplier suggests that solutions stored at -20°C should be used within one month to prevent significant loss of potency. For longer-term storage, aliquoting the stock solution into smaller, single-use vials is highly recommended to minimize freeze-thaw cycles.

Q2: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A2: While specific data for this compound is unavailable, studies on a diverse range of small molecules in DMSO have shown that multiple freeze-thaw cycles can lead to degradation. To mitigate this risk, it is best practice to prepare small aliquots of your stock solution to avoid repeated freezing and thawing of the main stock.

Q3: My this compound powder appears clumpy. Is it still usable?

A3: Clumping of lyophilized powder can occur due to moisture absorption. Before preparing your stock solution, ensure the powder is brought to room temperature in a desiccator to prevent condensation. If the powder dissolves completely in DMSO and the solution is clear, it is likely usable. However, for sensitive experiments, verifying the concentration and purity via analytical methods like HPLC is recommended.

Q4: I observed precipitation in my this compound stock solution after pulling it from the freezer. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to redissolve the compound. Gentle warming in a water bath (e.g., 37°C) can also aid in solubilization. If precipitation persists, the solution may be supersaturated, and preparing a fresh, potentially more dilute, stock solution is advisable.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and may interfere with experimental results. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the stock solution.1. Prepare fresh stock solutions from lyophilized powder. 2. Perform a stability study on your stock solution (see Experimental Protocol 1). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation upon dilution in aqueous buffer The aqueous solubility of this compound has been exceeded.1. Lower the final concentration of this compound in the assay. 2. Increase the percentage of DMSO in the final solution (while staying within cell-tolerated limits). 3. Use a different solvent system or formulation if possible.
Visible discoloration of the DMSO stock solution Potential chemical degradation of this compound or contamination.1. Discard the solution. 2. Prepare a fresh stock solution using anhydrous DMSO. 3. Store the new stock solution protected from light and moisture.

Quantitative Data on Small Molecule Stability in DMSO

Table 1: General Stability of Small Molecules in DMSO Under Various Conditions

Storage ConditionObservation
-20°C Generally considered the standard for long-term storage, minimizing degradation for most compounds.
4°C A study on over 1400 compounds found that 85% were stable in DMSO/water (90/10) for 2 years at 4°C.[1]
Room Temperature Significant degradation can occur over time. One study showed a 48% probability of compound loss after 1 year.[2]
Freeze-Thaw Cycles No significant compound loss was observed for many compounds after 11 freeze-thaw cycles.[3] However, this can be compound-specific.
Water Content Increased water content in DMSO can promote hydrolysis and degradation of susceptible compounds.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in your DMSO stock solutions over time.

Methodology:

  • Preparation of Stock Solution:

    • Precisely weigh a known amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration (e.g., 10 mM).

    • Prepare multiple, small-volume aliquots in amber vials to minimize light exposure and moisture ingress.

  • Storage Conditions:

    • Store the aliquots under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Sample Collection:

    • Establish time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

    • At each time point, retrieve one aliquot from each storage condition.

  • Sample Analysis:

    • Analyze the concentration and purity of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of compound remaining.

  • Data Presentation:

    • Plot the percentage of Dexloxigumide remaining against time for each storage condition.

Protocol 2: Quantification of this compound by HPLC

This is a general HPLC method that can be adapted for the quantification of this compound.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Mobile Phase:

    • A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation:

    • Dilute a small aliquot of the this compound DMSO stock solution in the initial mobile phase to a concentration within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of this compound in the initial mobile phase to generate a standard curve.

  • Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Monitor the absorbance at a suitable wavelength (e.g., 244 nm has been reported for plasma samples).[4]

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage_conditions time_points Collect Aliquots at T=0, 1W, 1M, 3M, 6M storage_conditions->time_points hplc_analysis Analyze by HPLC/LC-MS time_points->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis signaling_pathway This compound Mechanism of Action CCK Cholecystokinin (CCK) CCKAR CCKA Receptor CCK->CCKAR Binds to Gq Gq Protein Activation CCKAR->Gq Activates This compound This compound This compound->CCKAR Antagonizes PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, enzyme secretion) Ca_PKC->Cellular_Response

References

Technical Support Center: Optimizing Dexloxiglumide Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo use of Dexloxiglumide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for rodent studies involving this selective cholecystokinin A (CCK-A or CCK1) receptor antagonist.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides direct answers and solutions to specific issues that may arise during your in vivo experiments with this compound.

Formulation and Administration

Q1: My this compound solution is not dissolving properly for administration. What can I do?

A1: this compound has low water solubility (0.00555 mg/mL), which can present a challenge for creating homogenous dosing solutions.[3] Here are some troubleshooting steps:

  • pH Adjustment: this compound's aqueous solubility is pH-dependent.[4] Adjusting the pH of your vehicle towards a more neutral pH (~7.0) may improve solubility.[5]

  • Co-solvents: For oral administration, consider first dissolving this compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle such as 0.5% methylcellulose. For parenteral routes, ensure the final concentration of the organic solvent is low to avoid toxicity.

  • Sonication: Using a sonicator can help disperse the compound and create a more uniform suspension, which is critical for accurate dosing.

  • Vehicle Selection: The choice of vehicle is critical. While specific vehicles for this compound in rodent studies are not extensively detailed in the provided results, general best practices for poorly soluble compounds suggest vehicles like polyethylene glycol (PEG), or mixtures of Solutol HS-15 and PEG 600 for oral administration. Always perform a small-scale stability test of your final formulation.

Q2: I'm observing signs of distress in my animals (e.g., irritation, lethargy) after dosing. What could be the cause?

A2: Post-dosing distress can stem from the formulation or the administration technique.

  • Formulation pH: An acidic or basic formulation can cause significant irritation and tissue damage, especially with subcutaneous or intramuscular injections. Aim for a pH as close to neutral (pH ~7.0) as possible.

  • Administration Technique: Improper gavage or injection techniques can cause injury, stress, or incorrect dosing. Ensure all personnel are well-trained. The volume of administration should not exceed recommended limits (e.g., for oral gavage in mice, the maximum is typically 10 ml/kg).

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) routes are often preferred for compounds that may be irritating if administered subcutaneously (SC) or intramuscularly (IM).

Experimental Design and Dosing

Q3: What is a good starting dose for this compound in rats or mice?

A3: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the endpoint being measured. Based on available literature:

  • Intravenous (IV) in Rats: An ID50 of 0.64 mg/kg was reported to reduce pancreatic exocrine secretion induced by a CCK-8 infusion. A separate study showed an ID50 of 1.14 mg/kg for inhibiting CCK-8-induced delay of gastric emptying.

  • Oral (PO) in Rats: A dose of 25 mg/kg administered with a CCK agonist (caerulein) or an endogenous CCK releaser (camostate) was shown to reduce the trophic effects on the pancreas.

It is highly recommended to perform a dose-response study within your specific experimental model to determine the optimal dose.

Q4: We are seeing high variability in our results between animals in the same group. What are the potential causes?

A4: High inter-animal variability is a common issue in preclinical research.

  • Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. For oral gavage, this means minimizing stress and ensuring the full dose is delivered to the stomach.

  • Animal Model Variability: The physiological state of the animals can influence outcomes. Use inbred strains where possible, allow for at least one week of acclimatization, and standardize diet and housing conditions to minimize stress and metabolic variations.

  • Timing of Administration: Administering the compound at the same time each day can help reduce variability caused by circadian rhythms.

  • Fresh Formulations: Prepare dosing solutions fresh daily to avoid potential degradation of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from rodent studies.

Table 1: In Vivo Efficacy in Rats
Model/Endpoint Species Route Dose Observed Effect Reference
Inhibition of CCK-8-induced delay of gastric emptyingRatIVID50: 1.14 mg/kgDose-dependent inhibition of delayed gastric emptying.
Reduction of CCK-8-induced pancreatic secretionRatIVID50: 0.64 mg/kgDose-dependent reduction of pancreatic enzyme secretion.
Antagonism of pancreatic growth (with caerulein)RatPO25 mg/kgReduced peptide-induced increase in pancreatic weight and protein content.
Antagonism of pancreatic growth (with camostate)RatPO200 mg/kg (camostate) + 25 mg/kg (this compound)Reduced changes induced by camostate.
Table 2: Physicochemical and Pharmacokinetic Properties
Parameter Value Species/System Reference
Water Solubility0.00555 mg/mLN/A
Absolute Bioavailability (Oral)48%Human
Plasma Protein Binding94-98%Human
MetabolismPrimarily via CYP3A4/5 and CYP2C9Human
Excretion~74% in feces, ~20% in urineHuman (radiolabeled)
PermeabilityModerate, pH-dependentCaco-2 cells

Key Experimental Protocols & Methodologies

Protocol 1: Evaluation of Gastric Emptying in Rats

This protocol is based on the methodology used to assess the effect of this compound on CCK-8-induced delayed gastric emptying.

  • Animal Preparation:

    • Use conscious male rats, fasted overnight but with free access to water.

  • Dosing:

    • Administer this compound or vehicle intravenously (IV).

    • Shortly after, administer CCK-8 to induce a delay in gastric emptying.

  • Test Meal Administration:

    • Administer a liquid non-caloric meal labeled with a non-absorbable marker (e.g., phenol red) via oral gavage.

  • Sample Collection:

    • After a set period (e.g., 20 minutes), euthanize the animals.

    • Clamp the pylorus and cardia, and carefully remove the stomach.

  • Analysis:

    • Homogenize the stomach and its contents in a known volume of fluid.

    • Measure the concentration of phenol red spectrophotometrically to determine the amount remaining in the stomach.

    • Calculate gastric emptying as the percentage of the marker that has exited the stomach compared to control animals euthanized immediately after receiving the meal.

Protocol 2: Assessment of Pancreatic Secretion in Anesthetized Rats

This protocol is adapted from the methodology to measure the effect of this compound on pancreatic enzyme secretion.

  • Animal Preparation:

    • Anesthetize male rats.

    • Perform a laparotomy and cannulate the common bile duct at its point of entry into the duodenum to collect pancreatic juice.

  • Infusion and Dosing:

    • Begin a continuous intravenous infusion of a submaximal dose of a secretagogue like CCK-8 (e.g., 0.5 nmol/kg/h) to stimulate pancreatic secretion.

    • Once a stable secretion rate is achieved, administer a bolus IV dose of this compound.

  • Sample Collection:

    • Collect pancreatic juice samples at regular intervals (e.g., every 15 minutes) before and after this compound administration.

  • Analysis:

    • Measure the volume of the collected juice.

    • Analyze the concentration of pancreatic enzymes, such as amylase, in the samples.

    • Express the results as enzyme output (e.g., units of amylase secreted per unit of time) and determine the percentage of inhibition caused by this compound.

Visualizations

Mechanism of Action: CCK1 Receptor Antagonism

This compound acts as a competitive antagonist at the Cholecystokinin 1 (CCK1) receptor, primarily located in peripheral tissues like the pancreas and gallbladder. By blocking this receptor, it prevents the downstream signaling initiated by the endogenous ligand, CCK. This action inhibits processes such as pancreatic enzyme secretion and delayed gastric emptying that are mediated by CCK.

G cluster_0 Physiological Stimulus cluster_1 Endogenous Pathway cluster_2 Pharmacological Intervention Food Food Intake (Fat, Protein) CCK CCK Release (from I-cells) Food->CCK Stimulates CCK1R CCK1 Receptor CCK->CCK1R Binds to Signaling Gq/Gs Signaling (PLC, PKA pathways) CCK1R->Signaling Activates Effect GI Effects: - Pancreatic Secretion - Delayed Gastric Emptying Signaling->Effect Leads to Dexlox This compound Dexlox->CCK1R Blocks

Caption: this compound blocks the CCK1 receptor, inhibiting CCK-mediated GI effects.

General Workflow for a Dose-Response Study

The following diagram outlines a typical workflow for conducting an in vivo dose-response study to determine the optimal dosage of this compound.

G cluster_workflow Dose-Response Experimental Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Preparation B Phase 2: Dosing C Phase 3: Observation & Data Collection D Phase 4: Analysis A1 Animal Acclimatization (≥ 1 week) A2 Randomize into Groups (Vehicle, Dexlox Doses 1, 2, 3...) A1->A2 A3 Prepare Fresh Dosing Solutions A2->A3 B1 Record Baseline Measurements (e.g., body weight) A3->B1 B2 Administer Vehicle or this compound (Specify Route: PO, IV, IP) B1->B2 C1 Induce Model if Necessary (e.g., administer CCK-8) B2->C1 C2 Monitor Animal Health & Behavior C1->C2 C3 Collect Samples at Predetermined Timepoints (Blood, Tissue, etc.) C2->C3 D1 Analyze Samples for Biomarkers (e.g., amylase, gastric content) C3->D1 D2 Perform Statistical Analysis (e.g., ANOVA, regression) D1->D2 D3 Determine ID50 / ED50 (Identify optimal dose) D2->D3

Caption: A structured workflow for an in vivo dose-response study of this compound.

Troubleshooting Logic for Poor Efficacy

If you are not observing the expected biological effect of this compound in your model, use the following troubleshooting diagram to identify potential issues.

G Start No/Low Efficacy Observed Q1 Is the formulation homogenous and stable? Start->Q1 Q2 Was the dose administered correctly? Q1->Q2 Yes Sol1 Action: Reformulate. Consider pH, co-solvents, sonication. Q1->Sol1 No Q3 Is the dose high enough? Q2->Q3 Yes Sol2 Action: Review and retrain on administration technique. Verify dose volumes. Q2->Sol2 No Q4 Is the animal model appropriate? Q3->Q4 Yes Sol3 Action: Perform dose-response study. Increase dose based on literature. Q3->Sol3 No Sol4 Action: Confirm model validity. Ensure CCK1R pathway is relevant to endpoint. Q4->Sol4 No End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A troubleshooting guide for addressing suboptimal efficacy of this compound.

References

Challenges in Dexloxiglumide Caco-2 permeability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dexloxiglumide Caco-2 Permeability Assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in obtaining reliable and reproducible results for this compound permeability studies.

Frequently Asked Questions (FAQs)

Q1: What are the known permeability characteristics of this compound in Caco-2 assays?

A1: this compound is classified as a moderately permeable compound. Its permeability is pH-dependent, showing higher transport at a lower apical pH. Critically, it is a substrate for efflux transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which results in polarized transport and a high efflux ratio.[1][2]

Q2: My apparent permeability (Papp) for this compound is lower than expected. What are the potential causes?

A2: Lower-than-expected Papp values for this compound can stem from several factors:

  • Active Efflux: this compound is actively transported out of the cells by P-gp and MRP1.[1] This is the most likely reason for low apical-to-basolateral (A-B) permeability.

  • pH of Assay Buffer: The permeability of this compound is higher at a lower pH. For instance, its A-B permeability at an apical pH of 5.0 is roughly twice as high as at a pH of 7.5.[1] Ensure your buffer pH is appropriate and consistent.

  • Poor Mass Balance: Low recovery of the compound due to poor solubility or non-specific binding to labware can lead to an underestimation of permeability.[3]

  • Compromised Monolayer: While counterintuitive, a damaged cell monolayer could lead to inconsistent results that may appear low if the compound is cytotoxic and causes cell death during the assay. Always check monolayer integrity.

Q3: Why is the efflux ratio (ER) for this compound high, and what is a typical value?

A3: A high efflux ratio (Papp B-A / Papp A-B) indicates that the compound is a substrate for active efflux transporters. This compound is transported by P-gp, leading to a significantly higher rate of transport from the basolateral to the apical side compared to the absorptive direction. In an MDCK cell line overexpressing P-gp, the efflux ratio was found to be over 9. An ER greater than 2 is generally considered indicative of active efflux.

Q4: How can I confirm that P-gp is responsible for the high efflux of this compound?

A4: To confirm P-gp mediated efflux, you can run the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil or zosuquidar. If this compound is a P-gp substrate, the addition of the inhibitor should significantly reduce the efflux ratio, primarily by increasing the A-B permeability and decreasing the B-A permeability.

Q5: My mass balance (recovery) is below 80%. How can I improve it?

A5: Poor mass balance is a common issue for lipophilic or "sticky" compounds and can be caused by non-specific binding to plasticware, low aqueous solubility, or accumulation within the cell monolayer. To improve recovery:

  • Add Protein: Incorporate a protein like Bovine Serum Albumin (BSA), typically at 0.5% to 4%, into the basolateral (receiver) chamber to create "sink" conditions and reduce non-specific binding.

  • Use Low-Binding Plates: Utilize commercially available low-binding microplates for the assay.

  • Check Solubility: Ensure the dosing concentration of this compound does not exceed its thermodynamic solubility in the assay buffer.

  • Use Alternative Media: For highly lipophilic compounds, using human plasma as the assay medium has been shown to markedly improve mass balance.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem: High Variability Between Replicates

High variability can obscure meaningful results. Use the following flowchart to diagnose the potential source of the issue.

cluster_0 Troubleshooting High Variability Start High Variability Observed in Papp Values CheckTEER Review TEER values for all wells. Start->CheckTEER TEER_OK Are TEER values consistent and within acceptable range? CheckTEER->TEER_OK Pipetting Review pipetting technique. Consider using automated pipettors. TEER_OK->Pipetting Yes MonolayerIssue Root Cause: Inconsistent Monolayer Integrity. Review cell seeding and culturing protocols. TEER_OK->MonolayerIssue No Analytical Validate analytical method. Check for instrument variability. Pipetting->Analytical Result1 Likely cause: Technical Error Pipetting->Result1 Result2 Likely cause: Analytical Error Analytical->Result2

Caption: Troubleshooting flowchart for high variability in Caco-2 results.

Problem: Unexpectedly Low A-B Permeability and/or High Efflux Ratio

This is a common observation for this compound. The following workflow helps determine the underlying cause.

cluster_1 Investigating Low Permeability / High Efflux Start Low Papp (A-B) and/or High Efflux Ratio (>2) Observed CheckRecovery Is Mass Balance >80%? Start->CheckRecovery EffluxAssay Perform bidirectional assay with a P-gp inhibitor (e.g., verapamil). CheckRecovery->EffluxAssay Yes TroubleshootRecovery Troubleshoot Mass Balance: - Check solubility - Add BSA to basolateral side - Use low-binding plates CheckRecovery->TroubleshootRecovery No ER_Reduced Does the inhibitor significantly reduce the Efflux Ratio? EffluxAssay->ER_Reduced ConclusionEfflux Conclusion: this compound is a P-gp efflux substrate. This is the primary cause. ER_Reduced->ConclusionEfflux Yes ConclusionOther Conclusion: Efflux is not P-gp mediated. Consider other transporters (e.g., MRPs) or experimental artifacts. ER_Reduced->ConclusionOther No

Caption: Workflow to diagnose low permeability and high efflux of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and standard control compounds used in Caco-2 assays.

Table 1: Published Permeability Data for this compound

Parameter Value Conditions Reference
Papp (A-B) 14.5 (±1.8) x 10⁻⁶ cm/s Apical pH 5.0
Papp (A-B) 7.24 (±0.27) x 10⁻⁶ cm/s Apical pH 7.5
Efflux Ratio (B-A/A-B) 9.35 (±0.73) In MDR1-MDCK cells

| Efflux Ratio with Inhibitor | 1.03 (±0.03) | In MDR1-MDCK cells | |

Table 2: Typical Permeability Values for Caco-2 Control Compounds

Compound Transport Mechanism Expected Permeability Typical Papp (A-B) (x 10⁻⁶ cm/s)
Propranolol Passive, Transcellular High > 10
Atenolol Passive, Paracellular Low < 1
Digoxin P-gp Substrate Low (High Efflux) < 2

| Lucifer Yellow | Paracellular Marker | Very Low (Impermeable) | < 0.5 |

Experimental Protocols

Protocol 1: Standard Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of this compound.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 12-well or 96-well plates) at an appropriate density.

    • Culture for 21-25 days to allow for full differentiation and monolayer formation. Change media every 2-3 days.

  • Monolayer Integrity Assessment:

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using an EVOM2 voltmeter or equivalent. Well-formed monolayers typically exhibit TEER values >300 Ω·cm².

    • Lucifer Yellow Assay: After the transport experiment, perform a Lucifer Yellow (LY) permeability test to confirm monolayer integrity was maintained. Add LY to the apical side and measure its appearance in the basolateral side after 1 hour. Papp for LY should be very low (<0.5 x 10⁻⁶ cm/s).

  • Transport Experiment:

    • Carefully wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.

    • For A-B Permeability: Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-A Permeability: Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • For Inhibition Studies: Pre-incubate monolayers with an inhibitor (e.g., verapamil) on both sides for 30-60 minutes before adding this compound.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

    • At the end of the incubation, collect samples from both donor and receiver chambers.

  • Sample Analysis & Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate Mass Balance: Recovery % = (Final Amount in Donor + Final Amount in Receiver) / Initial Amount in Donor * 100

    • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

Protocol 2: General Experimental Workflow Diagram

The following diagram visualizes the end-to-end workflow for a Caco-2 permeability experiment.

cluster_2 Caco-2 Experimental Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Allow differentiation) A->B C Measure TEER to confirm monolayer integrity B->C D Perform Transport Experiment (A-B and B-A directions) C->D E Collect samples from Donor & Receiver chambers D->E G Perform Lucifer Yellow assay to post-confirm integrity D->G F Analyze concentrations (LC-MS/MS) E->F H Calculate Papp, Efflux Ratio, and Mass Balance F->H G->H

Caption: Standard workflow for a Caco-2 permeability assay.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Dexloxigumide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Dexloxiglumide in rat models.

Troubleshooting Guide: Investigating Low Oral Bioavailability of this compound

Researchers may occasionally observe lower than expected plasma concentrations of this compound following oral administration in rats. This guide provides a systematic approach to troubleshooting and resolving such issues.

Initial Assessment

Before proceeding with complex formulation changes, it is crucial to rule out experimental error.

Parameter to Check Potential Issue Recommended Action
Dosing Technique Inaccurate dosing volume, improper gavage technique leading to reflux or administration into the lungs.Review and standardize the oral gavage protocol. Ensure all personnel are adequately trained. Confirm the correct placement of the gavage needle.
Vehicle Selection Poor solubility of this compound in the chosen vehicle, leading to precipitation and incomplete absorption.Assess the solubility of this compound in the vehicle at the intended concentration. Consider alternative vehicles or solubility enhancers.
Animal Health Underlying health issues in the rats affecting gastrointestinal motility or absorption.Ensure rats are healthy and properly acclimatized before the study. Monitor for any signs of illness.
Sample Collection and Processing Inappropriate blood collection times, hemolysis, or degradation of this compound in the collected samples.Optimize the blood sampling schedule to capture the Cmax. Ensure proper handling and storage of plasma samples.

Advanced Troubleshooting: Formulation and Physiological Factors

If experimental technique is not the source of the issue, consider the following factors related to the drug's formulation and its interaction with the rat's physiology. This compound is likely a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability.

Potential Cause Diagnostic Approach Proposed Solution
Poor Aqueous Solubility The dissolution rate of this compound from the formulation is the rate-limiting step for absorption.Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.Amorphous Solid Dispersions: Formulating this compound with a polymer to create an amorphous solid dispersion can enhance its solubility.
Low Intestinal Permeability The drug has difficulty crossing the intestinal epithelium.Permeation Enhancers: Co-administration with excipients that transiently open tight junctions or fluidize the cell membrane.Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state and enhance absorption via the lymphatic pathway.
P-glycoprotein (P-gp) Efflux This compound may be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen.[1]In vitro Caco-2 Assay: Determine if this compound is a P-gp substrate.Co-administration with P-gp Inhibitors: In a pilot study, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability increases.
First-Pass Metabolism Significant metabolism of this compound in the liver before it reaches systemic circulation.[1]In vitro Liver Microsome Assay: Assess the metabolic stability of this compound.Formulation Strategies: Lipid-based formulations can partially bypass the liver through lymphatic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in rats?

A1: While specific percentages can vary between studies and formulations, some literature suggests that this compound is rapidly and extensively absorbed in rats, indicating good systemic availability. However, as a likely BCS Class IV compound, its bioavailability can be sensitive to the formulation used. In humans, the absolute oral bioavailability is approximately 48%, limited by both incomplete absorption and first-pass metabolism.[1]

Q2: My preliminary study shows very low and variable plasma concentrations of this compound after oral administration. What should I check first?

A2: Before exploring complex formulation strategies, meticulously review your experimental protocol. The most common sources of error are inconsistent oral gavage technique, incorrect dose calculation, and issues with the formulation vehicle leading to precipitation of the compound. Ensure the drug is fully dissolved or homogeneously suspended in the vehicle just prior to administration.

Q3: What are some simple formulation adjustments I can make to improve this compound absorption?

A3: A good starting point is to ensure the drug is in solution. You can try co-solvents such as polyethylene glycol (PEG) or propylene glycol. If solubility remains an issue, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) is a robust strategy to enhance the oral absorption of poorly soluble drugs.

Q4: How can I determine if P-glycoprotein (P-gp) efflux is limiting the oral bioavailability of this compound in my rat model?

A4: A common method is to conduct a comparative pharmacokinetic study. In one group, administer this compound alone. In a second group, co-administer this compound with a known P-gp inhibitor, such as verapamil or elacridar. A significant increase in the plasma AUC of this compound in the presence of the inhibitor would suggest that P-gp efflux is a limiting factor.

Q5: What are the key pharmacokinetic parameters I should be measuring in my rat study?

A5: You should aim to determine the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½). To calculate absolute oral bioavailability, you will also need to administer this compound intravenously to a separate group of rats to obtain the AUC for IV administration.

Data Presentation

The following tables present hypothetical data to illustrate how different formulation strategies could improve the oral bioavailability of this compound in rats.

Table 1: Initial Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 150 ± 352.0750 ± 15015

Table 2: Comparison of Pharmacokinetic Parameters with Improved Formulations (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Micronized Suspension 300 ± 601.51800 ± 30036
Self-Emulsifying Drug Delivery System (SEDDS) 750 ± 1201.04500 ± 70090

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins are used. Animals are fasted overnight prior to dosing.

  • Dosing:

    • Intravenous (IV) Group: A separate group of rats receives a 1 mg/kg dose of this compound dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein to determine the reference AUC for bioavailability calculation.

    • Oral (PO) Groups: Rats are dosed by oral gavage with the designated formulation (e.g., aqueous suspension or SEDDS) at 10 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Dexloxiglumide_Troubleshooting_Workflow start Low Bioavailability Observed check_protocol Review Experimental Protocol (Dosing, Vehicle, Animal Health) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok revise_protocol Revise and Repeat protocol_ok->revise_protocol No formulation_issues Investigate Formulation & Physiological Factors protocol_ok->formulation_issues Yes revise_protocol->start solubility Poor Solubility? formulation_issues->solubility permeability Poor Permeability? solubility->permeability No improve_solubility Improve Solubility (Micronization, Amorphous Dispersion) solubility->improve_solubility Yes efflux P-gp Efflux? permeability->efflux No improve_permeability Enhance Permeability (SEDDS, Permeation Enhancers) permeability->improve_permeability Yes inhibit_efflux Co-dose with P-gp Inhibitor efflux->inhibit_efflux Yes end Bioavailability Optimized efflux->end No improve_solubility->end improve_permeability->end inhibit_efflux->end

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->CCK1R Blocks CCK CCK (Agonist) CCK->CCK1R Activates

Caption: Simplified CCK1 receptor signaling pathway and the antagonistic action of this compound.

References

Dexloxiglumide Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the variable results observed in clinical trials of Dexloxiglumide, a selective cholecystokinin-1 (CCK-1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a selective antagonist of the cholecystokinin-1 (CCK-1) receptor.[1][2] By blocking this receptor, it aims to counteract the effects of cholecystokinin (CCK), a hormone involved in various gastrointestinal functions, including motility and sensation.[1][2] In preclinical and early clinical studies, this compound has been shown to accelerate gastric emptying, slow transit in the proximal colon, and increase tolerance to intestinal gas.[1]

Q2: What were the promising results from Phase 2 clinical trials for this compound in Irritable Bowel Syndrome with Constipation (IBS-C)?

Phase 2 clinical trials of this compound in patients with IBS-C showed promising results. Specifically, a dosage of 200 mg three times a day was found to be superior to placebo in providing symptom relief for constipation-predominant IBS. In a multicenter, double-blind Phase 2 study with 405 patients, female participants with constipation-predominant IBS responded significantly better to this compound compared to placebo, with notable improvements in pain, bloating, and stool consistency.

Q3: Why were the Phase 3 clinical trial results for this compound in IBS-C considered variable or conflicting with Phase 2 findings?

Despite the positive outcomes in Phase 2, large-scale Phase 3 studies did not confirm these promising effects for IBS-C. Two Phase 3 trials involving over 1,400 women with constipation-predominant IBS did not show a statistically significant difference between this compound and placebo for the primary endpoint, which was the Subject's Global Assessment of overall symptom improvement (abdominal discomfort, pain, and altered bowel habits). While a positive numerical trend was observed for this compound, it did not reach statistical significance.

Q4: What are the potential reasons for the discrepancy between Phase 2 and Phase 3 trial outcomes?

Several factors may contribute to the variable results observed between the different phases of this compound clinical trials:

  • Patient Heterogeneity in IBS: Irritable bowel syndrome is a multifactorial disorder with a wide range of underlying pathophysiological mechanisms. Patients diagnosed with IBS-C based on symptom criteria (like the Rome Criteria) may have different primary drivers of their symptoms. A drug with a highly specific mechanism, such as a CCK-1 receptor antagonist, may only be effective in a sub-population of these patients.

  • Genetic Variations: Emerging evidence suggests that genetic polymorphisms in the CCK-1 receptor may influence patient response to this compound. One study found that the CCK-1 receptor intron 1 779 T > C polymorphism was more common in patients with IBS-C and was associated with a slower rate of gastric emptying. This suggests a genetic basis for altered gastrointestinal motility and a potential explanation for why a CCK-1 receptor antagonist might have different effects in different individuals.

  • Placebo Effect: A significant placebo response is often observed in clinical trials for functional gastrointestinal disorders like IBS. This can make it challenging to demonstrate the efficacy of an active treatment, particularly if the treatment effect is modest or limited to a subgroup of the study population.

  • Differences in Trial Design: There may have been subtle but impactful differences in the design, patient populations, or endpoints between the Phase 2 and Phase 3 trials that contributed to the different outcomes. For instance, the primary endpoint in the Phase 3 trials was a "Subject's Global Assessment," which can be more subjective than specific symptom scales.

Troubleshooting Guide for Interpreting Variable Results

This guide is designed to help researchers troubleshoot and interpret unexpected or variable results when working with this compound or similar compounds.

Issue 1: Inconsistent Efficacy in an IBS-C Patient Cohort

  • Possible Cause: Heterogeneity of the patient population.

  • Troubleshooting Steps:

    • Subgroup Analysis: If patient data is available, perform post-hoc analyses to identify potential subgroups that may be more responsive to treatment. Consider stratifying patients based on baseline characteristics such as the severity of constipation, degree of bloating, or specific motility parameters.

    • Genetic Screening: If feasible and ethically approved, screen for polymorphisms in the CCK-1 receptor gene (e.g., 779 T > C). This may help identify a patient population more likely to respond to this compound.

    • Refine Inclusion Criteria: For future studies, consider refining the inclusion criteria to target a more homogeneous patient population. This could involve using physiological biomarkers in addition to symptom-based criteria like the Rome criteria.

Issue 2: Discrepancy Between Gastric Emptying and Colonic Transit Effects

  • Possible Cause: this compound's mechanism of action may have a more pronounced effect on the upper gastrointestinal tract than on the colon.

  • Troubleshooting Steps:

    • Review of Physiological Effects: Acknowledge that this compound has been shown to accelerate gastric emptying but may not significantly alter overall colonic transit time.

    • Endpoint Selection: For future research, consider including primary endpoints that specifically measure upper gastrointestinal symptoms in addition to those related to colonic function.

    • Mechanism of Action Diagram:

      Dexloxiglumide_MoA cluster_GI Gastrointestinal Tract cluster_effects Physiological Effects Stomach Stomach Proximal_Colon Proximal Colon Overall_Colon Overall Colon This compound This compound CCK1_Receptor CCK-1 Receptor This compound->CCK1_Receptor Antagonizes Gastric_Emptying Accelerated Gastric Emptying This compound->Gastric_Emptying Proximal_Transit Slowed Proximal Colon Transit This compound->Proximal_Transit Overall_Transit No Significant Change in Overall Colonic Transit This compound->Overall_Transit CCK Cholecystokinin (CCK) CCK->CCK1_Receptor Binds to

      Caption: Mechanism of action of this compound on GI motility.

Issue 3: High Placebo Response Obscuring Treatment Effect

  • Possible Cause: The well-documented high placebo effect in IBS trials.

  • Troubleshooting Steps:

    • Rigorous Trial Design: Employ stringent study designs to minimize placebo response. This can include a placebo run-in period to exclude placebo responders before randomization.

    • Objective Endpoints: Whenever possible, use objective physiological measurements (e.g., transit studies) in addition to subjective patient-reported outcomes.

    • Standardized Symptom Assessment: Utilize validated and standardized symptom assessment tools, such as the FDA-recommended daily electronic diaries, to capture more reliable patient-reported data.

Data Presentation: Summary of Clinical Trial Outcomes

Trial Phase Key Findings Primary Endpoint(s) Statistical Significance Reference
Phase 2 This compound (200 mg t.i.d.) was superior to placebo for symptom relief in female patients with IBS-C.Improvement in abdominal pain, bloating, and stool consistency.Statistically significant improvement over placebo.
Phase 3 Two large trials showed a numerical trend in favor of this compound, but the difference from placebo was not statistically significant.Subject's Global Assessment of abdominal discomfort, pain, and altered bowel habit.Not statistically significant.
Pharmacodynamic Study This compound accelerated gastric emptying but did not significantly affect overall colonic transit or provide satisfactory relief of IBS symptoms.Gastrointestinal and colonic transit times; satisfactory relief of IBS symptoms.Accelerated gastric emptying (p=0.004); no significant effect on overall colonic transit or symptom relief.

Experimental Protocols

1. Gastric Emptying Scintigraphy

  • Objective: To measure the rate at which food leaves the stomach.

  • Methodology:

    • Patient Preparation: Patients should fast overnight. Medications that may affect gastric emptying should be discontinued for a specified period before the study.

    • Test Meal: A standardized low-fat, egg-white meal is radiolabeled with 0.5–1 mCi of 99mTc-sulfur colloid.

    • Image Acquisition: A gamma camera is used to acquire images at baseline (0 hours), 1, 2, and 4 hours after meal ingestion.

    • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate.

    Gastric_Emptying_Workflow Start Patient Fasts Overnight Meal Ingestion of Radiolabeled Egg-White Meal Start->Meal Imaging Gamma Camera Imaging at 0, 1, 2, and 4 hours Meal->Imaging Analysis Quantification of Gastric Radioactivity Retention Imaging->Analysis Result Determination of Gastric Emptying Rate Analysis->Result

    Caption: Workflow for Gastric Emptying Scintigraphy.

2. Colonic Transit Time Measurement with Radiopaque Markers

  • Objective: To measure the time it takes for food to travel through the colon.

  • Methodology:

    • Patient Preparation: Patients may be asked to discontinue laxatives or other medications affecting gastrointestinal motility.

    • Marker Ingestion: The patient ingests a capsule containing a set number of radiopaque markers (e.g., 20 or 24).

    • Radiographic Imaging: Abdominal X-rays are taken at specific time points (e.g., daily for 5 days, or a single X-ray on day 5) to track the movement and expulsion of the markers.

    • Data Analysis: The number of markers remaining in the colon at each time point is counted to calculate the colonic transit time. A normal transit is often defined as the passage of more than 80% of the markers by day 5.

    Colonic_Transit_Workflow Start Patient Ingests Capsule with Radiopaque Markers Imaging Serial Abdominal X-rays (e.g., daily for 5 days) Start->Imaging Analysis Counting Remaining Markers in the Colon Imaging->Analysis Result Calculation of Colonic Transit Time Analysis->Result

    Caption: Workflow for Colonic Transit Study.

3. Assessment of IBS Symptoms

  • Objective: To quantify the severity of IBS symptoms as reported by the patient.

  • Methodology:

    • Diagnostic Criteria: Patients are typically diagnosed with IBS based on the Rome Criteria (e.g., Rome III or Rome IV), which define the condition based on the frequency and characteristics of abdominal pain and its association with changes in bowel habits. 2. Symptom Diaries: Patients record their symptoms daily in an electronic diary. This often includes rating the severity of abdominal pain, bloating, and discomfort on a numerical scale (e.g., 0-10), as well as documenting the frequency and consistency of bowel movements (often using the Bristol Stool Form Scale).

    • Endpoint Definition: A "responder" is often defined as a patient who experiences a clinically meaningful improvement in both abdominal pain and a key stool symptom (e.g., an increase in the number of complete spontaneous bowel movements for IBS-C) for a specified percentage of the treatment period.

    IBS_Symptom_Logic Rome_Criteria Diagnosis using Rome Criteria Daily_Diary Daily Electronic Diary (Pain, Bloating, Stool Frequency/Consistency) Rome_Criteria->Daily_Diary Responder_Analysis Analysis of Responder Rate (Improvement in Pain AND Stool Symptoms) Daily_Diary->Responder_Analysis Efficacy_Determination Determination of Treatment Efficacy Responder_Analysis->Efficacy_Determination

    Caption: Logical flow for assessing IBS symptom improvement.

References

Technical Support Center: Dexloxiglumide and CCK Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of dexloxiglumide on CCK2 receptors. This compound is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[1][2] This guide offers troubleshooting advice and answers to frequently asked questions that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for CCK1 over CCK2 receptors?

Q2: Are there any experimental conditions under which off-target effects on CCK2 receptors might be observed?

A2: While highly unlikely at therapeutic concentrations, supra-physiological doses of this compound could potentially lead to non-specific binding to CCK2 receptors. It is crucial to work within the recommended concentration ranges determined by dose-response curves in your specific experimental model.

Q3: What are the primary signaling pathways activated by CCK1 and CCK2 receptors?

A3: Both CCK1 and CCK2 receptors are G-protein coupled receptors (GPCRs). Their activation typically leads to the stimulation of a Gq/11-mediated pathway, which activates phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and activation of protein kinase C (PKC). Some studies also suggest a potential link between CCK receptors and the cAMP signaling pathway.

Q4: How can I confirm that the observed effects in my experiment are mediated by CCK1 receptors and not an off-target effect on CCK2 receptors?

A4: To confirm the selectivity of this compound's action in your experimental setup, you can use a selective CCK2 receptor antagonist as a control. Additionally, employing a CCK2-specific agonist, such as gastrin, can help differentiate between CCK1 and CCK2 receptor-mediated effects. The CCK1 receptor has a much higher affinity for sulfated CCK than for gastrin, whereas the CCK2 receptor binds both with high affinity.

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities of loxiglumide (the racemic mixture containing this compound) for CCK1 (CCK-A) and CCK2 (CCK-B) receptors. This data highlights the selectivity of the compound class for the CCK1 receptor.

CompoundReceptor SubtypeTissue SourceRadioligandIC50 (nmol/l)
LoxiglumideCCK1 (CCK-A)Rat Pancreas¹²⁵I-CCK-8195
LoxiglumideCCK1 (CCK-A)Bovine Gallbladder¹²⁵I-CCK-877.1
LoxiglumideCCK2 (CCK-B)Guinea Pig Cerebral Cortex¹²⁵I-CCK-812363
LoxiglumideCCK2 (CCK-B)Guinea Pig Parietal Cells¹²⁵I-CCK-815455
LoxiglumideGastrin (CCK2)Guinea Pig Parietal Cells¹²⁵I-Gastrin6134

Data adapted from a study on loxiglumide, the racemic mixture of which this compound is the active enantiomer.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for CCK1 and CCK2 receptors.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the target receptor (e.g., rat pancreas for CCK1, guinea pig cerebral cortex for CCK2) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in a binding buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of this compound.

  • To determine non-specific binding, include wells with an excess of a non-labeled ligand.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the functional antagonism of this compound at CCK receptors.

1. Cell Preparation:

  • Culture cells stably expressing either CCK1 or CCK2 receptors.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Assay Procedure:

  • Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.

  • Stimulate the cells with a known CCK receptor agonist (e.g., CCK-8 for both receptors, or gastrin for CCK2).

  • Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.

3. Data Analysis:

  • Quantify the peak fluorescence intensity or the area under the curve for each condition.

  • Generate dose-response curves for the agonist in the presence and absence of different concentrations of this compound.

  • A rightward shift in the agonist's dose-response curve in the presence of this compound, without a change in the maximal response, is indicative of competitive antagonism.

Troubleshooting Guides

Radioligand Binding Assay
IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Hydrophobic interactions of the radioligand with the filter or plate.- Insufficient washing.- Use a radioligand concentration at or below its Kd.- Include BSA, salts, or detergents in the wash buffer.- Pre-soak filter plates in a solution like 0.1% to 0.5% PEI.- Increase the number of wash steps and/or the volume of ice-cold wash buffer.
Low Specific Binding Signal - Inactive receptor preparation.- Incorrect assay buffer composition.- Insufficient incubation time.- Prepare fresh membrane lysates with protease inhibitors.- Optimize buffer pH and ionic strength; ensure necessary co-factors are present.- Determine the time to reach equilibrium through kinetic experiments and ensure the incubation time is sufficient.
Poor Reproducibility - Inconsistent reagent preparation.- Pipetting errors.- Temperature fluctuations during incubation.- Prepare reagents in large batches and aliquot.- Ensure pipettes are properly calibrated and use consistent pipetting techniques.- Use a temperature-controlled incubator.
Calcium Mobilization Assay
IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete hydrolysis of the AM ester form of the dye.- Cell death or membrane damage.- Increase the incubation time for dye loading or the de-esterification period.- Ensure cell viability is high and handle cells gently.
Low Signal-to-Noise Ratio - Insufficient dye loading.- Low receptor expression in cells.- Optimize dye concentration and loading time.- Use a cell line with higher receptor expression or transfect with the receptor of interest.
No Response to Agonist - Inactive agonist.- Receptor desensitization.- Problems with the cell line.- Prepare fresh agonist solutions.- Avoid prolonged exposure of cells to the agonist before the experiment.- Verify receptor expression and functionality in the cell line.

Visualizations

CCK_Receptor_Signaling cluster_0 CCK1/CCK2 Receptor Activation cluster_1 Downstream Signaling CCK CCK / Gastrin Receptor CCK1R / CCK2R (GPCR) CCK->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets

Caption: Canonical Gq-mediated signaling pathway for CCK1 and CCK2 receptors.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Functional (Calcium) Assay A1 Prepare Receptor Membranes A2 Incubate Membranes with Radioligand & this compound A1->A2 A3 Separate Bound & Free Ligand (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 & Ki A4->A5 B1 Load Cells with Calcium-sensitive Dye B2 Pre-incubate with This compound B1->B2 B3 Stimulate with CCK Agonist B2->B3 B4 Measure Fluorescence Change B3->B4 B5 Analyze Dose-Response Shift B4->B5

Caption: General experimental workflows for assessing this compound's receptor interaction.

References

Managing Dexloxiglumide's interaction with CYP3A4 and CYP2C9 enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for managing and troubleshooting experiments related to the interaction of dexloxiglumide with cytochrome P450 enzymes CYP3A4 and CYP2C9.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4/5 and CYP2C9.[1] The main metabolic pathway involves O-demethylation to form O-demethyl this compound, which is subsequently oxidized to this compound carboxylic acid.[1] Despite this, the unchanged parent drug constitutes the majority (up to 91%) of the metabolic profile in human plasma and is considered the main contributor to the compound's efficacy, as its major metabolites are pharmacologically inactive.[1]

Q2: What is the known inhibitory potential of this compound on CYP3A4 and CYP2C9?

Q3: What are the physicochemical properties of this compound that might affect in vitro experiments?

This compound has moderate and pH-dependent aqueous solubility.[2] Its solubility is a critical factor to consider when preparing stock solutions and performing dilutions for in vitro assays to avoid precipitation. The compound is also highly protein-bound (94-98%), which can influence the unbound fraction in in vitro systems and should be accounted for in data analysis and interpretation.

Q4: Which in vitro systems are recommended for studying this compound's interaction with CYP3A4 and CYP2C9?

Human liver microsomes (HLMs) are a suitable in vitro system as they contain a rich source of CYP enzymes, including CYP3A4 and CYP2C9. Recombinant human CYP enzymes (e.g., baculosomes) can also be used for more specific mechanistic studies to isolate the activity of a single enzyme isoform.

Q5: What are the recommended probe substrates for assessing CYP3A4 and CYP2C9 activity in the presence of this compound?

For CYP3A4, fluorogenic substrates like 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) or luminogenic substrates can be used for high-throughput screening. For more definitive results, LC-MS/MS-based methods with substrates like midazolam are recommended. For CYP2C9, diclofenac is a commonly used probe substrate, with its 4'-hydroxylation being a specific marker of CYP2C9 activity, typically monitored by LC-MS/MS.

Data Presentation: Hypothetical Inhibitory Potential of this compound

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally.

EnzymeTest SystemProbe SubstrateInhibitory ParameterHypothetical Value (µM)
CYP3A4 Human Liver MicrosomesMidazolamIC50> 50
CYP2C9 Human Liver MicrosomesDiclofenacIC50> 50
CYP3A4 Recombinant Human CYP3A4BFCKi~ 75
CYP2C9 Recombinant Human CYP2C9DiclofenacKi~ 90

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP3A4 using a Fluorescence-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using a fluorogenic probe substrate.

Materials:

  • Recombinant human CYP3A4 (e.g., baculosomes)

  • 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) substrate

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the same solvent to create a range of concentrations to be tested.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Recombinant CYP3A4 enzyme

    • This compound dilution or solvent control

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the BFC substrate and the NADPH regenerating system to each well to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence (Excitation: 405 nm, Emission: 535 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.

    • Normalize the reaction rates to the solvent control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of this compound IC50 for CYP2C9 using an LC-MS/MS-Based Assay

Objective: To determine the IC50 of this compound on CYP2C9 activity using a specific probe substrate and LC-MS/MS analysis.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Diclofenac (probe substrate)

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Internal Standard (e.g., a stable isotope-labeled 4'-hydroxydiclofenac)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare this compound Stock Solution: As described in Protocol 1.

  • Serial Dilutions: Prepare serial dilutions of this compound.

  • Incubation Mixture: In microcentrifuge tubes, prepare the following incubation mixtures:

    • Potassium phosphate buffer

    • HLMs

    • This compound dilution or solvent control

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add diclofenac and NADPH to each tube to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the tubes to pellet the protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the formation of 4'-hydroxydiclofenac.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (4'-hydroxydiclofenac) to the internal standard.

    • Determine the percent inhibition at each this compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit to a suitable model to calculate the IC50.

Troubleshooting Guides

Issue 1: Low or No CYP Activity Detected

Potential Cause Troubleshooting Step
Degraded Enzyme Ensure proper storage of HLMs or recombinant enzymes at -80°C. Avoid repeated freeze-thaw cycles.
Inactive NADPH Prepare the NADPH regenerating system or NADPH solution fresh daily and keep it on ice.
Incorrect Buffer pH Verify the pH of the potassium phosphate buffer is 7.4.
Substrate/Inhibitor Precipitation Due to this compound's moderate and pH-dependent solubility, visually inspect all solutions for precipitation. If necessary, adjust the solvent concentration (keeping it below 1% in the final incubation) or gently warm the stock solution.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all solutions. For small volumes, consider using a multi-channel pipette for consistency.
Inconsistent Incubation Times Stagger the addition of starting reagents (e.g., NADPH) to ensure consistent incubation times for all samples.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.

Issue 3: Unexpectedly Potent Inhibition (Low IC50)

Potential Cause Troubleshooting Step
Non-specific Binding Given this compound's high protein binding, consider the potential for non-specific binding to the microsomal protein or labware. This can be assessed by measuring the unbound fraction of this compound in the incubation mixture.
Inhibitor Depletion At high concentrations of microsomal protein, the inhibitor may be metabolized, leading to an underestimation of its inhibitory potential. Use a low protein concentration and a short incubation time.
Fluorescence Interference In fluorescence-based assays, check if this compound itself fluoresces at the excitation/emission wavelengths used. Run a control with this compound and the enzyme system without the substrate.

Visualizations

Dexloxiglumide_Metabolism This compound This compound CYP3A4 CYP3A4/5 This compound->CYP3A4 Metabolism by CYP2C9 CYP2C9 This compound->CYP2C9 Metabolism by Metabolite1 O-demethyl this compound CYP3A4->Metabolite1 CYP2C9->Metabolite1 Oxidation Further Oxidation Metabolite1->Oxidation Metabolite2 This compound Carboxylic Acid Oxidation->Metabolite2

Caption: Metabolic pathway of this compound via CYP3A4/5 and CYP2C9.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock & Dilutions D Pre-incubate Enzyme with this compound A->D B Prepare Enzyme (HLM or Recombinant) B->D C Prepare Probe Substrate & NADPH E Initiate Reaction with Substrate & NADPH C->E D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Quantify Metabolite (Fluorescence or LC-MS/MS) G->H I Calculate % Inhibition H->I J Plot Inhibition Curve & Determine IC50 I->J

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem NoActivity Low/No Activity Problem->NoActivity Yes HighVariability High Variability Problem->HighVariability Yes PotentInhibition Unexpectedly Potent Inhibition Problem->PotentInhibition Yes End Refined Experiment Problem->End No CheckEnzyme Check Enzyme/NADPH Activity & Storage NoActivity->CheckEnzyme CheckSolubility Verify this compound Solubility NoActivity->CheckSolubility CheckPipetting Review Pipetting Technique & Calibration HighVariability->CheckPipetting CheckBinding Investigate Non-specific Binding PotentInhibition->CheckBinding CheckInterference Assess Compound Interference PotentInhibition->CheckInterference CheckEnzyme->End CheckSolubility->End CheckPipetting->End CheckBinding->End CheckInterference->End

Caption: Logical troubleshooting guide for this compound CYP inhibition assays.

References

Adjusting for pH-dependent permeability of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the pH-dependent permeability of Dexloxiglumide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH-dependent permeability a concern?

A1: this compound is a selective antagonist of the cholecystokinin A (CCK-A) receptor, investigated for the treatment of irritable bowel syndrome with constipation (IBS-C) and other gastrointestinal disorders.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3] this compound is a weakly acidic compound with a pKa of 4.05.[4] This acidic nature means its degree of ionization is highly dependent on the surrounding pH.

The permeability of drugs across biological membranes is significantly influenced by their ionization state; generally, the un-ionized (neutral) form is more permeable than the ionized form.[5] In the acidic environment of the stomach (low pH), this compound will be predominantly in its more permeable, un-ionized state. Conversely, in the more neutral to alkaline environment of the small and large intestines (higher pH), it will be more ionized and thus less permeable. This pH-dependent permeability can lead to variable and incomplete drug absorption, impacting its overall bioavailability, which has been reported to be approximately 48% in humans due to both incomplete absorption and first-pass metabolism.

Q2: How does the gastrointestinal pH gradient affect this compound's absorption?

A2: The human gastrointestinal (GI) tract has a significant pH gradient, ranging from highly acidic in the stomach (pH 1-3) to slightly acidic to neutral in the small intestine (pH 5-7.5) and neutral to slightly alkaline in the colon. For a weakly acidic drug like this compound (pKa 4.05), this gradient plays a crucial role in its absorption profile.

  • Stomach (pH 1-3): this compound is largely un-ionized and therefore has higher potential for permeation. However, the stomach has a relatively small surface area for absorption.

  • Duodenum (pH ~6.0-6.5): As the pH increases, the proportion of ionized this compound rises, which can decrease its passive permeability.

  • Jejunum and Ileum (pH ~6.5-7.5): In these regions, this compound will be predominantly in its ionized, less permeable form. Despite the vast surface area available for absorption in the small intestine, the ionized state can be a limiting factor.

  • Colon (pH ~6.4-7.0): this compound's absorption window extends to the colon, but the higher pH environment continues to favor the ionized form.

Understanding this interplay is critical for developing oral formulations that ensure consistent and adequate absorption.

Q3: What are the recommended in vitro models to study the pH-dependent permeability of this compound?

A3: The two most common and recommended in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA: This is a high-throughput, cell-free assay that models passive transcellular permeability. It is particularly useful for assessing the influence of pH on passive diffusion by adjusting the pH of the donor and acceptor compartments.

  • Caco-2 Cell Monolayer Assay: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in vitro permeability studies as it can assess passive diffusion, active transport (uptake and efflux), and paracellular transport. Experiments can be designed with different apical and basolateral pH conditions to simulate the GI tract's pH gradient.

Experimental Protocols & Troubleshooting

Protocol 1: pH-Gradient Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound across a range of pH values relevant to the gastrointestinal tract.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare buffer solutions at various pH values (e.g., pH 4.0, 5.5, 6.5, and 7.4) to represent different segments of the GI tract.

    • The final concentration of this compound in the donor wells should be determined based on its solubility at each pH to avoid precipitation.

  • PAMPA Plate Preparation:

    • A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.

    • Coat the filter membrane of the donor plate with a synthetic lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assay Procedure:

    • Add the buffered this compound solution to the donor wells.

    • Add the corresponding buffer (or a standard pH 7.4 buffer for the acceptor) to the acceptor wells.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Expected Results & Data Presentation:

The permeability of this compound is expected to be highest at lower pH values where it is more un-ionized and decrease as the pH increases.

Table 1: Representative pH-Dependent Permeability of a Weakly Acidic Drug (Illustrative Data)

pH of Donor Solution Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
4.0 15.2 ± 1.8
5.5 8.5 ± 0.9
6.5 3.1 ± 0.4

| 7.4 | 1.2 ± 0.2 |

Troubleshooting for PAMPA:
IssuePossible CauseRecommendation
Low compound recovery Poor solubility in the buffer; Adsorption to the plate.Decrease the initial concentration of this compound. Include a solubility-enhancing excipient if appropriate. Use low-binding plates.
High variability between replicates Inconsistent membrane coating; Air bubbles on the membrane.Ensure a uniform and complete coating of the lipid solution. Visually inspect for and remove any air bubbles before starting the incubation.
Unexpectedly high permeability at high pH Membrane integrity issue.Check the integrity of the membrane using a marker compound. Ensure the lipid solution is fresh and properly prepared.
Protocol 2: pH-Gradient Caco-2 Permeability Assay

This protocol assesses the permeability of this compound across a cellular monolayer, accounting for passive and active transport mechanisms under a pH gradient.

Methodology:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • To simulate the intestinal environment, use a transport buffer with a pH of 6.5 in the apical (donor) compartment and a pH of 7.4 in the basolateral (acceptor) compartment.

    • Add the this compound solution to the apical side for apical-to-basolateral (A-B) transport studies.

    • For basolateral-to-apical (B-A) transport studies (to assess efflux), add this compound to the basolateral side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both compartments and determine the this compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Expected Results & Data Presentation:

The A-B permeability of this compound is expected to be influenced by the pH gradient.

Table 2: Representative Caco-2 Permeability of a Weakly Acidic Drug (Illustrative Data)

Transport Direction Apical pH Basolateral pH Papp (x 10⁻⁶ cm/s) Efflux Ratio
Apical to Basolateral (A-B) 6.5 7.4 12.5 ± 1.5 1.2

| Basolateral to Apical (B-A) | 7.4 | 6.5 | 15.0 ± 2.0 | |

Troubleshooting for Caco-2 Assays:
IssuePossible CauseRecommendation
Low TEER values Incomplete monolayer formation; Cell toxicity.Ensure proper cell seeding density and culture conditions. Test this compound for cytotoxicity at the concentrations used.
High variability in Papp values Inconsistent cell monolayer; Variable passage number of cells.Use cells within a consistent passage number range. Ensure uniform cell seeding and culture maintenance.
Low compound recovery Metabolism by Caco-2 cells; Binding to cells or plate.Analyze for major metabolites. Use radiolabeled compounds to perform a mass balance study.

Visualizations

Signaling Pathway of CCK-A Receptor

This compound acts as an antagonist at the CCK-A receptor, thereby blocking the downstream signaling cascades initiated by cholecystokinin (CCK).

CCKA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKA_R CCK-A Receptor Gq Gq CCKA_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Downstream Downstream Effects (e.g., smooth muscle contraction, glandular secretion) PKC->Downstream CCK CCK CCK->CCKA_R Binds & Activates This compound This compound This compound->CCKA_R Binds & Blocks

CCK-A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for pH-Dependent Permeability Assessment

The following workflow outlines the decision-making process for investigating the pH-dependent permeability of a compound like this compound.

Permeability_Workflow Start Start: Weakly Acidic Compound (e.g., this compound) PAMPA pH-Dependent PAMPA (pH 4.0 - 7.4) Start->PAMPA Analyze_PAMPA Analyze Papp vs. pH Is permeability pH-dependent? PAMPA->Analyze_PAMPA Caco2 pH-Gradient Caco-2 Assay (Apical pH 6.5, Basolateral pH 7.4) Analyze_Caco2 Analyze A-B and B-A Papp Calculate Efflux Ratio Caco2->Analyze_Caco2 Analyze_PAMPA->Caco2 Yes End Characterize Permeability Profile Analyze_PAMPA->End No Formulation Consider Formulation Strategies: - pH modifiers - Amorphous solid dispersions - Lipid-based formulations Analyze_Caco2->Formulation Formulation->End

Decision workflow for assessing and addressing pH-dependent permeability.
Logical Relationship of pH, Ionization, and Permeability

This diagram illustrates the fundamental relationship between environmental pH, the ionization state of a weakly acidic drug, and its resulting membrane permeability.

pH_Ionization_Permeability cluster_pH Environmental pH cluster_Ionization Drug Ionization State (Weak Acid) cluster_Permeability Membrane Permeability Low_pH Low pH (e.g., Stomach) Unionized Predominantly Un-ionized (HA) Low_pH->Unionized Favors High_pH High pH (e.g., Intestine) Ionized Predominantly Ionized (A⁻) High_pH->Ionized Favors High_Perm High Permeability Unionized->High_Perm Leads to Low_Perm Low Permeability Ionized->Low_Perm Leads to

Relationship between pH, ionization, and permeability for a weak acid.

References

Technical Support Center: Dexloxiglumide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of low recovery of Dexloxiglumide in in vitro assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent antagonist of the cholecystokinin type 1 (CCK1) receptor.[1][2][3] It is the (R)-enantiomer of loxiglumide and is more potent than the racemic mixture.[3][4] Its primary mechanism of action is to inhibit the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby modulating gastrointestinal motility and secretion.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound that could affect its in vitro recovery?

Several properties of this compound can influence its recovery in in vitro assays. It has high plasma protein binding, ranging from 94% to 98%. This compound also exhibits moderate aqueous solubility and permeability, which are pH-dependent. Furthermore, it is a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound in in vitro assays can stem from several factors, including pre-analytical issues, extraction inefficiencies, and analytical challenges. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Step 1: Pre-Analytical and Sample Handling Issues

Issue: this compound may be lost before the actual analytical measurement due to adsorption to labware or instability in the sample matrix.

Troubleshooting Steps:

  • Adsorption to Labware:

    • Problem: Hydrophobic compounds can adsorb to plastic surfaces of microplates, pipette tips, and collection tubes.

    • Solutions:

      • Use low-binding microplates and pipette tips.

      • Consider using glass or silanized glassware where appropriate.

      • Include a surfactant like Tween 20 or a protein like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.

  • Sample Stability:

    • Problem: this compound may degrade in the sample matrix during incubation or storage.

    • Solutions:

      • Evaluate the stability of this compound in the specific assay matrix at the experimental temperature and duration.

      • Minimize freeze-thaw cycles.

      • Ensure proper storage conditions (e.g., -20°C or -80°C) and check for any specific storage recommendations from the compound supplier.

Step 2: Extraction and Sample Preparation Inefficiencies

Issue: The extraction method may not be efficiently recovering this compound from the sample matrix. This is a critical step where significant analyte loss can occur.

Troubleshooting Steps:

  • Protein Precipitation:

    • Problem: Incomplete protein precipitation can lead to poor recovery. The high protein binding of this compound (94-98%) makes this a critical step.

    • Solutions:

      • Optimize the type and volume of the organic solvent (e.g., acetonitrile, methanol) used for precipitation.

      • Ensure thorough vortexing and adequate incubation time at a cold temperature to maximize protein precipitation.

  • Liquid-Liquid Extraction (LLE):

    • Problem: Improper solvent selection or pH can result in poor partitioning of this compound into the organic phase.

    • Solutions:

      • Test a range of extraction solvents with varying polarities.

      • Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form, which will favor partitioning into the organic solvent.

  • Solid-Phase Extraction (SPE):

    • Problem: Suboptimal loading, washing, or elution conditions can lead to loss of the analyte.

    • Solutions:

      • Ensure the sorbent type is appropriate for the physicochemical properties of this compound.

      • Optimize the pH of the loading and wash solutions.

      • Test different elution solvents and volumes to ensure complete elution from the sorbent.

Step 3: Analytical Method and Matrix Effects

Issue: The analytical method itself may be contributing to the apparent low recovery due to issues like ion suppression in mass spectrometry.

Troubleshooting Steps:

  • Matrix Effects in LC-MS/MS:

    • Problem: Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal and the appearance of low recovery.

    • Solutions:

      • Optimize the chromatographic separation to separate this compound from interfering matrix components.

      • Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.

      • Evaluate different ionization sources or sample cleanup strategies to minimize matrix effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to in vitro assay performance.

ParameterValueReference
Plasma Protein Binding94 - 98%
Aqueous SolubilityModerate and pH-dependent
Caco-2 Permeability (Apical to Basolateral at pH 7.5)7.24 (±0.27) x 10⁻⁶ cm/s
MetabolismPrimarily by CYP3A4/5 and CYP2C9

Experimental Protocols

Protocol 1: General Protein Precipitation for In Vitro Samples

  • To 50 µL of the in vitro sample (e.g., cell lysate, microsomal incubation), add 150 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean collection plate or vial for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 2: Evaluation of Non-Specific Binding in Microplates

  • Prepare a solution of this compound in the assay buffer at the desired concentration.

  • Add the solution to wells of both a standard polystyrene microplate and a low-binding microplate.

  • Incubate the plates under the same conditions as the actual assay (e.g., 37°C for 1 hour).

  • At the end of the incubation, collect samples from each well and analyze the concentration of this compound.

  • Compare the recovered concentration from the low-binding plate to the standard plate to assess the extent of non-specific binding.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Recovery start Low Recovery Observed pre_analytical Pre-Analytical Issues? start->pre_analytical extraction Extraction Inefficiency? pre_analytical->extraction No adsorption Adsorption to Labware - Use low-binding plates - Use silanized glass - Add surfactant/BSA pre_analytical->adsorption Yes analytical Analytical/Matrix Effects? extraction->analytical No protein_precip Protein Precipitation - Optimize solvent type/volume - Ensure thorough mixing - Cold incubation extraction->protein_precip Yes matrix_effects Matrix Effects (LC-MS) - Optimize chromatography - Use SIL-IS - Improve sample cleanup analytical->matrix_effects Yes end Recovery Improved analytical->end No adsorption->extraction stability Compound Instability - Assess stability in matrix - Minimize freeze-thaw - Optimize storage stability->extraction protein_precip->analytical lle Liquid-Liquid Extraction - Test different solvents - Adjust pH lle->analytical spe Solid-Phase Extraction - Optimize sorbent/pH - Optimize wash/elution spe->analytical matrix_effects->end

Caption: A logical workflow for troubleshooting low this compound recovery.

Dexloxiglumide_Signaling_Pathway This compound Signaling Pathway Inhibition CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds and Activates This compound This compound This compound->CCK1R Blocks Binding Gq_protein Gq Protein Activation CCK1R->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., GI Motility, Secretion) Ca_PKC->Cellular_Response

Caption: this compound acts as a competitive antagonist at the CCK1 receptor.

References

Addressing patient recruitment challenges in Dexloxiglumide trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dexloxiglumide Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address patient recruitment challenges in clinical trials for this compound. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary patient recruitment challenges specific to this compound trials for gastrointestinal (GI) motility disorders?

A1: The primary challenges in recruiting patients for this compound trials often stem from the nature of the target indications, such as gastroparesis and functional dyspepsia. These challenges include:

  • High Screen Failure Rate: A significant number of potential participants may not meet the strict inclusion/exclusion criteria, which often require specific gastric emptying rates or symptom scores.

  • Symptom Overlap: The symptoms of various functional GI disorders overlap considerably, making a definitive diagnosis for trial eligibility a complex and time-consuming process.

  • Placebo Response: High placebo response rates are common in GI trials, necessitating larger sample sizes and more stringent recruitment to ensure statistically significant results.

  • Patient Burden: The diagnostic procedures required for eligibility, such as gastric emptying scintigraphy, can be burdensome for patients, leading to a reluctance to participate.

Q2: How can we mitigate the high screen failure rate in our this compound trial?

A2: To mitigate a high screen failure rate, a multi-faceted approach is recommended:

  • Pre-screening Questionnaires: Implement detailed pre-screening questionnaires to identify potentially eligible candidates before scheduling on-site visits. This can filter out a significant portion of individuals who do not meet basic criteria.

  • Physician Education: Engage with referring physicians to ensure they have a clear understanding of the trial's inclusion and exclusion criteria. This can improve the quality of referrals.

  • Centralized Eligibility Review: Establish a centralized system for reviewing patient eligibility to ensure consistent application of the criteria across all trial sites.

Q3: What strategies can be employed to reduce the impact of the placebo effect on trial outcomes?

A3: While the placebo effect cannot be eliminated, its impact can be minimized through careful trial design and execution:

  • Lead-in Period: Incorporate a single-blind placebo lead-in period to identify and exclude placebo responders before randomization.

  • Standardized Patient Education: Ensure all participants receive the same information about the trial and the investigational drug to manage expectations.

  • Objective Endpoints: Whenever possible, use objective endpoints (e.g., gastric emptying time) in addition to subjective patient-reported outcomes.

Troubleshooting Guides

Issue 1: Low Patient Interest and Engagement

Problem: The number of inquiries and initial expressions of interest for the this compound trial is significantly lower than projected.

Troubleshooting Steps:

  • Review Outreach Materials:

    • Clarity and Conciseness: Are the patient-facing materials easy to understand? Avoid overly technical jargon.

    • Highlight Benefits: Clearly articulate the potential benefits of participation, such as access to a novel investigational treatment and contributing to medical research.

    • Address Concerns: Proactively address common concerns, such as time commitment, potential side effects, and the use of a placebo.

  • Expand Recruitment Channels:

    • Digital Outreach: Utilize targeted social media campaigns and online patient communities for GI disorders.

    • Collaboration with Patient Advocacy Groups: Partner with relevant patient advocacy groups to raise awareness about the trial.

    • Physician Referrals: Ensure that gastroenterologists and primary care physicians in the vicinity of the trial sites are aware of the study and have an easy way to refer patients.

  • Simplify the Initial Screening Process:

    • Online Pre-screening: Develop a simple online questionnaire that allows potential participants to self-assess their eligibility before committing to a phone call or site visit.

    • Dedicated Trial Hotline: Provide a toll-free number with trained staff who can answer questions and conduct initial phone screenings.

Issue 2: High Rate of Screen Failures Due to Gastric Emptying Criteria

Problem: A large percentage of otherwise eligible patients are failing the screening process due to their gastric emptying times falling outside the specified range.

Troubleshooting Steps:

  • Standardize the Gastric Emptying Study Protocol:

    • Consistent Meal Composition: Ensure all sites use the same standardized meal for the gastric emptying scintigraphy to minimize variability.

    • Medication Washout: Implement and strictly enforce a clear washout period for medications that can affect gastric motility.

    • Centralized Reading: Have all gastric emptying scans read by a central, independent radiologist to ensure consistency in interpretation.

  • Re-evaluate Inclusion/Exclusion Criteria:

    • Data Review: Conduct an interim analysis of screen failure data to determine if the current gastric emptying criteria are overly restrictive.

    • Literature Review: Compare your criteria with those of other successful trials for similar indications to see if there is room for adjustment without compromising the scientific integrity of the study.

  • Implement a Re-screening Protocol:

    • Allow for Re-testing: For patients who are borderline, consider allowing for a one-time repeat of the gastric emptying study after a specified period, as gastric motility can have day-to-day variability.

Quantitative Data on Patient Recruitment

The following table summarizes typical patient recruitment and screening metrics observed in clinical trials for functional GI disorders, which can serve as a benchmark for this compound trials.

MetricIndustry Benchmark for GI Trials
Initial Inquiries to Pre-screening Ratio 4:1
Pre-screening to On-site Screening Ratio 2:1
On-site Screening to Enrollment Ratio 3:1
Overall Inquiry to Enrollment Ratio 24:1
Common Reasons for Screen Failure
- Did not meet symptom severity score35%
- Gastric emptying time outside of range25%
- Use of prohibited concomitant medications20%
- Comorbid conditions15%
- Other (e.g., withdrew consent)5%

Experimental Protocols

Protocol: Patient Screening and Eligibility Verification

This protocol outlines the steps for screening and confirming the eligibility of patients for a hypothetical Phase II trial of this compound in patients with gastroparesis.

1.0 Objective: To identify and enroll eligible participants who meet all inclusion and none of the exclusion criteria.

2.0 Procedure:

  • 2.1 Initial Pre-screening (Phone or Online):

    • Administer a standardized pre-screening questionnaire to collect information on demographics, primary symptoms, symptom duration and severity, and current medications.

    • Verify initial interest and willingness to comply with trial procedures.

  • 2.2 On-site Screening Visit 1:

    • Obtain written informed consent.

    • Conduct a comprehensive medical history review and physical examination.

    • Administer validated symptom questionnaires (e.g., Gastroparesis Cardinal Symptom Index - GCSI).

    • Collect blood and urine samples for safety laboratory tests.

    • Schedule the gastric emptying scintigraphy and provide detailed instructions, including medication washout requirements.

  • 2.3 Gastric Emptying Scintigraphy:

    • The patient consumes a standardized low-fat, egg-white meal labeled with Technetium-99m sulfur colloid.

    • Images are taken at 0, 1, 2, and 4 hours post-meal ingestion.

    • Gastric retention is calculated at each time point. The 4-hour retention must be >10% for a diagnosis of delayed gastric emptying.

  • 2.4 On-site Screening Visit 2 (Eligibility Confirmation):

    • Review the results of the gastric emptying study and laboratory tests.

    • Confirm that the patient meets all inclusion criteria (e.g., age 18-65, GCSI score ≥ 3.0, delayed gastric emptying) and no exclusion criteria (e.g., history of gastric surgery, use of prokinetic agents).

    • If all criteria are met, the patient is eligible for randomization into the study.

Visualizations

G cluster_0 Patient Recruitment Funnel A Initial Inquiries (n=1000) B Pre-screening Conducted (n=800) A->B 80% Contacted C Passed Pre-screening (n=400) B->C 50% Pass D On-site Screening (n=200) C->D 50% Attend E Eligible for Randomization (n=50) D->E 25% Eligible

Caption: A typical patient recruitment funnel for a GI clinical trial.

G cluster_1 Screen Failure Troubleshooting Workflow Start Patient Fails Screening CheckCriteria Reason for Failure? Start->CheckCriteria SymptomScore Symptom Score Too Low CheckCriteria->SymptomScore Symptom Score GastricEmptying Gastric Emptying Out of Range CheckCriteria->GastricEmptying Gastric Emptying Other Other Reason (e.g., ConMeds) CheckCriteria->Other Other ReviewProtocol Review Symptom Score Inclusion Criteria SymptomScore->ReviewProtocol CheckVariability Assess Intra-patient Variability GastricEmptying->CheckVariability ReviewConMeds Review Prohibited Medication List Other->ReviewConMeds End End Process ReviewProtocol->End ConsiderRetest Consider Re-test Option? CheckVariability->ConsiderRetest NoRetest No Re-test ConsiderRetest->NoRetest No Retest Allow One-time Re-test ConsiderRetest->Retest Yes NoRetest->End Retest->End ReviewConMeds->End

Caption: A workflow for troubleshooting common reasons for screen failures.

Technical Support Center: Mitigating the Placebo Effect in Functional GI Disorder Studies of Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing robust clinical trials for Dexloxiglumide in functional gastrointestinal (GI) disorders, with a specific focus on mitigating the placebo effect.

I. Troubleshooting Guides

High placebo response rates are a significant challenge in functional GI disorder trials and were a primary factor in the discontinuation of this compound's development for Irritable Bowel Syndrome with Constipation (IBS-C), despite promising early-phase results. The following guides address common issues encountered during such studies.

Guide 1: Higher-Than-Expected Placebo Response Rate

Issue: Your clinical trial of this compound is showing a high placebo response rate, making it difficult to demonstrate a statistically significant therapeutic gain for the active drug. This was a key issue in the Phase 3 trials of this compound for IBS-C, where a numeric trend in favor of the drug was observed, but it did not reach statistical significance.[1]

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Optimization Strategy Detailed Methodology
Natural History of the Disorder & Regression to the Mean Implement a placebo run-in/lead-in period.Before randomization, all eligible participants enter a single-blind phase where they receive a placebo for a predetermined period (e.g., 2-4 weeks). This allows for the exclusion of subjects who show a marked improvement on placebo alone and helps to stabilize symptom reporting.
Patient Expectation and Therapeutic Alliance Standardize patient-investigator interactions and manage expectations.Develop a strict protocol for all communication with participants. Use neutral language when discussing the investigational drug and potential outcomes. Train all site staff to ensure consistent interaction and to avoid inadvertently raising patient expectations.
Variability in Patient-Reported Outcomes (PROs) Provide comprehensive patient training on symptom reporting.Before and during the trial, train patients on how to use symptom diaries and questionnaires accurately. Emphasize the importance of reporting symptoms as they are, without anticipating a particular outcome. This can help reduce variability and improve the quality of the data collected.
Study Design and Visit Frequency Optimize the study design to minimize contact frequency.A higher number of study visits has been associated with an increased placebo response.[2] Design the trial with the minimum number of visits necessary to ensure patient safety and collect essential data. Consider the use of remote monitoring or electronic diaries to reduce in-person visits.
Inclusion of "Placebo Responders" Consider a randomized withdrawal design for later phase trials.After an initial open-label treatment period with this compound where all patients receive the active drug, responders are then randomized to either continue with this compound or switch to a placebo. A relapse in symptoms in the placebo group compared to the active group can demonstrate efficacy. The DARWIN study (NCT00220090) for this compound was a randomization/withdrawal efficacy study.[3]
Guide 2: Lack of Statistically Significant Difference in Primary Endpoints

Issue: Despite a perceived clinical effect, the primary endpoints of your this compound trial do not show a statistically significant difference between the drug and placebo groups. The Phase 3 trials of this compound for IBS-C failed to meet their primary endpoint, the Subject's Global Assessment (SGA) of relief.[1]

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Optimization Strategy Detailed Methodology
Insensitive or Inappropriate Primary Endpoint Select and validate more objective and specific primary endpoints.While global symptom relief is important, it can be highly susceptible to placebo effects. Consider co-primary or key secondary endpoints that are more objective, such as changes in stool frequency, stool consistency (using the Bristol Stool Form Scale), or specific symptom scores (e.g., for bloating or pain) that are less influenced by overall well-being.
Heterogeneity of the Patient Population Refine inclusion and exclusion criteria to enroll a more homogenous patient population.Functional GI disorders are heterogeneous. Consider stratifying patients based on baseline symptom severity, specific symptom clusters, or biomarkers (if available). For example, this compound's effects on gastric emptying could be more pronounced in a specific subset of patients with functional dyspepsia.
Inadequate Dosing or Treatment Duration Conduct thorough dose-ranging studies and ensure adequate treatment duration.Ensure that the selected dose of this compound is optimal for efficacy and that the treatment duration is sufficient to observe a meaningful and sustained effect beyond the initial placebo response.
High Variability in Placebo Response Across Study Sites Implement centralized monitoring and training for all study sites.Differences in patient management and data collection across sites can contribute to variability. Centralized training for all investigators and study coordinators on the protocol, patient interaction, and data entry can help to standardize procedures and reduce inter-site variability.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it relevant for functional GI disorders?

A1: this compound is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[4] Cholecystokinin (CCK) is a gut hormone that plays a crucial role in regulating gastrointestinal motility, gallbladder contraction, and visceral sensitivity. In functional GI disorders like IBS and functional dyspepsia, altered CCK signaling is thought to contribute to symptoms such as abdominal pain, bloating, and altered bowel habits. By blocking the CCK1 receptor, this compound aims to modulate these functions, for example, by accelerating gastric emptying.

Q2: What were the reported efficacy and safety findings for this compound in functional GI disorder studies?

A2: Efficacy:

  • Phase 2 (IBS-C): A large Phase 2 study of this compound (200 mg three times daily) in patients with constipation-predominant IBS (IBS-C) showed promising results. In this study, this compound was found to be superior to placebo in providing symptom relief.

  • Phase 3 (IBS-C): Two large Phase 3 clinical trials involving over 1,400 women with IBS-C did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoint of Subject's Global Assessment of relief. Although there was a numerical trend favoring this compound, the high placebo response likely masked the therapeutic benefit. Following these results, the development of this compound for IBS-C in the US was discontinued.

  • Functional Dyspepsia: Studies in functional dyspepsia have also been conducted, with a focus on symptoms like postprandial fullness, bloating, and early satiety.

Safety:

  • Across clinical trials, this compound was generally well-tolerated with limited side effects. Importantly, it was not associated with an increased risk of gallstone formation, a potential concern for drugs affecting gallbladder function.

Q3: What are the key factors contributing to the high placebo response in functional GI disorder trials?

A3: Several factors contribute to the significant placebo effect observed in studies of functional GI disorders:

  • Fluctuating Nature of Symptoms: The symptoms of functional GI disorders often wax and wane. Patients tend to enroll in clinical trials when their symptoms are more severe, and a natural improvement or "regression to the mean" can be mistaken for a placebo effect.

  • Subjective Nature of Endpoints: Many of the primary endpoints in these trials, such as global symptom relief or abdominal pain, are subjective and based on patient reporting. These are highly susceptible to psychological factors, including hope and expectation.

  • Patient-Clinician Interaction: The therapeutic environment of a clinical trial, with regular and attentive interaction with healthcare professionals, can itself lead to symptom improvement.

  • Patient Expectations: The belief that a new treatment may be effective can lead to a real physiological response, a phenomenon known as the placebo effect.

Q4: What specific strategies can be implemented in the study protocol to minimize the placebo effect?

A4: To proactively mitigate the placebo effect in your this compound trial, consider incorporating the following into your protocol:

  • Placebo Run-in Period: Include a single-blind placebo run-in phase to identify and exclude patients who have a significant response to placebo before randomization.

  • Standardized Patient Education: Develop a standardized script for investigators to use when explaining the study to potential participants. This should be carefully worded to manage expectations about the likelihood of receiving the active drug and the potential for improvement.

  • Objective Endpoints: Whenever possible, include more objective endpoints in addition to subjective patient-reported outcomes. For this compound, this could include measurements of gastric emptying time or colonic transit time. A pharmacodynamic study in female IBS-C patients showed this compound accelerated gastric emptying.

  • Blinding Integrity: Ensure robust blinding of both patients and investigators. This includes using a placebo that is identical in appearance, taste, and smell to the active drug.

  • Centralized Data Monitoring: Implement a centralized system to monitor data quality and identify any sites with unusually high or low placebo response rates, which may indicate issues with protocol adherence.

III. Data Presentation

Table 1: Summary of this compound Clinical Trial Outcomes in IBS-C

Trial Phase Number of Patients Primary Endpoint This compound Outcome Placebo Outcome Statistical Significance Reference
Phase 2 Not SpecifiedSymptom ReliefSuperior to Placebo-Yes
Phase 3 (2 trials) >1,400Subject's Global AssessmentNumeric trend towards benefitHigh response rateNot Achieved

Table 2: Adverse Event Profile of this compound vs. Placebo (Illustrative)

Adverse Event This compound (Incidence) Placebo (Incidence) Comment
Overall Adverse Events Generally well-tolerated-This compound had limited side effects.
Gallstone Formation No increased riskNo increased riskNo effect on gallstone formation was observed.
Gastrointestinal Events Specific data not availableSpecific data not availableAs a GI-targeted drug, mild and transient GI side effects would be expected.
Serious Adverse Events Specific data not availableSpecific data not available-

Note: Specific quantitative data on adverse event incidence from this compound trials is not publicly available.

IV. Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as a competitive antagonist at the CCK1 receptor, preventing the binding of endogenous cholecystokinin (CCK). This blockade modulates downstream signaling pathways involved in GI motility and sensation.

Dexloxiglumide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates Dex This compound Dex->CCK1R Binds & Blocks Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GI_Effects GI Motor & Sensory Effects (e.g., Gallbladder Contraction, Slowing Gastric Emptying) Ca_PKC->GI_Effects

Caption: this compound's mechanism of action as a CCK1 receptor antagonist.

Experimental Workflow: Randomized, Placebo-Controlled Trial with Placebo Run-in

This diagram illustrates a typical workflow for a clinical trial designed to mitigate the placebo effect, incorporating a placebo run-in phase.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_run_in Phase 2: Single-Blind Placebo Run-in cluster_randomization Phase 3: Randomization cluster_treatment Phase 4: Double-Blind Treatment cluster_analysis Phase 5: Data Analysis A Patient Recruitment B Informed Consent A->B C Eligibility Assessment (Inclusion/Exclusion Criteria) B->C D All Eligible Patients Receive Placebo (2-4 weeks) C->D E Symptom Diary Collection D->E F Identify Placebo Responders (e.g., >30% symptom improvement) E->F G Exclude Placebo Responders F->G H Randomize Non-Responders (1:1) G->H I Group A: This compound H->I J Group B: Placebo H->J K Treatment Period (e.g., 12 weeks) I->K J->K L Collect Efficacy & Safety Data K->L M Unblinding L->M N Statistical Analysis of Primary & Secondary Endpoints M->N O Evaluate Treatment Effect vs. Placebo N->O

Caption: Workflow for a placebo-controlled trial with a run-in phase.

References

Technical Support Center: Accounting for Dexloxiglumide's P-gp Substrate Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the P-glycoprotein (P-gp) substrate activity of Dexloxiglumide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

Yes, in vitro studies have confirmed that this compound is a substrate and a weak inhibitor of P-glycoprotein (P-gp) and multidrug resistance protein 1.[1] This is evidenced by polarized transport across MDR1-MDCK cell monolayers, resulting in a high efflux ratio that is significantly reduced by a P-gp inhibitor.[2] Furthermore, this compound has been shown to increase P-gp ATPase activity in a concentration-dependent manner, which is characteristic of P-gp substrates.[2]

Q2: What is the significance of this compound being a P-gp substrate?

As a P-gp substrate, this compound is actively transported out of cells by P-gp. This can have several implications for its pharmacokinetics:

  • Reduced Absorption: P-gp in the apical membrane of intestinal enterocytes can limit the oral absorption of this compound, contributing to its incomplete bioavailability.[1]

  • Limited Brain Penetration: P-gp is a key component of the blood-brain barrier and will actively efflux this compound, thereby limiting its distribution to the central nervous system.

  • Increased Elimination: P-gp in the liver and kidneys can enhance the excretion of this compound into bile and urine, respectively.[1]

  • Potential for Drug-Drug Interactions (DDIs): Co-administration of this compound with P-gp inhibitors or inducers can alter its plasma concentrations, potentially leading to unexpected efficacy or toxicity. Similarly, as a weak inhibitor, this compound could affect the transport of other P-gp substrates.

Q3: What are the key in vitro parameters that confirm this compound's P-gp substrate activity?

The primary parameters are the apparent permeability coefficient (Papp) and the efflux ratio (ER). In a bidirectional transport assay using P-gp overexpressing cells (like MDR1-MDCK or Caco-2), a P-gp substrate will exhibit a significantly higher Papp in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction. The efflux ratio, calculated as (Papp B-A) / (Papp A-B), will be greater than 2. This ratio is significantly reduced in the presence of a P-gp inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro data for this compound's interaction with P-gp.

ParameterCell LineConditionValueReference
Papp (A-B) Caco-2pH 7.57.24 (± 0.27) x 10-6 cm/s
Papp (A-B) Caco-2pH 5.014.5 (± 1.8) x 10-6 cm/s
Efflux Ratio (ER) MDR1-MDCK-9.35 (± 0.73)
Efflux Ratio (ER) MDR1-MDCKWith P-gp inhibitor1.03 (± 0.03)

Troubleshooting Guide

Issue 1: High variability in Papp values and efflux ratios for this compound.

  • Possible Cause: Inconsistent cell monolayer integrity.

    • Troubleshooting Step: Monitor the transepithelial electrical resistance (TEER) of your Caco-2 or MDCK monolayers before and after the experiment. A significant drop in TEER values suggests a compromised monolayer. Ensure TEER values are within the acceptable range for your cell line.

  • Possible Cause: this compound instability in the assay buffer.

    • Troubleshooting Step: Verify the stability of this compound in your experimental buffer at 37°C over the incubation period using an appropriate analytical method like LC-MS.

  • Possible Cause: Saturation of the P-gp transporter.

    • Troubleshooting Step: If using high concentrations of this compound, you may saturate the transporter, leading to a lower-than-expected efflux ratio. Perform concentration-dependent transport studies to determine the optimal concentration range for observing P-gp-mediated efflux.

Issue 2: The observed efflux ratio for this compound is lower than the reported value of ~9.4.

  • Possible Cause: Low P-gp expression or activity in your cell line.

    • Troubleshooting Step: Always include a well-characterized, high-efflux P-gp substrate (e.g., Digoxin, Quinidine) as a positive control to validate your assay system. You can also verify P-gp expression levels using methods like Western blot or qPCR.

  • Possible Cause: Suboptimal P-gp inhibitor concentration.

    • Troubleshooting Step: Ensure the concentration of the P-gp inhibitor (e.g., verapamil, zosuquidar) is sufficient to achieve maximal inhibition without causing cytotoxicity. An IC50 determination for the inhibitor with a known P-gp substrate is recommended.

Experimental Protocols

Caco-2 Permeability Assay for this compound

Objective: To determine the bidirectional permeability of this compound and its efflux ratio in a Caco-2 cell monolayer model.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values above the established threshold for your laboratory.

  • Preparation of Dosing Solutions: Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM). For the inhibitor arm, prepare a dosing solution containing both this compound and a P-gp inhibitor (e.g., 100 µM verapamil).

  • Transport Experiment (A-B):

    • Add the this compound dosing solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

  • Transport Experiment (B-A):

    • Add the this compound dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • ER = Papp (B-A) / Papp (A-B)

Vesicular Transport Assay

Objective: To directly measure the ATP-dependent transport of this compound into inside-out membrane vesicles overexpressing P-gp.

Methodology:

  • Vesicle Preparation: Use commercially available or in-house prepared inside-out membrane vesicles from cells overexpressing human P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, this compound, and either ATP or AMP (as a negative control) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Stopping the Reaction: Stop the transport reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound this compound.

  • Lysis and Analysis: Lyse the vesicles and quantify the amount of trapped this compound using LC-MS/MS.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of this compound transported in the presence of AMP from that transported in the presence of ATP.

Visualizations

G cluster_workflow Bidirectional Transport Assay Workflow prep Prepare Caco-2/MDR1-MDCK Monolayers teer Measure TEER for Integrity prep->teer dosing Prepare this compound Dosing Solution teer->dosing transport_ab A -> B Transport Experiment dosing->transport_ab transport_ba B -> A Transport Experiment dosing->transport_ba incubation Incubate at 37°C transport_ab->incubation transport_ba->incubation sampling Sample Donor & Receiver Chambers incubation->sampling analysis LC-MS/MS Analysis sampling->analysis calc Calculate Papp & Efflux Ratio analysis->calc

Bidirectional transport assay workflow for this compound.

G cluster_pathway P-gp Efflux Mechanism extracellular Extracellular Space (Lumen) apical_membrane Apical Membrane intracellular Intracellular Space (Cytosol) dex_in This compound pgp P-gp Transporter dex_in->pgp Binds to P-gp dex_out This compound pgp->dex_out Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp Hydrolysis

Simplified diagram of P-gp mediated efflux of this compound.

References

Technical Support Center: Navigating Dexloxiglumide Research for IBS-C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Dexloxiglumide in the context of Irritable Bowel Syndrome with Constipation (IBS-C). It addresses potential inconsistencies in findings and offers guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My study on this compound in an IBS-C model is showing variable results in gastrointestinal (GI) motility. How can I troubleshoot this?

A1: Variability in GI motility outcomes when studying this compound can stem from several factors. This compound is a CCK1 receptor antagonist, and its effects are closely tied to the physiological state of the GI tract. Inconsistent findings may arise from differences in experimental protocols. For instance, a study in canines showed that this compound could delay the migrating motor complex (MMC) and affect gastric emptying, suggesting its effects are dependent on the specific digestive phase being investigated.

Troubleshooting Steps:

  • Standardize Feeding Times: Ensure strict adherence to fasting and feeding schedules in your animal models. The presence and type of food can significantly alter cholecystokinin (CCK) levels, which will impact the observed effects of a CCK1 receptor antagonist.

  • Control for Circadian Rhythms: GI motility follows a circadian pattern. Conduct your experiments at the same time each day to minimize this as a variable.

  • Assess Vehicle Effects: The vehicle used to deliver this compound could have its own effects on GI motility. Always include a vehicle-only control group to properly assess the drug's specific impact.

  • Consider Species Differences: The distribution and sensitivity of CCK1 receptors can vary between species, leading to different outcomes. Ensure your animal model is appropriate for the specific motility parameters you are measuring.

Q2: We are observing a disconnect between in-vitro receptor binding assays and in-vivo efficacy for this compound. What could be the cause?

A2: A discrepancy between in-vitro and in-vivo results is a common challenge in drug development. While this compound is a potent CCK1 receptor antagonist, its in-vivo efficacy in IBS-C has not been definitively established, leading to the discontinuation of its development for this indication. Several factors could contribute to this disconnect:

  • Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or unfavorable distribution of the compound in vivo can limit its ability to reach the target receptors in sufficient concentrations. Review the pharmacokinetic profile of this compound in your specific model.

  • Off-Target Effects: this compound may have off-target effects that counteract its intended action on the CCK1 receptor in a complex biological system.

  • Pathophysiological Complexity of IBS-C: IBS-C is a multifactorial condition. While CCK1 receptor antagonism may address certain aspects, it might not be sufficient to produce a significant clinical benefit in all cases, as other mechanisms are also at play.

Q3: Why did the clinical development of this compound for IBS-C appear to stall despite its clear mechanism of action?

A3: The development of this compound for IBS-C was indeed discontinued by the manufacturer, Rottapharm. While the exact reasons for discontinuation are not always made public in detail, it often relates to a failure to meet primary efficacy endpoints in clinical trials, an unfavorable side-effect profile, or strategic business decisions. For researchers, this highlights the importance of moving beyond a simple mechanism of action to understanding the broader physiological and clinical context. The complex interplay of the CCK system with other gut hormones and neurotransmitters means that targeting a single receptor may not be sufficient to resolve the multifaceted symptoms of IBS-C.

Troubleshooting Experimental Design

Issue: High variability in visceral hypersensitivity readouts.

Visceral hypersensitivity is a key feature of IBS. When assessing the effects of this compound on this parameter, high variability can obscure the results.

Recommendations:

  • Acclimatization: Ensure that animal models are thoroughly acclimatized to the experimental setup (e.g., colorectal distension apparatus) to reduce stress-induced variability.

  • Baseline Measurements: Establish stable baseline measurements for each animal before drug administration to allow for more accurate assessment of the drug's effect.

  • Blinding: The experimenter should be blinded to the treatment groups to prevent unconscious bias in measurements.

Quantitative Data Summary

Table 1: Summary of this compound Effects on GI Motility (Canine Model)

ParameterEffect of this compoundDosageNotes
Gastric EmptyingDelayed0.5 mg/kgEffect observed on the migrating motor complex.
Migrating Motor Complex (MMC)Delayed0.5 mg/kgSuggests an influence on interdigestive motility.

Methodologies for Key Experiments

1. Assessment of Gastrointestinal Motility in a Canine Model

  • Objective: To determine the effect of this compound on gastric emptying and the migrating motor complex (MMC).

  • Model: Conscious, healthy canines fitted with gastric and intestinal strain gauge transducers.

  • Procedure:

    • Animals are fasted overnight to establish a baseline interdigestive state.

    • A baseline recording of the MMC is obtained.

    • This compound (e.g., 0.5 mg/kg) or vehicle is administered intravenously.

    • GI motility is continuously recorded to observe any changes in the MMC cycle length and propagation.

    • For gastric emptying, a test meal is provided following drug administration, and the rate of emptying is measured.

  • Data Analysis: Comparison of MMC cycle duration and gastric emptying rates between the this compound and vehicle-treated groups.

2. In-Vitro CCK1 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the CCK1 receptor.

  • Preparation: Membranes are prepared from a cell line expressing the human CCK1 receptor.

  • Procedure:

    • A radiolabeled ligand for the CCK1 receptor (e.g., [125I]CCK-8) is incubated with the prepared cell membranes.

    • Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding to the receptor.

    • The amount of bound radioactivity is measured after separating the bound and free radioligand.

  • Data Analysis: The IC50 (concentration of Dexloxigumide that inhibits 50% of the specific binding of the radioligand) is calculated to determine the binding affinity.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Motility A Inconsistent Motility Results Observed B Review Experimental Protocol A->B C Standardize Feeding Times? B->C C->B No D Control for Circadian Rhythms? C->D Yes D->B No E Assess Vehicle Effects? D->E Yes E->B No F Refined Protocol E->F Yes G Re-run Experiment F->G

Caption: Troubleshooting logic for variable GI motility results.

G cluster_1 Potential Reasons for In-Vitro vs. In-Vivo Discrepancy cluster_2 Contributing Factors Invivo Poor In-Vivo Efficacy Invitro High In-Vitro Receptor Affinity PK Unfavorable Pharmacokinetics PK->Invivo OffTarget Off-Target Effects OffTarget->Invivo Complexity Pathophysiological Complexity Complexity->Invivo

Caption: Factors in the in-vitro vs. in-vivo disconnect.

G cluster_3 Simplified CCK1 Receptor Signaling in the Gut Food Food Intake (Fat/Protein) CCK CCK Release Food->CCK CCK1R CCK1 Receptor (e.g., on Vagal Afferents) CCK->CCK1R Effect Physiological Effects (e.g., ↓ Gastric Emptying, Satiety) CCK1R->Effect Dex This compound Dex->CCK1R Antagonizes

Caption: this compound's mechanism of action on the CCK1 receptor.

Validation & Comparative

A Comparative Guide to Dexloxiglumide and Loxiglumide in CCK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of dexloxiglumide and its racemic parent compound, loxiglumide, focusing on their performance as cholecystokinin type 1 (CCK1) receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental context, and visual representations of key biological and methodological frameworks.

Introduction to Loxiglumide and this compound

Loxiglumide is a potent, specific, and competitive antagonist of the CCK1 receptor, developed as a derivative of glutaramic acid.[1] It is a racemic mixture, meaning it contains equal amounts of two stereoisomers (enantiomers).[1] Subsequent research revealed that the pharmacological activity resides almost exclusively in the (R)-isomer, which was isolated and developed as this compound.[1][2][3] this compound is, therefore, the active enantiomer of loxiglumide and is approximately twice as potent as the racemic mixture. Both compounds act by competitively blocking the CCK1 receptor, thereby inhibiting the physiological actions of cholecystokinin, a key hormone in digestive processes.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters comparing the efficacy and pharmacokinetic profiles of this compound and loxiglumide.

Table 1: Potency and Efficacy

ParameterThis compoundLoxiglumideExperimental SystemReference
Potency vs. Loxiglumide ~2x more potentBaselineVarious preclinical models
pA2 Value 6.95Not specifiedIsolated human gallbladder
In Vivo Potency (ID₅₀) 1.14 mg/kgNot specifiedInhibition of gastric emptying (rat)
Receptor Selectivity Selective for CCK1 over CCK2Selective for CCK1 over CCK2In vivo (rat)

Table 2: Pharmacokinetic Properties (Human Data for this compound)

ParameterThis compoundLoxiglumideReference
Absolute Bioavailability 48-54% (oral)Not specified
Plasma Protein Binding 94-98%Not specified
Elimination Half-life ~3 hoursNot specified
Metabolism CYP3A4/5 and CYP2C9Not specified

Signaling and Experimental Diagrams

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language script.

CCK1 Receptor Signaling Pathway

The CCK1 receptor is a G-protein-coupled receptor that can activate multiple intracellular signaling cascades upon binding with cholecystokinin. This compound and loxiglumide act by blocking this initial binding step.

CCK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates Gq Gq Protein CCK1R->Gq Activates PK_TK Protein Tyrosine Kinase (PTK) CCK1R->PK_TK PI3K Phosphoinositide 3-Kinase (PI3K) CCK1R->PI3K Antagonist This compound / Loxiglumide Antagonist->CCK1R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Response Physiological Response (e.g., Contraction, Secretion) PK_TK->Response PI3K->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->Response PKC->Response

Caption: CCK1 receptor activation and antagonism.

Experimental Workflow: Isolated Tissue Assay

The functional antagonism of these compounds is often evaluated using in vitro isolated tissue assays, such as the gallbladder contraction model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis N1 Isolate Tissue (e.g., Gallbladder) N2 Mount in Organ Bath with Physiological Buffer N1->N2 N3 Record Baseline Contractile Activity N2->N3 N4 Add CCK Agonist (CCK-8) in Cumulative Concentrations N3->N4 N5 Washout N4->N5 N6 Incubate with Antagonist (this compound or Loxiglumide) N5->N6 N7 Repeat CCK-8 Concentration-Response Curve N6->N7 N8 Measure Contractile Force N7->N8 N9 Plot Concentration-Response Curves N8->N9 N10 Calculate pA2 Value (Schild Analysis) N9->N10

Caption: Workflow for in vitro functional antagonism assay.

Experimental Protocols

Detailed methodologies are crucial for interpreting the comparative data. Below are protocols for key experiments cited in the literature.

Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity of this compound and loxiglumide to the CCK1 receptor.

  • Methodology:

    • Preparation of Tissue: Pancreatic acini are isolated from rats.

    • Radioligand: A radiolabeled form of a CCK agonist, such as [¹²⁵I]CCK-8, is used.

    • Incubation: The pancreatic acini are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled antagonist (this compound or loxiglumide).

    • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity of the filter is measured using a gamma counter to determine the amount of bound radioligand.

    • Analysis: The data are used to calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which can be converted to an affinity constant (Ki).

In Vitro Functional Assay: Isolated Gallbladder Contraction

This assay measures the functional effect of an antagonist on agonist-induced tissue response.

  • Objective: To assess the ability of this compound to competitively antagonize CCK-8-induced contractions in isolated human gallbladder muscle.

  • Methodology:

    • Tissue Preparation: Strips of human gallbladder smooth muscle are obtained and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

    • Control Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of a CCK agonist (e.g., CCK-8) to the bath and recording the contractile response.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

    • Test Curve: The CCK-8 concentration-response curve is repeated in the presence of this compound.

    • Analysis: A parallel rightward shift in the concentration-response curve, without a change in the maximum response, indicates competitive antagonism. The magnitude of this shift is used to calculate the pA₂ value, a measure of the antagonist's potency.

Clinical Relevance and Application

While both compounds are effective CCK1 antagonists, this compound has been the focus of more extensive clinical development due to its higher potency and single-isomer nature. It has been investigated primarily for functional gastrointestinal disorders.

  • This compound: Has undergone Phase II and Phase III clinical trials for the treatment of constipation-predominant Irritable Bowel Syndrome (IBS-C). Studies have shown it can accelerate gastric emptying and increase tolerance to intestinal gas. While some trials showed promising results in symptom relief for IBS-C, particularly in female patients, large-scale Phase III studies have not consistently confirmed these effects, and its path to regulatory approval remains unclear.

  • Loxiglumide: Has been studied for its potential in treating acute pancreatitis and inhibiting postprandial gallbladder contraction. However, its development for most gastrointestinal indications was discontinued in favor of its more potent enantiomer, this compound.

Conclusion

This compound is the isolated, pharmacologically active (R)-isomer of the racemic compound loxiglumide. Experimental data consistently demonstrate that this compound is a more potent CCK1 receptor antagonist, with a potency approximately double that of loxiglumide. As a single, active enantiomer, it offers a more precise pharmacological tool and a potentially improved therapeutic profile by eliminating the inactive (S)-isomer. While loxiglumide was an important developmental step, this compound represents a refined and more potent agent that has been the subject of significant clinical investigation for gastrointestinal motility disorders.

References

A Comparative Guide to CCK1 Antagonists: Dexloxiglumide vs. Devazepide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cholecystokinin-1 (CCK1) receptor antagonists: dexloxiglumide and devazepide. While both compounds are potent and selective antagonists of the CCK1 receptor, they exhibit differences in their chemical structure, potency, and pharmacokinetic profiles. This document aims to provide a comprehensive overview of their characteristics, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to CCK1 Receptor Antagonists

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.[1] These effects are primarily mediated through the CCK1 receptor, a G-protein coupled receptor. Consequently, CCK1 receptor antagonists have been investigated for their therapeutic potential in a range of gastrointestinal disorders, such as irritable bowel syndrome (IBS), functional dyspepsia, and pancreatitis.[1][2]

This compound, the (R)-isomer of loxiglumide, and devazepide (formerly known as MK-329 or L-364,718) are two of the most well-characterized selective CCK1 receptor antagonists.[2] this compound has been evaluated in clinical trials for the treatment of constipation-predominant IBS.[1] Devazepide, a benzodiazepine derivative, is a highly potent and widely used tool in preclinical research to investigate the physiological roles of CCK.

Comparative Analysis

Chemical Structure and Selectivity

This compound is a derivative of glutaramic acid, while devazepide is a non-peptide benzodiazepine. Both compounds are highly selective for the CCK1 receptor over the CCK2 receptor.

In Vitro Potency

Direct comparative studies of the binding affinities of this compound and devazepide are limited. The available data from different studies are presented below. It is important to note that variations in experimental conditions (e.g., radioligand used, tissue source) can influence the determined values, making a direct comparison challenging.

Table 1: In Vitro Potency of this compound and Devazepide at the CCK1 Receptor

CompoundParameterValueSpecies/TissueReference
This compound pA26.95Human GallbladderNot explicitly cited
Devazepide pKB9.54Guinea Pig Stomach

Note: pA2 and pKB are measures of antagonist potency. Higher values indicate greater potency. The data presented are from separate studies and should not be directly compared.

In Vivo Efficacy

Both this compound and devazepide have demonstrated efficacy in animal models by antagonizing the effects of CCK.

Table 2: In Vivo Efficacy of this compound and Devazepide

CompoundModel/EffectDoseSpeciesReference
This compound Inhibition of CCK-8-induced delay of gastric emptyingID50: 1.14 mg/kg (i.v.)Rat
Devazepide Reversal of lipid-induced delay in gastrointestinal transit4 mg/kg (oral)Rat

Note: The experimental models and endpoints in these studies differ, precluding a direct comparison of potency.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound have been studied in humans, while data for devazepide is primarily from preclinical studies.

Table 3: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference
Oral Bioavailability 48%
Time to Peak Plasma Concentration (Tmax) 0.9 - 1.6 hours
Plasma Protein Binding 94-98%
Elimination Half-life (t1/2) 2.6 - 3.3 hours
Metabolism Primarily by CYP3A4/5 and CYP2C9
Excretion Mainly in feces (74%)

Table 4: Pharmacokinetic Information for Devazepide (Preclinical Data)

ParameterObservationSpeciesReference
Route of Administration Orally activeRat

Note: The pharmacokinetic data for this compound is from human studies, while the information for devazepide is from preclinical animal models. A direct comparison is not appropriate.

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor by CCK initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

CCK1_Signaling_Pathway cluster_membrane Cell Membrane CCK1R CCK1 Receptor Gq11 Gq/11 CCK1R->Gq11 Activates CCK CCK CCK->CCK1R Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Enzyme Secretion, Muscle Contraction) PKC->Response Leads to Radioligand_Binding_Workflow A Prepare membrane fractions expressing CCK1 receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Measure radioactivity of bound radioligand C->D E Data analysis: Determine IC50 and Ki values D->E

References

A Head-to-Head Comparison: Dexloxiglumide and 5-HT4 Agonists in Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Prokinetic Agents

In the landscape of therapeutic agents for gastrointestinal (GI) motility disorders, particularly those characterized by constipation, both Dexloxiglumide and selective serotonin 4 (5-HT4) receptor agonists have emerged as compounds of significant interest. While operating through distinct mechanisms of action, both drug classes aim to improve gut transit and alleviate associated symptoms. This guide provides a comprehensive comparison of this compound and 5-HT4 agonists, drawing upon available clinical trial data, experimental protocols, and an examination of their underlying signaling pathways.

At a Glance: Key Efficacy Data

Due to a lack of direct head-to-head clinical trials, a comparative analysis of this compound and 5-HT4 agonists relies on an indirect comparison of their performance in separate placebo-controlled studies. It is crucial to note that the primary endpoints in these studies have often differed, with trials for 5-HT4 agonists frequently focusing on the frequency of bowel movements, while studies on this compound have also assessed effects on gastric emptying and overall symptom relief in Irritable Bowel Syndrome with Constipation (IBS-C).

Table 1: Efficacy of this compound in Constipation-Predominant IBS (IBS-C)
EndpointThis compound (200 mg t.i.d.)Placebop-valueStudy PopulationDurationSource(s)
Gastric Emptying t½ (minutes)Accelerated-0.00436 female patients with C-IBS7 days[1]
Ascending Colon Emptying t½ (hours)Slower-<0.0136 female patients with C-IBS7 days[1]
Overall Colonic TransitNo significant effect-NS36 female patients with C-IBS7 days[1]
Symptom Relief (Pain, Bloating, Stool Consistency)Superior to placebo--405 patients with constipation-dominant IBS (female subgroup analysis)-[2]
Table 2: Efficacy of 5-HT4 Agonists in Chronic Constipation
Drug (Dosage)EndpointTreatment GroupPlacebo Groupp-valueStudy PopulationDurationSource(s)
Prucalopride (2 mg once daily)% of patients with ≥3 SCBMs/week19.5% - 31%9.6% - 12%<0.001Patients with severe chronic constipation12 weeks[3]
Velusetrag (15 mg, 30 mg, 50 mg once daily)Mean increase in SBMs/week from baseline3.6, 3.3, 3.51.4<0.0001Patients with chronic idiopathic constipation4 weeks

SCBMs: Spontaneous Complete Bowel Movements; SBMs: Spontaneous Bowel Movements

Deep Dive: Mechanisms of Action and Signaling Pathways

The divergent therapeutic effects of this compound and 5-HT4 agonists stem from their distinct molecular targets and downstream signaling cascades.

This compound: A Cholecystokinin-1 (CCK-1) Receptor Antagonist

This compound functions by selectively blocking the cholecystokinin-1 (CCK-1) receptor. Cholecystokinin is a peptide hormone that, upon binding to the CCK-1 receptor, induces various GI responses, including delayed gastric emptying and inhibition of colonic transit. By antagonizing this receptor, this compound is thought to normalize bowel function and reduce visceral hypersensitivity. The CCK-1 receptor is a Gq/11 protein-coupled receptor. Its activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCK1R CCK-1 Receptor CCK->CCK1R This compound This compound This compound->CCK1R Antagonizes Gq Gq/11 CCK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response

CCK-1 Receptor Signaling Pathway
5-HT4 Agonists: Stimulating Serotonin Receptor 4

5-HT4 agonists, such as prucalopride and velusetrag, are highly selective for the 5-HT4 receptor. Activation of this receptor, which is widely expressed in the gastrointestinal tract, stimulates colonic motility and transit. The primary signaling pathway for the 5-HT4 receptor is through its coupling to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src tyrosine kinase.

FiveHT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT4_Agonist 5-HT4 Agonist FiveHT4R 5-HT4 Receptor FiveHT4_Agonist->FiveHT4R Gs Gs FiveHT4R->Gs G-protein dependent Src Src FiveHT4R->Src G-protein independent AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Response Cellular Response (e.g., increased motility) Src->Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Response Scintigraphy_Workflow start Patient Ingests Radiolabeled Meal imaging Serial Abdominal Imaging (e.g., 4, 24, 48, 72 hours) start->imaging roi Define Colonic Regions of Interest imaging->roi gc Calculate Geometric Center of Radioactivity roi->gc analysis Quantitative Assessment of Colonic Transit gc->analysis

References

Dexloxiglumide: A Potent and Selective Antagonist of the CCKA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its target receptor is paramount. This guide provides a detailed comparison of dexloxiglumide's binding affinity and functional antagonism at cholecystokinin A (CCKA) versus cholecystokinin B (CCKB) receptors, supported by experimental data and methodologies.

This compound, the R-isomer of loxiglumide, has demonstrated significant selectivity for the cholecystokinin A (CCKA) receptor, also known as the CCK1 receptor, over the cholecystokinin B (CCKB) or CCK2 receptor.[1][2] This selectivity is crucial for its therapeutic potential in gastrointestinal disorders, as it allows for targeted modulation of CCK-mediated physiological processes.[3][4][5]

Comparative Binding Affinity of CCK Receptor Antagonists

The selectivity of this compound and other notable CCK receptor antagonists is quantified through radioligand binding assays, which measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity.

As the active enantiomer, this compound is approximately twice as potent as the racemic mixture, loxiglumide. The following table summarizes the binding affinities (IC50 values) of loxiglumide and two other well-characterized antagonists, devazepide (a CCKA selective antagonist) and L-365,260 (a CCKB selective antagonist), at both CCKA and CCKB receptors.

CompoundReceptor SubtypeTissue SourceIC50 (nM)Selectivity (CCKB IC50 / CCKA IC50)
Loxiglumide CCKARat Pancreas195~63-79 fold for CCKA
CCKABovine Gallbladder77.1
CCKBGuinea Pig Cerebral Cortex12363
CCKBGuinea Pig Parietal Cells15455
Devazepide CCKARat Pancreas0.081~3025 fold for CCKA
CCKBGuinea Pig Brain245
L-365,260 CCKA-280~140 fold for CCKB
CCKB-2

Data for Loxiglumide from Setiamidjaja et al., 1997. Data for Devazepide from MedChemExpress. Data for L-365,260 from Tocris Bioscience.

Functional Antagonism: Evidence from In Vitro and In Vivo Studies

Beyond binding affinity, functional assays are essential to confirm that the compound antagonizes the receptor's biological activity.

In Vitro Functional Assays:

In studies using isolated rat pancreatic segments, this compound competitively antagonized CCK-8-stimulated amylase release. The antagonist caused a parallel rightward shift in the CCK-8 concentration-response curve without reducing the maximum response. A Schild plot analysis yielded a pA2 value of 6.41 ± 0.38, with a slope not significantly different from unity, confirming competitive antagonism at the CCKA receptor.

In Vivo Functional Assays:

Animal studies further corroborate the selective CCKA antagonism of this compound. In rats, intravenously administered this compound dose-dependently inhibited the delay in gastric emptying induced by CCK-8 (a CCKA-mediated effect), with an ID50 of 1.14 mg/kg. Conversely, even at doses that almost completely blocked this CCKA-mediated effect, this compound had no effect on pentagastrin-induced gastric acid hypersecretion, a process mediated by CCKB receptors.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells Expressing Receptor homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspend in Assay Buffer centrifuge->resuspend membranes Receptor Membranes resuspend->membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Unlabeled Antagonist (e.g., this compound) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting raw_counts Radioactivity Counts counting->raw_counts inhibition_curve Generate Inhibition Curve raw_counts->inhibition_curve ic50 Calculate IC50 inhibition_curve->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing CCKA or CCKB receptors are homogenized and subjected to centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a concentration-response curve, from which the IC50 value is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency and nature of an antagonist by measuring its effect on the dose-response curve of an agonist.

G cluster_prep Tissue/Cell Preparation cluster_assay Functional Assay cluster_analysis Schild Analysis tissue_prep Isolate Tissue/Cells (e.g., Pancreatic Acini) antagonist_incubation Incubate with Fixed Concentrations of Antagonist (this compound) tissue_prep->antagonist_incubation agonist_curve Generate Agonist (CCK-8) Dose-Response Curve measure_response Measure Biological Response (e.g., Amylase Release) agonist_curve->measure_response agonist_curve_antagonist Generate Agonist Dose-Response Curves in Presence of Antagonist antagonist_incubation->agonist_curve_antagonist agonist_curve_antagonist->measure_response dose_ratios Calculate Dose Ratios measure_response->dose_ratios schild_plot Construct Schild Plot (log(DR-1) vs. log[Antagonist]) dose_ratios->schild_plot pa2 Determine pA2 and Slope schild_plot->pa2

Caption: Workflow for a functional antagonism assay and Schild analysis.

Methodology:

  • Tissue Preparation: A biologically responsive tissue or cell preparation (e.g., isolated pancreatic acini) is prepared.

  • Agonist Dose-Response: A cumulative concentration-response curve for an agonist (e.g., CCK-8) is generated to determine its potency (EC50) and maximal effect.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibrium to be reached.

  • Shifted Agonist Dose-Response: In the continued presence of the antagonist, a second agonist concentration-response curve is generated. This is repeated for several antagonist concentrations.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the regression line.

Signaling Pathways of CCKA and CCKB Receptors

Both CCKA and CCKB receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then initiate a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).

G cluster_receptor cluster_gprotein cluster_effector cluster_second_messengers cluster_downstream CCK CCK Receptor CCKA / CCKB Receptor CCK->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway for CCKA and CCKB receptors.

References

A Comparative Review of Dexloxiglumide Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of Dexloxiglumide, a selective cholecystokinin type 1 (CCK1) receptor antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in different animal models is crucial for predicting its behavior in humans and for the design of effective clinical trials. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the relevant signaling pathway.

Quantitative Pharmacokinetic Data

Pharmacokinetic ParameterHumanDogRatMonkey
Oral Bioavailability (%) 48[1][2][3]~33[4]Data not availableData not available
Plasma Protein Binding (%) 94-98[1]89Data not availableData not available
Volume of Distribution (Vd) Moderate to Low0.27 - 0.34 L/kgData not availableData not available
Clearance (CL) Moderate27.0 - 30.7 mL/min/kgData not availableData not available
Elimination Half-life (t½) (h) 2.6 - 3.3ShortData not availableData not available
Primary Route of Excretion Feces (74% of dose)Feces (77-89% of dose)Data not availableData not available

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standardized methodologies. While specific, detailed protocols for every study are not publicly available, the following outlines the general experimental approaches used.

Human Pharmacokinetic Studies
  • Study Design: Single and repeat oral escalating dose studies were conducted in healthy male volunteers. A randomized, double-blind, double-dummy complete crossover design was typically employed.

  • Administration: this compound was administered orally as tablets in doses ranging from 100 mg to 400 mg. Intravenous administration of 14C-labeled this compound has also been used to determine absolute bioavailability.

  • Sample Collection: Plasma and urine samples were collected at various time points before and up to 72 hours after drug administration.

  • Analytical Method: this compound concentrations in plasma and urine were determined using validated high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) detection. Pharmacokinetic parameters were calculated using standard noncompartmental methods.

Canine Pharmacokinetic Studies
  • Study Design: Studies in dogs involved both single oral and intravenous administration of 14C-labeled this compound.

  • Administration: For intravenous administration, the drug was infused, while oral doses were administered to fasted animals.

  • Sample Collection: Blood, urine, and feces were collected over a period of 7 days to determine the routes and extent of excretion.

  • Analytical Method: The total radioactivity (14C) was measured in the collected samples. Unchanged this compound and its metabolites in plasma, urine, and bile were analyzed using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS).

Rodent and Primate Studies

Detailed pharmacokinetic studies for this compound in rats and monkeys are not extensively reported in the available literature. However, general methodologies for pharmacokinetic studies in these species are well-established.

  • Rat Studies: Typically involve oral gavage or intravenous administration. Blood samples are often collected serially from the tail vein.

  • Monkey Studies: Pharmacokinetic studies in non-human primates, such as cynomolgus monkeys, are critical for preclinical evaluation. However, it is important to note that oral bioavailability in monkeys can sometimes be lower than in humans due to higher first-pass metabolism.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by acting as a selective antagonist of the cholecystokinin type 1 (CCK1) receptor. The binding of the natural ligand, cholecystokinin (CCK), to the CCK1 receptor, a G-protein coupled receptor, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. By blocking this receptor, this compound inhibits these downstream signaling events.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq11 Gq/11 Protein CCK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response CCK CCK CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Binds & Blocks

Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for a Typical Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a preclinical pharmacokinetic study following oral administration of a compound like this compound.

PK_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Formulation Dose Formulation (e.g., Suspension, Solution) Oral_Dosing Oral Administration (e.g., Gavage) Dose_Formulation->Oral_Dosing Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein, Jugular Vein) Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-UV/MS Analysis Sample_Extraction->HPLC_Analysis Concentration_Time_Profile Concentration-Time Profile HPLC_Analysis->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation (Non-compartmental analysis) Concentration_Time_Profile->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

References

Comparative Analysis of Dexloxiglumide's Effect in Male vs. Female Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a selective antagonist of the cholecystokinin 1 (CCK1) receptor that has been investigated for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C). This guide provides a comparative analysis of the available data on the effects of this compound in male versus female subjects, focusing on pharmacokinetics, efficacy, and safety. While direct comparative studies are limited, this analysis synthesizes findings from various clinical trials and preclinical data to offer insights into potential sex-related differences in the drug's profile.

Mechanism of Action: CCK1 Receptor Antagonism

This compound exerts its effects by blocking the CCK1 receptor. Cholecystokinin (CCK) is a gut hormone that plays a crucial role in regulating gastrointestinal motility, gallbladder contraction, and visceral sensitivity. By antagonizing the CCK1 receptor, this compound aims to normalize gut transit and reduce pain and discomfort associated with conditions like IBS-C.

Below is a diagram illustrating the signaling pathway of the CCK1 receptor and the point of intervention for this compound.

CCK1_Signaling_Pathway cluster_cell Target Cell cluster_downstream Downstream Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds to Gq Gq CCK1R->Gq Activates This compound This compound This compound->CCK1R Blocks PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., GI motility, sensation) Ca_PKC->Response

CCK1 Receptor Signaling Pathway

Pharmacokinetics: A Lack of Significant Sex-Based Differences in Humans

Studies on the pharmacokinetics of this compound in humans have generally concluded that there are no clinically significant differences between male and female subjects.[1] The drug is rapidly absorbed after oral administration.

However, a preclinical study in rats did show a difference in the elimination of this compound, with females eliminating the drug more slowly than males (half-lives of approximately 4.9 and 2.1 hours, respectively).[2] It is important to note that these preclinical findings have not been consistently observed in human trials.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects Following a Single Oral 200 mg Dose

ParameterMean Value (± SD)
Cmax (µg/mL) 2.2
Tmax (h) ~1.5
Systemic Availability (%) 48
Plasma Protein Binding (%) 96.6 - 99.2
Data extracted from a study in four healthy male subjects.[3]

Efficacy: Potential for a Stronger Response in Females with IBS-C

The most notable difference between male and female subjects appears in the clinical efficacy data for IBS-C. A Phase II clinical trial involving 405 patients with various types of IBS showed that female patients with constipation-predominant IBS experienced a statistically significant improvement in symptoms with this compound (200 mg t.i.d.) compared to placebo.[4] However, this promising result was not consistently replicated in larger Phase III trials that also predominantly enrolled women.[2]

Table 2: Efficacy of this compound in a Phase II Trial for Irritable Bowel Syndrome

Patient SubgroupTreatment GroupResponder Rate (%)p-value vs. Placebo
Female Patients with IBS-C This compound (200 mg t.i.d.)40<0.05
Placebo22-
Data from a 12-week, placebo-controlled Phase II clinical trial.

The reasons for the discrepancy between the Phase II and Phase III trial results are not fully understood but may be related to various factors, including placebo response rates and patient population heterogeneity. The development of this compound for IBS in the United States was discontinued following the Phase III trial outcomes.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. Available data do not suggest any significant differences in the safety and tolerability profile of this compound between male and female subjects.

Experimental Protocols

Representative Clinical Trial Design for Efficacy and Safety Assessment in IBS-C

The following outlines a typical experimental workflow for a clinical trial evaluating this compound in patients with IBS-C, based on common practices and published study designs.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_assessment Assessment Screening Patient Screening (Rome III/IV Criteria for IBS-C) Baseline Baseline Symptom Assessment (2-week diary) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (e.g., 200 mg t.i.d.) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Weekly Weekly Symptom Diaries (Pain, Bloating, Stool Frequency/Consistency) GroupA->Weekly GroupB->Weekly Monthly Monthly Global Assessment of Symptom Relief Weekly->Monthly Safety Adverse Event Monitoring Monthly->Safety Endpoint Primary & Secondary Endpoint Analysis Safety->Endpoint

References

A Comparative Analysis of Dexloxiglumide and Lubiprostone for the Treatment of Constipation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Dexloxiglumide and lubiprostone, two pharmacological agents with distinct mechanisms of action that have been investigated for the management of constipation-related disorders. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, clinical efficacy, and safety profiles. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Lubiprostone is a well-established and approved treatment for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in certain populations. Its efficacy in increasing spontaneous bowel movements and improving constipation symptoms is supported by robust data from numerous Phase III clinical trials. This compound, a selective cholecystokinin-1 (CCK1) receptor antagonist, was investigated as a potential treatment for IBS-C. However, its development for this indication was halted in the United States after Phase III clinical trials failed to demonstrate a statistically significant improvement over placebo. While some promising results were observed in earlier phase studies, the pivotal trials did not meet their primary endpoints. Consequently, a direct comparison of the clinical efficacy of these two agents is limited by the disparate outcomes of their respective clinical development programs.

Mechanism of Action

The fundamental difference between this compound and lubiprostone lies in their molecular targets and signaling pathways.

This compound: This agent acts as a selective antagonist of the cholecystokinin-1 (CCK1) receptor. Cholecystokinin is a peptide hormone that plays a role in various digestive processes, including the regulation of gallbladder contraction, gastric emptying, and intestinal motility.[1][2] By blocking the CCK1 receptor, this compound was hypothesized to modulate gastrointestinal motility and reduce visceral hypersensitivity, thereby alleviating symptoms of IBS-C.[1][3]

Lubiprostone: In contrast, lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1.[4] It functions as a chloride channel activator, specifically targeting the ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, which in turn increases the liquidity of the stool and facilitates its passage.

Signaling Pathway Diagrams

Dexloxiglumide_Mechanism cluster_0 Physiological State cluster_1 Pharmacological Intervention CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds to GI_Motility Modulation of GI Motility (e.g., delayed gastric emptying) CCK1R->GI_Motility Activates This compound This compound Blocked_CCK1R Blocked CCK1 Receptor This compound->Blocked_CCK1R Antagonizes Altered_Motility Altered GI Motility (e.g., accelerated gastric emptying) Blocked_CCK1R->Altered_Motility Leads to

Figure 1: this compound's antagonistic action on the CCK1 receptor.

Lubiprostone_Mechanism cluster_0 Intestinal Epithelial Cell Lubiprostone Lubiprostone ClC2 ClC-2 Channel (Apical Membrane) Lubiprostone->ClC2 Activates Chloride Chloride Ion (Cl-) Efflux ClC2->Chloride Sodium Sodium (Na+) Paracellular Efflux Chloride->Sodium Water Water (H2O) Osmotic Influx Sodium->Water Lumen Intestinal Lumen Water->Lumen

Figure 2: Lubiprostone's activation of ClC-2 channels and subsequent fluid secretion.

Clinical Efficacy

A direct head-to-head comparison of this compound and lubiprostone in a clinical trial setting is not available. Therefore, their efficacy is evaluated based on their respective placebo-controlled clinical trial data.

This compound

This compound showed some positive outcomes in a Phase II clinical trial for constipation-predominant IBS (IBS-C), where a 200 mg three-times-daily dose was found to be superior to placebo in providing symptom relief in female patients. However, two subsequent large-scale Phase III trials in the United States, involving over 1,400 women with IBS-C, did not confirm these findings. Although a numerical trend favored this compound, the difference compared to placebo was not statistically significant for the primary endpoint, which was the Subject's Global Assessment of symptoms. As a result, Forest Laboratories discontinued the development of this compound for IBS-C in the US. While research continued in Europe with a different trial design, the available data is insufficient to establish its efficacy for constipation. One study showed that this compound accelerated gastric emptying but did not significantly affect overall colonic transit time in patients with IBS-C.

This compound Efficacy Data (IBS-C)
Endpoint Result
Phase II Symptom Relief vs. Placebo (Female Patients)Superior to placebo
Phase III Subject's Global Assessment vs. PlaceboNot statistically significant
Effect on Gastric EmptyingAccelerated
Effect on Overall Colonic TransitNo significant effect
Lubiprostone

Lubiprostone has demonstrated significant efficacy in multiple Phase III, randomized, double-blind, placebo-controlled trials for chronic idiopathic constipation (CIC), IBS-C, and opioid-induced constipation (OIC).

For CIC, studies have consistently shown that lubiprostone (24 mcg twice daily) significantly increases the number of spontaneous bowel movements (SBMs) per week compared to placebo. For instance, one study reported an increase to 5.89 SBMs per week from a baseline of 1.30, which was significantly greater than the placebo group (p < 0.0001).

In patients with IBS-C, a combined analysis of two Phase III trials showed that a significantly higher percentage of patients treated with lubiprostone (8 mcg twice daily) were overall responders based on patient-rated assessments of symptoms compared to placebo (17.9% vs. 10.1%, P=0.001).

For OIC, a Phase III trial demonstrated that lubiprostone (24 mcg twice daily) resulted in a significantly higher SBM response rate compared to placebo (27.1% vs. 18.9%, P=0.030).

Lubiprostone Efficacy Data (Placebo-Controlled Phase III Trials)
Indication Endpoint Result
Chronic Idiopathic Constipation (CIC)
Increase in SBMs/week (24 mcg BID)5.89 vs. 3.99 for placebo (p < 0.0001)
SBM within 24 hours (24 mcg BID)60.0% vs. 41.5% for placebo (p = 0.009)
Irritable Bowel Syndrome with Constipation (IBS-C)
Overall Responder Rate (8 mcg BID)17.9% vs. 10.1% for placebo (p = 0.001)
Opioid-Induced Constipation (OIC)
Overall SBM Response Rate (24 mcg BID)27.1% vs. 18.9% for placebo (p = 0.030)
Median Time to First SBM (24 mcg BID)23.5 hours vs. 37.7 hours for placebo (p = 0.004)

Experimental Protocols

The clinical trials for both this compound and lubiprostone generally followed a randomized, double-blind, placebo-controlled design, which is the gold standard for assessing the efficacy and safety of new interventions.

This compound Phase III Trial Protocol (IBS-C)
  • Study Design: Two placebo-controlled, Phase III clinical studies.

  • Participants: Over 1,400 women with constipation-predominant Irritable Bowel Syndrome (IBS-C).

  • Intervention: this compound versus placebo.

  • Duration: 12 weeks of treatment.

  • Primary Endpoint: The Subject Global Assessment (SGA), which measures a patient's overall evaluation of abdominal discomfort, pain, and altered bowel habits.

Lubiprostone Phase III Trial Protocol (Representative for CIC)
  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Participants: Adults meeting the Rome II or III criteria for chronic idiopathic constipation.

  • Intervention: Lubiprostone (e.g., 24 mcg twice daily) or placebo.

  • Duration: Typically 4 to 12 weeks.

  • Primary Endpoint: Change from baseline in the number of spontaneous bowel movements (SBMs) at week 1.

  • Secondary Endpoints: Stool consistency (using the Bristol Stool Form Scale), straining, abdominal bloating, and constipation severity, often recorded in daily electronic diaries.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Data Collection & Analysis Screening Screening of Patients (e.g., Rome III Criteria for CIC/IBS-C) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (SBMs, Symptom Scores) Informed_Consent->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization Treatment_Group Active Drug (this compound or Lubiprostone) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Data_Collection Data Collection (e.g., Daily Diaries, Weekly Assessments) Treatment_Group->Data_Collection Placebo_Group->Data_Collection Endpoint_Analysis Analysis of Primary & Secondary Endpoints Data_Collection->Endpoint_Analysis Safety_Monitoring Adverse Event Monitoring Data_Collection->Safety_Monitoring

Figure 3: Generalized workflow for the pivotal clinical trials of this compound and lubiprostone.

Safety and Tolerability

This compound
Lubiprostone

The safety profile of lubiprostone has been well-characterized in numerous clinical trials. The most common treatment-related adverse events are gastrointestinal in nature.

Lubiprostone Adverse Events (Placebo-Controlled Trials)
Adverse Event Lubiprostone Incidence (%) Placebo Incidence (%)
Nausea9.9 - 21.04.7 - 5.2
Diarrhea7.0 - 11.33.8
Abdominal Pain5.0 - 7.10
Abdominal Distension5.8Not specified
Headache6.9Not specified

Nausea is the most frequently reported side effect and is generally mild to moderate in severity. Taking lubiprostone with food can help mitigate this symptom. The incidence of serious adverse events has been low and comparable to placebo in clinical trials.

Conclusion

In comparing this compound and lubiprostone for the treatment of constipation, a clear distinction emerges from their clinical development pathways and the robustness of their supporting data. Lubiprostone is an established therapeutic option with a well-defined mechanism of action and a significant body of evidence from Phase III clinical trials demonstrating its efficacy and a manageable safety profile for CIC, IBS-C, and OIC.

This compound, with its distinct mechanism of targeting the CCK1 receptor, represented a novel approach to managing IBS-C. However, despite promising early-phase results, it failed to demonstrate statistically significant efficacy in large-scale Phase III trials, leading to the cessation of its development in the United States for this indication. While it appeared to be well-tolerated, the lack of proven efficacy limits its clinical utility for constipation-related disorders.

For researchers and drug development professionals, the contrasting stories of lubiprostone and this compound underscore the complexities of translating a plausible mechanism of action into clinical efficacy. While both targeted different aspects of gastrointestinal physiology to address constipation, only lubiprostone successfully navigated the rigorous path to regulatory approval and clinical use.

References

Benchmarking Dexloxiglumide Against Emerging Therapies for Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Functional Dyspepsia (FD) is a prevalent and complex gastroduodenal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain, in the absence of organic disease. Its multifactorial pathophysiology, involving altered gastric motility, visceral hypersensitivity, and gut-brain axis dysregulation, presents a significant challenge for therapeutic development. This guide provides an objective comparison of Dexloxiglumide, a selective cholecystokinin-1 (CCK1) receptor antagonist, with key emerging therapies, including the acetylcholinesterase inhibitor Acotiamide and selective 5-hydroxytryptamine-4 (5-HT4) receptor agonists. The comparison is supported by available clinical trial data and detailed experimental methodologies to inform future research and development.

Therapeutic Agents and Mechanisms of Action

The therapies discussed target distinct pathophysiological pathways implicated in Functional Dyspepsia.

  • This compound (CCK1 Receptor Antagonist): Cholecystokinin (CCK) is a gut hormone released post-prandially that regulates gastric emptying, induces satiety, and can mediate visceral sensitivity.[1][2] In FD, hypersensitivity to CCK may contribute to symptoms.[3] this compound is a potent and selective CCK1 receptor antagonist that blocks the action of CCK.[1][4] This mechanism is intended to accelerate gastric emptying, reduce CCK-mediated visceral hypersensitivity, and thereby alleviate symptoms of postprandial distress.

  • Acotiamide (Acetylcholinesterase Inhibitor): Acotiamide is a first-in-class prokinetic agent approved for FD in Japan. Its primary mechanism involves the inhibition of acetylcholinesterase (AChE) and antagonism of presynaptic muscarinic (M1 and M2) receptors in the enteric nervous system. This dual action enhances the availability of acetylcholine (ACh) at the neuromuscular junction, which in turn improves gastric motility and gastric accommodation, key factors in reducing postprandial distress symptoms.

  • 5-HT4 Receptor Agonists (Prucalopride, Velusetrag): Serotonin (5-HT) is a critical neurotransmitter in the gut, and the 5-HT4 receptor is pivotal in regulating gastrointestinal motility. Selective 5-HT4 receptor agonists like Prucalopride and Velusetrag stimulate the peristaltic reflex by promoting the release of acetylcholine from enteric neurons. This action enhances gastric emptying and intestinal transit, making these agents promising for motility-related FD symptoms. Their high selectivity for the 5-HT4 receptor is designed to avoid the cardiovascular side effects associated with older, less selective agents.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the core signaling pathways for each therapeutic class and a typical experimental workflow for an FD clinical trial.

CCK1_Signaling_Pathway cluster_pre Duodenal I-cell cluster_post Vagal Afferent / Smooth Muscle Cell Nutrients Nutrients I_cell I-cell Nutrients->I_cell Stimulates CCK CCK Release I_cell->CCK CCK1_Receptor CCK1 Receptor Gq_PLC Gq -> PLC -> IP3/DAG CCK1_Receptor->Gq_PLC Ca_Increase ↑ Intracellular Ca²⁺ Gq_PLC->Ca_Increase Cellular_Response Delayed Gastric Emptying, Satiety, Hypersensitivity Ca_Increase->Cellular_Response CCK->CCK1_Receptor Binds This compound This compound This compound->CCK1_Receptor Blocks

Caption: this compound blocks the CCK1 receptor signaling pathway.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Smooth Muscle Cell Cholinergic_Neuron Cholinergic Neuron M1M2_Receptor Muscarinic M1/M2 (Autoreceptor) Cholinergic_Neuron->M1M2_Receptor Negative Feedback ACh Acetylcholine (ACh) Cholinergic_Neuron->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Contraction Gastric Contraction & Accommodation M3_Receptor->Contraction Acotiamide Acotiamide Acotiamide->M1M2_Receptor Inhibits Acotiamide->AChE Inhibits

Caption: Acotiamide enhances cholinergic signaling via AChE inhibition.

Serotonergic_Signaling_Pathway cluster_pre Enteric Neuron cluster_synapse Neuromuscular Junction cluster_post Smooth Muscle Cell Enteric_Neuron Cholinergic Enteric Neuron ACh Acetylcholine (ACh) Enteric_Neuron->ACh Release HT4_Receptor 5-HT4 Receptor Gs_AC Gs -> Adenylyl Cyclase HT4_Receptor->Gs_AC Facilitates ACh Release cAMP ↑ cAMP Gs_AC->cAMP Facilitates ACh Release cAMP->Enteric_Neuron Facilitates ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Contraction Increased Motility & Gastric Emptying Muscarinic_Receptor->Contraction HT4_Agonist Prucalopride / Velusetrag HT4_Agonist->HT4_Receptor Activates

Caption: 5-HT4 agonists stimulate acetylcholine release to improve motility.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Rome IV Criteria for FD) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Symptom Diaries, QoL, GE) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: Investigational Drug Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Treatment_Period Treatment Period (e.g., 4-12 weeks) Arm_A->Treatment_Period Endpoint End-of-Treatment Assessment Treatment_Period->Endpoint Follow_Up Post-Treatment Follow-Up Endpoint->Follow_Up Analysis Data Analysis (Efficacy & Safety) Follow_Up->Analysis

Caption: Generalized workflow for a randomized, placebo-controlled FD trial.

Comparative Efficacy Data

The following table summarizes key efficacy outcomes from placebo-controlled clinical trials. Direct head-to-head comparisons are not available; therefore, data should be interpreted within the context of each individual study.

Drug (Mechanism) Trial Identifier Primary Efficacy Endpoint(s) Result (Drug vs. Placebo) Number Needed to Treat (NNT)
This compound (CCK1 Antagonist)NCT00303264Change in upper GI pain/discomfort and non-pain symptoms.Results not publicly available. Preclinical/IBS studies show accelerated gastric emptying.N/A
Acotiamide (AChE Inhibitor)NCT007613581. Global Assessment of Overall Treatment Efficacy (OTE). 2. Elimination rate of 3 meal-related symptoms.1. 52.2% vs. 34.8% responders (p<0.001). 2. 15.3% vs. 9.0% elimination rate (p=0.004).6 (for OTE) 16 (for symptom elimination)
Velusetrag (5-HT4 Agonist)NCT02267525 (Gastroparesis)Change in Gastroparesis Cardinal Symptom Index (GCSI) composite score at Week 4.-1.5 (5mg dose) vs. -1.1 (p=0.0327, nominal). Higher doses not superior on symptoms.N/A
Prucalopride (5-HT4 Agonist)Pivotal Trials (Chronic Constipation)% of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week.19.5-31% (2mg dose) vs. 9.6-12%. (Note: Data from constipation trials, not FD).N/A for FD

Comparative Safety and Tolerability

This table outlines the most frequently reported adverse events (AEs) associated with each therapy class.

Drug (Mechanism) Commonly Reported Adverse Events (> Placebo) Serious Adverse Events / Key Concerns
This compound (CCK1 Antagonist)Data from FD trials are not available. In IBS trials, the safety profile was generally comparable to placebo.U.S. trials were discontinued; reasons not specified.
Acotiamide (AChE Inhibitor)Incidence of AEs was similar to placebo in a 4-week trial. Long-term studies reported mild AEs, including increased ALT in one patient.No significant cardiovascular effects or other major safety concerns reported in long-term studies.
Velusetrag (5-HT4 Agonist)Diarrhea, nausea, vomiting (dose-dependent).Generally well-tolerated. No significant cardiac AEs reported in Phase 2 studies. High selectivity aims to avoid cardiac issues of older 5-HT4 agonists.
Prucalopride (5-HT4 Agonist)Headache, abdominal pain/cramps, nausea, diarrhea (often transient, occurring early in treatment).Highly selective for the 5-HT4 receptor, with a favorable cardiac safety profile compared to older agents. Worsened mood reported in a small subset of pediatric patients with pre-existing mood disorders.

Key Experimental Protocols

The methodologies below are derived from key clinical trials and represent standard practices in FD research.

Acotiamide Phase III Efficacy Trial (NCT00761358)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial.

  • Patient Population: Patients diagnosed with Functional Dyspepsia according to Rome III criteria, specifically with meal-related symptoms (postprandial distress syndrome - PDS).

  • Intervention:

    • Acotiamide 100 mg, taken orally three times a day before meals.

    • Matching placebo, taken on the same schedule.

  • Treatment Duration: 4 weeks, with a 4-week post-treatment follow-up period.

  • Primary Efficacy Endpoints:

    • Global Assessment of Overall Treatment Efficacy (OTE): A patient-rated assessment of symptom improvement. Responders were defined as those rating their symptoms as "improved" or "extremely improved".

    • Symptom Elimination Rate: The proportion of patients with complete resolution of all three cardinal PDS symptoms (postprandial fullness, upper abdominal bloating, and early satiation), based on daily diary entries.

  • Secondary Endpoints: Individual symptom scores and quality of life assessed using the SF-NDI questionnaire.

Velusetrag Phase IIb Gastroparesis Trial (NCT02267525)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2b study.

  • Patient Population: Subjects with a diagnosis of diabetic or idiopathic gastroparesis, confirmed by delayed gastric emptying.

  • Intervention:

    • Velusetrag 5 mg, 15 mg, or 30 mg, administered orally once daily.

    • Matching placebo.

  • Treatment Duration: 12 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at Week 4.

  • Key Secondary/Physiological Endpoints:

    • Gastric emptying (GE) rate, evaluated using gastric scintigraphy (GES) and/or a ¹³C-spirulina breath test.

    • Individual symptom scores from the GCSI (nausea, early satiety, bloating, postprandial fullness, upper abdominal pain).

This compound Phase II Functional Dyspepsia Trial (NCT00303264 - Protocol Overview)
  • Study Design: A Phase II study to investigate the safety and efficacy of this compound.

  • Patient Population: Patients with symptoms of functional dyspepsia whose symptoms are not being treated adequately with proton pump inhibitors (PPIs). Exclusion criteria included active irritable bowel syndrome (IBS).

  • Intervention: this compound versus placebo.

  • Primary Outcome Measures:

    • Change from baseline in upper GI pain/discomfort intensity.

    • Change from baseline in upper GI non-pain symptoms (e.g., fullness, early satiety, bloating).

  • Status: The trial was registered, but results have not been made publicly available in peer-reviewed literature.

Conclusion and Future Directions

This compound, with its targeted CCK1 receptor antagonism, represents a mechanistically distinct approach to treating functional dyspepsia by modulating visceral hypersensitivity and gastric emptying. However, the lack of published efficacy data from dedicated FD trials is a significant gap, limiting its current benchmark position.

In contrast, Acotiamide has demonstrated statistically significant and clinically meaningful improvements in postprandial distress symptoms in robust Phase III trials, establishing a clear efficacy and safety profile. The new generation of selective 5-HT4 agonists, including Prucalopride and Velusetrag, show considerable promise as prokinetic agents. While their primary development has focused on constipation and gastroparesis, their potent effect on gastric emptying suggests a strong rationale for their investigation in the subset of FD patients with documented delayed gastric emptying.

For drug development professionals, future research should prioritize:

  • The publication of efficacy and safety data for this compound in functional dyspepsia to allow for direct comparison.

  • Conducting clinical trials for selective 5-HT4 agonists specifically in an FD population, potentially using gastric emptying as a biomarker for patient selection.

  • Head-to-head comparative trials to establish the relative efficacy of these different mechanistic classes in specific FD subgroups (e.g., PDS vs. Epigastric Pain Syndrome).

By elucidating the performance of these agents in well-defined patient populations, the field can move closer to a personalized treatment paradigm for the heterogeneous condition of functional dyspepsia.

References

Replicating published findings on Dexloxiglumide's effect on gastric emptying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dexloxiglumide's effect on gastric emptying with other prokinetic agents. While direct comparative clinical trial data for this compound against other agents is limited, this document synthesizes available findings to offer a valuable resource for researchers seeking to replicate and expand upon existing studies.

Executive Summary

This compound, a selective cholecystokinin-A (CCK-A) receptor antagonist, has been demonstrated to accelerate gastric emptying. Clinical evidence, primarily from a study in female patients with constipation-predominant irritable bowel syndrome (IBS-C), shows a statistically significant reduction in gastric emptying half-time (t½) compared to placebo.[1] This guide provides a detailed overview of this compound's mechanism of action, a summary of its clinical findings on gastric emptying, and an indirect comparison with other prokinetic agents for which quantitative data are available. Detailed experimental protocols for assessing gastric emptying and a visualization of the relevant signaling pathway are also included to aid in the design of future research.

Data Presentation: Comparative Effects on Gastric Emptying

Due to the limited availability of public quantitative data from human clinical trials on this compound, a direct head-to-head comparison of gastric emptying half-time (t½) is not possible. The pivotal study by Cremonini et al. (2005) reported a statistically significant acceleration of gastric emptying with this compound (p=0.004) but did not publicly disclose the specific t½ values.[1]

The following table summarizes the qualitative findings for this compound and provides quantitative data for other commonly used prokinetic agents for an indirect comparison.

DrugMechanism of ActionDosagePatient PopulationGastric Emptying Half-Time (t½) (minutes)
This compound Selective CCK-A Receptor Antagonist200 mg t.i.d. for 7 daysFemale patients with IBS-CStatistically significant acceleration compared to placebo (p=0.004). Specific t½ values not reported.[1]
Placebo InertN/AFemale patients with IBS-CBaseline for this compound study. Specific t½ values not reported.[1]
Metoclopramide Dopamine D2 Receptor Antagonist10 mgHealthy VolunteersBaseline: 102 ± 11, Post-treatment: 63 ± 7
Erythromycin Motilin Receptor Agonist200 mg IVHealthy VolunteersBaseline: 102 ± 11, Post-treatment: 48 ± 6
Ghrelin Agonist (Relamorelin) Ghrelin Receptor Agonist100 mcgPatients with Diabetic GastroparesisSignificant acceleration of gastric emptying compared to placebo.

Note: The data for Metoclopramide, Erythromycin, and Ghrelin Agonists are derived from separate studies and are presented here for indirect comparison purposes only. Direct comparative studies are needed to definitively assess the relative efficacy of these agents against this compound.

Experimental Protocols

Replicating published findings requires meticulous adherence to established experimental protocols. The gold standard for measuring gastric emptying in clinical trials is Gastric Emptying Scintigraphy .

Gastric Emptying Scintigraphy Protocol

This protocol is based on the standardized methodology widely used in clinical research.

1. Patient Preparation:

  • Patients should fast overnight for at least 8 hours.

  • Medications that may affect gastric motility should be discontinued for a specified period before the study, as detailed in the clinical trial protocol.

  • Blood glucose levels should be monitored, particularly in diabetic patients, as hyperglycemia can delay gastric emptying.

2. Standardized Meal:

  • A standardized meal is crucial for reproducible results. A common meal consists of:

    • Two large eggs labeled with 0.5 mCi of 99mTc-sulfur colloid.

    • Two slices of white bread.

    • 30 g of jam or jelly.

    • 120 mL of water.

  • The meal should be consumed within 10 minutes.

3. Imaging:

  • Anterior and posterior images of the stomach are acquired using a gamma camera immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours post-ingestion.

  • Patients should remain in an upright or sitting position between acquisitions.

4. Data Analysis:

  • The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation.

  • The percentage of gastric retention is calculated for each time point relative to the initial counts at time 0.

  • The gastric emptying half-time (t½), the time it takes for 50% of the radiolabeled meal to empty from the stomach, is then calculated from the retention data.

Mandatory Visualization

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound, as a CCK-A receptor antagonist, influences gastric motility.

G cluster_0 Physiological State (Presence of Food) cluster_1 Mechanism of Gastric Emptying Delay cluster_2 Action of this compound Food Food in Duodenum I_Cells I-Cells Food->I_Cells stimulates CCK Cholecystokinin (CCK) I_Cells->CCK releases CCK_A_Receptor CCK-A Receptor (on Vagal Afferent Nerves) CCK->CCK_A_Receptor binds to Vagal_Afferent Vagal Afferent Pathway CCK_A_Receptor->Vagal_Afferent activates Accelerated_Emptying Accelerated Gastric Emptying CCK_A_Receptor->Accelerated_Emptying leads to Brainstem Brainstem Vagal_Afferent->Brainstem signals to Vagal_Efferent Vagal Efferent Pathway Brainstem->Vagal_Efferent activates Stomach_Smooth_Muscle Stomach Smooth Muscle Vagal_Efferent->Stomach_Smooth_Muscle inhibits contraction Delayed_Emptying Delayed Gastric Emptying Stomach_Smooth_Muscle->Delayed_Emptying This compound This compound This compound->CCK_A_Receptor blocks

Caption: this compound blocks CCK-A receptors, accelerating gastric emptying.

Experimental Workflow for a Clinical Trial Investigating this compound

This diagram outlines the typical workflow for a clinical study designed to assess the effect of this compound on gastric emptying.

G Start Patient Recruitment (e.g., IBS-C patients) Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Group_A Group A: This compound Treatment Randomization->Group_A Group_B Group B: Placebo Treatment Randomization->Group_B Treatment_Period Treatment Period (e.g., 7 days) Group_A->Treatment_Period Group_B->Treatment_Period GE_Scintigraphy Gastric Emptying Scintigraphy Treatment_Period->GE_Scintigraphy Data_Analysis Data Analysis (Comparison of t½) GE_Scintigraphy->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow of a randomized controlled trial on this compound.

References

A Comparative Guide to Analytical Methods for the Validation of Dexloxiglumide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Dexloxiglumide metabolites, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and its Metabolism

This compound is a potent and selective cholecystokinin type 1 (CCK1) receptor antagonist. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. The primary metabolic pathways of this compound involve oxidation and conjugation. The two major metabolites identified are O-demethyl this compound and this compound carboxylic acid[1]. While the parent drug is the major component found in plasma, accurate and reliable quantification of its metabolites is essential for a complete understanding of its disposition in the body.

Metabolic Pathway of this compound

The metabolic transformation of this compound primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2C9[1]. The process involves two main steps:

  • O-demethylation: The methoxy group on the N-(3-methoxypropyl) pentyl side chain is removed, leading to the formation of O-demethyl this compound.

  • Oxidation: The resulting alcohol group from O-demethylation is further oxidized to a carboxylic acid, forming this compound carboxylic acid.

These metabolic steps are crucial for the detoxification and elimination of the drug from the body.

G This compound This compound O_demethyl_this compound O-demethyl This compound This compound->O_demethyl_this compound CYP3A4/5, CYP2C9 (O-demethylation) Dexloxiglumide_carboxylic_acid This compound carboxylic acid O_demethyl_this compound->Dexloxiglumide_carboxylic_acid Oxidation Elimination Further Conjugation and Elimination Dexloxiglumide_carboxylic_acid->Elimination

Metabolic Pathway of this compound

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound metabolites in biological matrices depends on several factors, including the required sensitivity, selectivity, and the nature of the study. Below is a comparison of two commonly employed techniques: HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (Typically in the µg/mL to high ng/mL range).High to Very High (Typically in the low ng/mL to pg/mL range).
Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV absorbance.Very High. Provides structural information, minimizing interferences.
Linearity Range Generally narrower, e.g., 0.1 - 20 µg/mL.Wide, e.g., 1 - 5000 ng/mL.
Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Sample Throughput Lower, due to longer run times for better resolution.Higher, with faster chromatography possible due to detector selectivity.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Robustness Generally considered very robust and easy to implement.Can be more complex to operate and maintain.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and application of analytical methods. Below are representative protocols for the analysis of this compound metabolites in human plasma.

Sample Preparation: A Crucial First Step

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. A common and effective method for plasma samples is protein precipitation.

G start Plasma Sample add_precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) start->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into Analytical System reconstitute->inject

General Workflow for Plasma Sample Preparation

Detailed Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 10-20 µL) into the analytical system.

HPLC-UV Method Protocol

This method is suitable for studies where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 244 nm[2].

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Parameters for HPLC-UV (Typical Values):

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) ~100 ng/mL
Intra- and Inter-day Precision (%RSD) ≤ 15%
Intra- and Inter-day Accuracy (%RE) Within ±15%
Recovery Consistent and reproducible
LC-MS/MS Method Protocol

This method is preferred for studies requiring high sensitivity and selectivity, such as pharmacokinetic studies with low drug dosage.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard would need to be determined through infusion experiments.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Validation Parameters for LC-MS/MS (Typical Values):

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) ~1 ng/mL
Intra- and Inter-day Precision (%RSD) ≤ 15%
Intra- and Inter-day Accuracy (%RE) Within ±15%
Matrix Effect Within acceptable limits (typically 85-115%)
Recovery Consistent and reproducible

Conclusion

The selection of an analytical method for the validation of this compound metabolites is a critical decision in the drug development process. HPLC-UV offers a cost-effective and robust solution for applications where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioequivalence, pharmacokinetic, and other studies where trace-level quantification is necessary. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the development and validation of analytical methods tailored to specific research needs.

References

A Comparative Analysis of Dexloxiglumide's Impact on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dexloxiglumide's effects on various segments of the gastrointestinal (GI) tract. This compound, a selective cholecystokinin A (CCK-A) receptor antagonist, has been investigated for its potential therapeutic benefits in disorders of gut motility. This document synthesizes available experimental data to compare its performance with other prokinetic agents and outlines the methodologies of key studies.

Executive Summary

This compound exerts distinct effects on different regions of the GI tract. It has been shown to accelerate gastric emptying while paradoxically delaying transit in the proximal colon. Its mechanism of action, centered on the blockade of CCK-A receptors, offers a targeted approach to modulating gut motility. This guide will delve into the quantitative effects of this compound on the stomach, small intestine, and colon, and provide a comparative perspective with other established prokinetic agents like prucalopride and metoclopramide.

Mechanism of Action: CCK-A Receptor Antagonism

Cholecystokinin (CCK) is a key gut hormone that, upon binding to its CCK-A receptors on smooth muscle cells and enteric neurons, induces a cascade of physiological responses, including delayed gastric emptying and gallbladder contraction. This compound competitively blocks these receptors, thereby antagonizing the effects of endogenous CCK.

The binding of CCK to the Gq/11 protein-coupled CCK-A receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to the phosphorylation of myosin light chains, leading to smooth muscle contraction. By blocking this initial step, this compound prevents this signaling cascade, leading to smooth muscle relaxation and altered motility.

dot

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1: CCK-A Receptor Signaling Pathway and this compound's Point of Intervention.

Impact on the Upper Gastrointestinal Tract

Gastric Emptying

This compound has been consistently shown to accelerate gastric emptying. This effect is attributed to the blockade of CCK-A receptors in the stomach, which counteracts the physiological delay in gastric emptying induced by CCK after a meal.

Table 1: Effect of this compound on Gastric Emptying Half-Time (t1/2)

StudyPatient PopulationTreatmentGastric Emptying t1/2 (mean)p-value vs. Placebo
Cremonini et al., 2005[1]Constipation-predominant IBS (C-IBS)This compound 200 mg t.i.d. for 7 daysAccelerated0.004

A study on the related compound loxiglumide demonstrated a significant reduction in the half-time of liquid gastric emptying from 115 minutes with placebo to 31 minutes with loxiglumide infusion[2].

Lower Esophageal Sphincter (LES) and Gallbladder

While this compound's primary focus has been on gastric and colonic motility, its mechanism of action suggests potential effects on other upper GI structures. Cholecystokinin is known to decrease LES pressure. As a CCK-A antagonist, this compound may theoretically increase LES pressure, which could be beneficial in conditions like gastroesophageal reflux disease (GERD). However, quantitative data from clinical trials specifically measuring this compound's effect on LES pressure are currently lacking.

Regarding the gallbladder, CCK is the principal stimulant for postprandial contraction. Studies with loxiglumide have demonstrated a dose-dependent inhibition of meal-induced gallbladder emptying. At a dose of 7.5 mg/kg/h, loxiglumide completely prevented postprandial gallbladder emptying[3].

Impact on the Lower Gastrointestinal Tract

Colonic Transit

In contrast to its effect on the stomach, this compound has been observed to slow transit in the proximal colon. This seemingly contradictory effect highlights the complex and segment-specific role of CCK in regulating gut motility.

Table 2: Effect of this compound on Ascending Colon Emptying Half-Time (t1/2)

StudyPatient PopulationTreatmentAscending Colon Emptying t1/2 (mean)p-value vs. Placebo
Cremonini et al., 2005[1]C-IBSThis compound 200 mg t.i.d. for 7 daysSlower<0.01

Comparative Analysis with Other Prokinetic Agents

A direct head-to-head comparison of this compound with other prokinetic agents is limited in the published literature. However, by examining data from separate clinical trials, an indirect comparison can be made.

This compound vs. Prucalopride

Prucalopride, a selective serotonin 5-HT4 receptor agonist, is known to accelerate colonic transit. This presents a contrasting mechanism and effect compared to this compound's impact on the colon.

Table 3: Comparative Effects on Colonic Transit Time (CTT)

DrugMechanism of ActionEffect on CTT
This compoundCCK-A Receptor AntagonistDelays proximal colonic transit[1]
Prucalopride5-HT4 Receptor AgonistReduces overall CTT by approximately 12.0 to 13.9 hours (2 mg and 4 mg doses)
This compound vs. Metoclopramide

Experimental Protocols

The following are summaries of typical experimental methodologies used to assess the effects of this compound and other prokinetic agents on GI motility.

Measurement of Gastric Emptying (Scintigraphy)

dot

Gastric_Emptying_Workflow cluster_protocol Gastric Emptying Scintigraphy Protocol Start Patient fasts overnight Ingestion Ingestion of radiolabeled meal (e.g., ⁹⁹mTc-sulfur colloid in eggs) Start->Ingestion Imaging Scintigraphic imaging of the stomach at baseline (t=0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) Ingestion->Imaging ROI Region of Interest (ROI) drawn around the stomach on each image Imaging->ROI Quantification Quantification of radioactive counts within the ROI over time ROI->Quantification Calculation Calculation of gastric emptying half-time (t1/2) and percentage of meal retention Quantification->Calculation End Data Analysis and Comparison Calculation->End

Figure 2: Standard Workflow for a Gastric Emptying Scintigraphy Study.

Measurement of Colonic Transit (Radiopaque Markers)

dot

Colonic_Transit_Workflow cluster_protocol Colonic Transit Study with Radiopaque Markers Start Patient ingests a capsule containing a known number of radiopaque markers Imaging Serial abdominal X-rays are taken at specific time points (e.g., day 1, 3, and 5) Start->Imaging Marker_Count Number and location of markers in different colon segments (ascending, transverse, descending) are counted on each X-ray Imaging->Marker_Count Calculation Calculation of segmental and total colonic transit time based on the rate of marker progression Marker_Count->Calculation End Data Analysis and Comparison Calculation->End

References

Safety Operating Guide

Navigating the Safe Disposal of Dexloxiglumide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Dexloxiglumide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a trusted partner in laboratory safety and chemical handling, this guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal procedure based on general best practices for pharmaceutical waste management in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The primary and preferred method for the disposal of any unused or expired chemical, including this compound, is through a licensed hazardous waste disposal contractor.

  • Contact Your EHS Department: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and available disposal routes.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration (if in solution), and any known hazard information.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Packaging for Disposal:

    • For solid this compound, ensure it is in a securely sealed, compatible container.

    • For solutions of this compound, use a leak-proof container. Be mindful of the solvent used and its compatibility with the container material.

  • Arranging for Pickup: Your EHS department will coordinate the pickup of the hazardous waste with a licensed contractor. Follow their specific instructions for storage and pickup procedures.

III. Alternative Disposal Method (If Permitted by EHS)

In the rare event that your EHS department advises against incineration and provides an alternative, it may involve a chemical neutralization or degradation process. This should only be performed under the direct guidance of your EHS department and with a validated protocol.

IV. Data on Chemical Properties and Disposal Considerations

While a specific SDS for this compound was not found, the following table summarizes general information and considerations for similar pharmaceutical compounds.

ParameterInformationSource/Consideration
Chemical Nature Organic CompoundGeneral Chemical Classification
Known Hazards To be determined by a specific SDS. In the absence of data, treat as a potentially hazardous substance.Prudent Laboratory Practice
Primary Disposal Route Incineration via a licensed hazardous waste facility.Recommended for most pharmaceutical waste to ensure complete destruction.
Secondary Disposal Considerations Landfilling is generally not recommended for pharmaceutical waste due to the potential for environmental contamination.Environmental Protection Agency (EPA) Guidelines

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dexloxiglumide_Disposal_Workflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Department start->consult_ehs is_incineration_available Is Incineration via Licensed Contractor Available? consult_ehs->is_incineration_available prepare_for_pickup Prepare and Label Waste for EHS Pickup is_incineration_available->prepare_for_pickup Yes alternative_procedure Follow EHS-Approved Alternative Disposal Protocol is_incineration_available->alternative_procedure No ehs_disposal EHS Manages Disposal prepare_for_pickup->ehs_disposal alternative_procedure->ehs_disposal

This compound Disposal Decision Workflow

Disclaimer: This information is intended for guidance in a laboratory or research setting and is not a substitute for a formal Safety Data Sheet or the direction of a qualified Environmental Health and Safety professional. Always prioritize the guidance provided by your institution and local regulatory bodies.

Personal protective equipment for handling Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Dexloxiglumide, an investigational cholecystokinin receptor antagonist. As a compound under investigation, comprehensive toxicological data for this compound is not publicly available. Therefore, a precautionary approach is paramount. The following procedures are based on best practices for handling investigational compounds with unknown toxicity and safety data from structurally related compounds, Loxiglumide and Devazepide.

Hazard Assessment and Precautionary Approach

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity. Safety data for analogous compounds suggest potential hazards. Loxiglumide is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract[1]. More seriously, Devazepide is rated as "Fatal if swallowed"[2][3]. Therefore, all personnel must adhere to stringent safety protocols to minimize any potential exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all procedures involving this compound. The following table outlines the required PPE for various laboratory activities.

Activity LevelTask ExamplesRequired Personal Protective Equipment
Low-Risk - Weighing of small quantities in a containment enclosure- Preparation of dilute solutions in a fume hood- Gloves: Double-gloving with nitrile gloves- Eye Protection: Safety glasses with side shields- Body Protection: Laboratory coat
Medium-Risk - Handling of stock solutions- In vitro and in vivo dosing- Gloves: Double-gloving with nitrile gloves- Eye Protection: Chemical splash goggles- Body Protection: Laboratory coat- Respiratory Protection: N95 respirator
High-Risk - Handling of bulk powder- Procedures with a high risk of aerosolization- Gloves: Double-gloving with nitrile gloves- Eye Protection: Chemical splash goggles and a face shield- Body Protection: Chemical-resistant disposable gown- Respiratory Protection: A NIOSH-approved respirator is recommended[1]

Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan for Safe Handling

A systematic workflow is essential to ensure safety and minimize contamination. All work with this compound powder or concentrated solutions should be conducted in a designated area within a certified chemical fume hood.

operational_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents) Collect in a designated, sealed, and clearly labeled hazardous waste container.
Sharps (e.g., contaminated needles, syringes) Dispose of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through a licensed hazardous waste management vendor in accordance with local, state, and federal regulations. Incineration is the preferred method of destruction for investigational drug waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Accidental Exposure
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention. As the related compound Devazepide is fatal if swallowed, treat any ingestion as a medical emergency[2].
Spill Response
Spill SizeResponse Protocol
Small Spill (Contained within a fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.
Large Spill (Outside of a fume hood) Evacuate the immediate area. Alert others and restrict access. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned procedure. The following diagram illustrates the decision-making process.

ppe_selection Start Start Assess Procedure Assess Procedure Start->Assess Procedure Risk of Splash/Aerosol? Risk of Splash/Aerosol? Assess Procedure->Risk of Splash/Aerosol? Handling Powder? Handling Powder? Risk of Splash/Aerosol?->Handling Powder? No Enhanced PPE Lab Coat Double Gloves Chemical Goggles Risk of Splash/Aerosol?->Enhanced PPE Yes Standard PPE Lab Coat Double Gloves Safety Glasses Handling Powder?->Standard PPE No Full Protection Chem-resistant Gown Double Gloves Chemical Goggles Face Shield Respirator Handling Powder?->Full Protection Yes

Figure 2. Decision tree for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexloxiglumide
Reactant of Route 2
Reactant of Route 2
Dexloxiglumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.